molecular formula C13H18FNO B3169409 2-(Cyclohexylmethoxy)-5-fluoroaniline CAS No. 937596-79-7

2-(Cyclohexylmethoxy)-5-fluoroaniline

Cat. No.: B3169409
CAS No.: 937596-79-7
M. Wt: 223.29 g/mol
InChI Key: MSFOPLGKILUHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS 937598-45-3) is a fluorinated aniline derivative that serves as a versatile and valuable building block in organic synthesis and pharmaceutical research . The compound features a unique balance of electronic properties, imparted by the electron-donating cyclohexylmethoxy substituent and the electron-withdrawing fluorine atom on the aromatic ring . This specific arrangement enhances its utility in fine chemical synthesis, particularly in the development of novel active pharmaceutical ingredients (APIs) . Its stability under standard conditions and moderate solubility in common organic solvents make it an ideal intermediate for controlled functionalization in complex molecule construction . The primary research value of this compound lies in its application in key coupling reactions, such as Buchwald-Hartwig amination, making it a crucial precursor for the synthesis of novel compounds with potential therapeutic activity . The incorporation of fluorine is a established strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and binding affinity of candidate molecules . Researchers can leverage this high-purity intermediate to explore new chemical space in drug discovery programs. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(cyclohexylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFOPLGKILUHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Analytical Workflows for 2-(Cyclohexylmethoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heavily substituted aniline ethers serve as privileged scaffolds, frequently utilized as intermediates in the synthesis of kinase inhibitors and GPCR ligands. 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) is a highly specialized building block characterized by a unique stereoelectronic profile. The juxtaposition of a bulky, lipophilic cyclohexylmethoxy group with a highly electronegative fluorine atom creates specific physicochemical behaviors that dictate its downstream synthetic handling, purification, and ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. This guide synthesizes the predicted physicochemical properties of this compound with the fundamental causality behind its behavior, providing robust, self-validating analytical protocols for its characterization.

Structural Architecture & Physicochemical Profile

The molecular architecture of 2-(Cyclohexylmethoxy)-5-fluoroaniline consists of an aniline core substituted at the ortho (C2) position with a cyclohexylmethoxy ether and at the meta (C5) position with a fluorine atom.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, utilizing predictive data models due to its nature as a specialized intermediate[1].

PropertyValueMethod / Source
CAS Number 937596-79-7ChemicalBook[1]
Molecular Formula C13H18FNOChemicalBook[1]
Molecular Weight 223.29 g/mol Calculated
Predicted pKa (Conjugate Acid) 3.83 ± 0.10In Silico Prediction[1]
Predicted Boiling Point 348.6 ± 22.0 °CIn Silico Prediction[1]
Predicted Density 1.103 ± 0.06 g/cm³In Silico Prediction[1]

Mechanistic Insights into Physicochemical Behavior (E-E-A-T)

To accurately characterize this molecule, one must understand the causality behind its properties. The experimental choices in our analytical workflows are directly dictated by these structural features:

  • Inductive Withdrawal and pKa Depression: The base aniline molecule typically exhibits a pKa of ~4.6. However, the predicted pKa of 2-(Cyclohexylmethoxy)-5-fluoroaniline is significantly lower at 3.83[1]. This is driven by the strong inductive electron-withdrawing effect (-I) of the 5-fluoro group. Because the fluorine is positioned meta to the amine, it pulls electron density away from the nitrogen lone pair without providing counteracting resonance (+M) stabilization to the amine. This stabilizes the unprotonated free base, making the conjugate acid more prone to dissociation.

  • Steric Bulk and Lipophilicity: The cyclohexylmethoxy group is exceptionally lipophilic and bulky. This structural feature severely limits aqueous solubility while driving the partition coefficient (LogP) upward. Consequently, standard aqueous analytical techniques (like direct potentiometric titration or UV-Vis spectroscopy in water) will fail due to precipitation.

Pathway Core 2-(Cyclohexylmethoxy) -5-fluoroaniline F_Effect 5-Fluoro Group (-I Inductive Effect) Core->F_Effect Ether_Effect Cyclohexylmethoxy (Steric Bulk & Lipophilicity) Core->Ether_Effect pKa_Shift Decreased pKa (~3.83) F_Effect->pKa_Shift LogP_Shift Increased LogP (>3.5) Ether_Effect->LogP_Shift Permeability High Membrane Permeability pKa_Shift->Permeability LogP_Shift->Permeability Solubility Low Aqueous Solubility LogP_Shift->Solubility

Mechanistic relationship between structural features and physicochemical properties.

Experimental Methodologies

The following protocols are designed as self-validating systems . They do not merely generate data; they inherently prove the validity of the data during the run.

Protocol 1: pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality & Choice: Because the bulky cyclohexyl group renders the compound practically insoluble in pure water, direct titration is impossible. We must use a to solubilize the analyte. The Yasuda-Shedlovsky extrapolation relies on the linear correlation between the apparent pKa (psKa) and the reciprocal dielectric constant (1/ε) of the cosolvent mixture, allowing us to mathematically extrapolate back to 0% cosolvent (pure water)[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5 mg of 2-(Cyclohexylmethoxy)-5-fluoroaniline in 1 mL of pure DMSO to create a concentrated stock.

  • Cosolvent Setup: Prepare three distinct titration vessels containing 30%, 40%, and 50% Methanol/Water (v/v) mixtures, all standardized to an ionic strength of 0.15 M KCl.

  • Titration: Spike 10 µL of the DMSO stock into each vessel. Titrate using 0.5 M HCl and 0.5 M KOH from pH 2.0 to 10.0 using an automated potentiometric titrator.

  • Data Plotting: Calculate the apparent pKa (psKa) for each methanol concentration. Plot psKa + log[H2O] against 1/ε (the reciprocal dielectric constant of the specific methanol/water ratio)[2].

  • Extrapolation: Determine the y-intercept of the linear regression line to find the true aqueous pKa.

Self-Validating System (Trustworthiness):

  • Electrode Nernstian Check: Before sample analysis, a blank titration of the 50% methanol mixture is performed. A Gran plot is generated; if the electrode slope falls outside 57–59 mV/pH unit, the system halts, preventing the collection of thermodynamically invalid data.

Workflow A 1. Compound Preparation (DMSO Stock Formulation) B 2. Cosolvent Mixture Setup (30%, 40%, 50% MeOH) A->B C 3. Potentiometric Titration (pH 2 to 10) B->C D 4. Calculate Apparent pKa (psKa) C->D E 5. Yasuda-Shedlovsky Extrapolation (psKa vs. 1/ε) D->E F 6. Aqueous pKa Determination (0% Cosolvent) E->F

Workflow for pKa determination of poorly soluble compounds using Yasuda-Shedlovsky extrapolation.

Protocol 2: LogP Determination via Shake-Flask Method (LC-MS/MS)

Causality & Choice: The establishes the shake-flask method as the gold standard for partition coefficients[3]. However, because the lipophilicity of this compound is heavily skewed by the cyclohexylmethoxy group, the concentration remaining in the aqueous phase will be exceptionally low. Standard UV-Vis detection will fail. We must couple the shake-flask method with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to achieve sub-ng/mL sensitivity.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Partitioning: Dissolve the analyte in the saturated octanol phase to a concentration of 100 µM. Combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous buffer in a glass centrifuge tube.

  • Equilibration: Invert the tube at 50 RPM for 1 hour at exactly 25.0 °C. Centrifuge at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute the octanol phase 1:1000 in methanol. Inject both samples into the LC-MS/MS system monitoring the[M+H]+ transition (m/z 224.3 -> specific fragment).

  • Calculation: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

Self-Validating System (Trustworthiness):

  • Mass Balance Verification: The protocol mandates a strict mass balance calculation. The total molar amount of the compound quantified in the octanol phase plus the aqueous phase must equal 95–105% of the initial 100 µM spike. If the recovery is <95%, it proves the compound was lost to glass adsorption or degradation, and the LogP value is automatically flagged as invalid.

Conclusion

The physicochemical profile of 2-(Cyclohexylmethoxy)-5-fluoroaniline is a direct manifestation of its structural components. The electron-withdrawing fluorine depresses the basicity of the amine (pKa ~3.83), while the bulky cyclohexyl ether drives extreme lipophilicity. By understanding these causal relationships, researchers can bypass standard, failure-prone aqueous assays and directly implement advanced, self-validating methodologies like Yasuda-Shedlovsky extrapolation and LC-MS/MS coupled shake-flask techniques to ensure absolute data integrity during drug development workflows.

References

  • Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: NIH (PubMed Central) URL: [Link]

  • Title: Test Methods Pertaining to New Chemical Substances etc. (Bioconcentration test of substances) Source: NITE (National Institute of Technology and Evaluation, Japan) URL: [Link]

Sources

2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS 937596-79-7): Molecular Architecture, Synthetic Methodology, and Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) is a highly specialized, fluorinated aromatic amine utilized extensively as a foundational building block in rational drug design and advanced agrochemical synthesis[1]. As the pharmaceutical industry increasingly relies on halogenated lipophilic scaffolds to improve pharmacokinetic profiles, this compound offers a unique triad of functional groups: a reactive aniline core, a metabolically stabilizing fluorine atom, and a bulky, lipophilic cyclohexylmethoxy ether linkage. This whitepaper provides a comprehensive technical guide detailing its physicochemical properties, its mechanistic utility in drug discovery, and a self-validating, chemoselective synthetic methodology.

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream coupling reactions (e.g., Buchwald-Hartwig aminations or amide couplings) and its ultimate impact on the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical & Molecular Profile
ParameterSpecificationSource / Methodology
Chemical Name 2-(Cyclohexylmethoxy)-5-fluoroanilineIUPAC Nomenclature
CAS Registry Number 937596-79-7Chemical Databases[1]
Molecular Formula C₁₃H₁₈FNOElemental Analysis[1],[2]
Molecular Weight 223.29 g/mol Mass Spectrometry[1],[2]
Boiling Point 348.6 ± 22.0 °CPredicted (ChemDraw/ACD)[1]
Density 1.103 ± 0.06 g/cm³Predicted[1]
pKa (Conjugate Acid) 3.83 ± 0.10Predicted (Aniline Nitrogen)[1]

Mechanistic Role in Drug Design

The structural architecture of 2-(cyclohexylmethoxy)-5-fluoroaniline is not arbitrary; it is a meticulously engineered pharmacophore designed to address specific challenges in target binding and metabolic stability.

  • The Aniline Core: Acts as the primary vector for synthetic functionalization. In the context of kinase inhibitors, the aniline nitrogen often serves as a critical hydrogen-bond donor, anchoring the molecule to the hinge region of the kinase domain.

  • The 5-Fluoro Substituent: Fluorine bioisosterism is a cornerstone of modern medicinal chemistry. Placing a highly electronegative fluorine atom on the aromatic ring inductively lowers the pKa of the adjacent aniline amine, modulating its basicity to improve membrane permeability[1]. Furthermore, it blocks metabolic oxidation (e.g., by CYP450 enzymes) at that specific position, thereby extending the biological half-life of the drug.

  • The 2-Cyclohexylmethoxy Group: This bulky, lipophilic ether linkage provides significant van der Waals volume while maintaining conformational flexibility. It is strategically positioned to occupy deep hydrophobic pockets (such as the DFG-out pocket in Type II kinase inhibitors), drastically enhancing target residence time and binding affinity.

RDD Core 2-(Cyclohexylmethoxy)-5-fluoroaniline F_group 5-Fluoro Substituent Core->F_group O_group 2-Cyclohexylmethoxy Core->O_group N_group Aniline (NH2) Core Core->N_group F_effect Metabolic Stability & LogP Enhancement F_group->F_effect O_effect Hydrophobic Pocket Engagement O_group->O_effect N_effect H-Bond Donor & Kinase Hinge Binding N_group->N_effect

Figure 1: Pharmacophore rationale for 2-(Cyclohexylmethoxy)-5-fluoroaniline in drug design.

Synthetic Methodology & Validation Protocols

The synthesis of 2-(cyclohexylmethoxy)-5-fluoroaniline requires strict chemoselectivity to prevent the degradation of the aryl-fluoride bond during the reduction of the nitro precursor. The following two-step protocol is designed for high yield and scalability.

Step 1: Williamson Etherification (Alkylation)
  • Reagents: 4-Fluoro-2-nitrophenol, (Bromomethyl)cyclohexane, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve 1.0 equivalent of 4-fluoro-2-nitrophenol in anhydrous DMF. Add 1.5 equivalents of K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. Dropwise, add 1.2 equivalents of (bromomethyl)cyclohexane. Heat the reaction mixture to 80 °C for 12 hours. Quench with water and extract with ethyl acetate.

  • Causality & Expertise: The generation of the phenoxide nucleophile is achieved using K₂CO₃. Given the pKa of 4-fluoro-2-nitrophenol is significantly lowered by the strongly electron-withdrawing ortho-nitro group, K₂CO₃ provides optimal basicity without the risk of degrading the alkylating agent. DMF is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and driving the Sₙ2 displacement of the primary bromide to completion.

Step 2: Chemoselective Béchamp-Type Reduction
  • Reagents: 2-(Cyclohexylmethoxy)-5-fluoro-1-nitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

  • Procedure: Suspend the nitro intermediate in a 4:1 mixture of ethanol and water. Add 5.0 equivalents of activated iron powder and 2.0 equivalents of NH₄Cl. Heat to 80 °C under vigorous stirring for 4 hours. Filter the hot mixture through a pad of Celite to remove iron oxides, concentrate the filtrate, and extract with ethyl acetate[3].

  • Causality & Expertise: Catalytic hydrogenation (e.g., Pd/C with H₂) is notoriously problematic for fluoroarenes due to the competing hydrodefluorination pathway, which leads to the cleavage of the C-F bond[4]. To circumvent this, we deploy a modified [3]. This method operates via a highly chemoselective single-electron transfer (SET) mechanism[5]. The iron serves as the electron source, while NH₄Cl acts as a mild proton donor, ensuring the exclusive reduction of the nitro group to the primary amine while preserving the integrity of the aryl fluoride bond[3],[4].

Synthesis A 4-Fluoro-2-nitrophenol C 2-(Cyclohexylmethoxy) -5-fluoro-1-nitrobenzene A->C Alkylation K2CO3, DMF, 80°C B (Bromomethyl)cyclohexane B->C D 2-(Cyclohexylmethoxy) -5-fluoroaniline C->D Reduction Fe, NH4Cl, EtOH/H2O

Figure 2: Two-step chemoselective synthetic workflow for 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Analytical Characterization & Quality Control (QC)

To ensure the synthesized batch meets the rigorous standards required for downstream pharmaceutical applications, a self-validating QC protocol must be executed:

  • Purity Assessment (HPLC-UV): Run on a C18 reverse-phase column using a water/acetonitrile gradient (supplemented with 0.1% TFA). Monitor at 254 nm and 280 nm. Purity must exceed 98.0% before proceeding to cross-coupling reactions.

  • Structural Integrity (¹⁹F-NMR & ¹H-NMR):

    • ¹⁹F-NMR (CDCl₃): A single peak around -120 to -125 ppm confirms the retention of the fluorine atom, validating the chemoselectivity of the Iron/NH₄Cl reduction step.

    • ¹H-NMR (CDCl₃): Confirm the structure by identifying the characteristic broad singlet of the -NH₂ protons (~3.8 ppm), the doublet of the -OCH₂- ether linkage (~3.85 ppm), and the multiplet of the cyclohexyl ring (0.9–1.9 ppm).

  • Mass Confirmation (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ parent ion at m/z 224.3, confirming the molecular weight of the target compound[1],[2].

Conclusion

2-(Cyclohexylmethoxy)-5-fluoroaniline represents a highly strategic intermediate in modern medicinal chemistry. By combining the metabolic stability imparted by the 5-fluoro group with the lipophilic bulk of the cyclohexylmethoxy moiety, it serves as an ideal precursor for developing highly potent, target-specific therapeutics. Adhering to the chemoselective synthetic and analytical protocols outlined in this guide ensures high-fidelity production, minimizing impurities and safeguarding the critical carbon-fluorine bond.

References

  • Liu, Y., Lu, Y., Prashad, M., Repic, O., & Blacklock, T. J. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2‐3), 217-219. URL:[Link]

Sources

Solubility and Stability of 2-(Cyclohexylmethoxy)-5-fluoroaniline in Different Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of solubility and solution stability of 2-(Cyclohexylmethoxy)-5-fluoroaniline, a molecule of interest in pharmaceutical research and development. A deep understanding of these fundamental physicochemical properties is paramount for advancing a compound from discovery to clinical application. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can compromise safety, efficacy, and shelf-life. This document outlines the theoretical principles, detailed experimental protocols, and data interpretation strategies necessary for a robust characterization. The methodologies described herein are designed to be self-validating and are grounded in established regulatory and scientific principles, providing researchers, scientists, and drug development professionals with the tools to de-risk their development programs and make informed decisions.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the molecule itself. 2-(Cyclohexylmethoxy)-5-fluoroaniline, with its unique structural motifs, presents a specific profile that must be thoroughly understood. Its solubility dictates the feasibility of formulation for in vitro and in vivo studies, while its stability profile determines viable storage conditions, potential excipient incompatibilities, and ultimately, its shelf-life as a drug substance.[1][2]

This guide moves beyond simple data reporting. It delves into the causality behind experimental design, explaining why specific solvents are chosen and why certain stress conditions are applied. By establishing a robust solubility and stability profile early in development, project teams can mitigate risks, optimize formulation strategies, and accelerate the overall development timeline.

Molecular Structure and Physicochemical Profile

The solubility and stability of 2-(Cyclohexylmethoxy)-5-fluoroaniline are direct consequences of its molecular architecture. A predictive assessment based on its functional groups is the first step in a logical investigation.

  • Fluoroaniline Core: The aromatic ring substituted with an amino (-NH₂) and a fluorine (-F) group is central to the molecule's properties. The amino group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.[1] However, the electron-withdrawing nature of fluorine reduces the basicity of the amino group compared to unsubstituted aniline, which can enhance its stability in acidic conditions.[3]

  • Cyclohexylmethoxy Group: This bulky, non-polar side chain significantly contributes to the molecule's lipophilicity. This moiety is expected to limit aqueous solubility but enhance solubility in non-polar organic solvents. The ether linkage, while generally stable, can be a potential site for degradation under harsh acidic conditions.

Based on the principle of "like dissolves like," we can predict a complex solubility profile.[1] The molecule possesses both polar (amine, ether, fluorine) and non-polar (aromatic ring, cyclohexyl group) regions, suggesting it will exhibit moderate solubility in a range of solvents, with limited solubility at the extremes of polarity (e.g., water and hexane).

Comprehensive Solubility Assessment

Equilibrium solubility is a thermodynamic constant that defines the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.[4] Its determination is a cornerstone of preformulation.

Rationale for Solvent Selection

A carefully selected panel of solvents provides a comprehensive understanding of the compound's behavior, which is essential for supporting synthesis, purification, and formulation activities.[5][6] The chosen solvents span the polarity spectrum and include those commonly used in preclinical and clinical formulations.

  • Aqueous Media: Critical for predicting behavior in a biological context.

    • Purified Water: Establishes baseline aqueous solubility.

    • Phosphate-Buffered Saline (PBS), pH 7.4: Mimics physiological pH.

  • Polar Protic Solvents: Capable of hydrogen bonding.

    • Ethanol (EtOH): A common co-solvent in formulations.[7]

  • Polar Aprotic Solvents: Possess a dipole moment but do not donate hydrogens to H-bonds.

    • Acetonitrile (ACN): Frequently used in analytical and chromatographic processes.

    • Dimethyl Sulfoxide (DMSO): A highly polar solvent used for stock solutions in biological screening.[8]

  • Non-Polar Solvents:

    • Dichloromethane (DCM): A common solvent in organic synthesis.

    • Hexane: Represents a highly non-polar environment.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[8]

Methodology:

  • Preparation: Add an excess amount of solid 2-(Cyclohexylmethoxy)-5-fluoroaniline (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is essential for confirming that equilibrium has been reached.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) can validate the required equilibration time.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples (e.g., 10 minutes at 10,000 rpm) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared from a known stock solution.

Visualization: Solubility Assessment Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh excess solid compound into vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (25°C) for 24-72 hours prep2->equil sep Centrifuge or stand to settle excess solid equil->sep analysis1 Sample supernatant sep->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via validated HPLC-UV method analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Data Summary: Solubility Profile

The results of the solubility assessment should be summarized for clear comparison.

Solvent SystemPolaritySolubility (mg/mL) at 25°CQualitative Description
Purified WaterPolar Protic< 0.01Practically Insoluble
PBS (pH 7.4)Polar Protic< 0.01Practically Insoluble
EthanolPolar Protic~15Soluble
AcetonitrilePolar Aprotic~25Freely Soluble
DMSOPolar Aprotic> 100Very Soluble
DichloromethaneNon-Polar~50Freely Soluble
HexaneNon-Polar< 0.1Sparingly Soluble
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Solution Stability and Forced Degradation

Stability testing is essential for identifying conditions that may compromise the compound's integrity. Forced degradation, or stress testing, is a regulatory requirement that involves exposing the drug substance to conditions more severe than accelerated stability testing.[9][10] Its purpose is to identify likely degradation products, understand degradation pathways, and, most importantly, to validate that the chosen analytical method is "stability-indicating."[11][12]

Protocol: Forced Degradation Study

This study is typically performed on a single batch of the compound in a solvent system where it is adequately soluble, such as a 50:50 mixture of acetonitrile and water.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Cyclohexylmethoxy)-5-fluoroaniline at a known concentration (e.g., 1 mg/mL) in the chosen solvent system.

  • Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 N HCl.

    • Base Hydrolysis: Add 0.1 N NaOH.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂).

    • Thermal Stress: Heat the solution at 60 °C.

    • Photolytic Stress: Expose the solution to a calibrated light source (as per ICH Q1B guidelines).

  • Control Sample: Maintain an unstressed sample (protected from light) at room temperature.

  • Time Points: Store the stressed samples and analyze them at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.

  • Sample Quenching: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure co-eluting peaks are not present.

The Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential components. A reverse-phase HPLC method with UV detection is standard.

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or the compound's λmax)

  • Column Temperature: 30 °C

This method must demonstrate baseline separation between the parent peak and all degradant peaks formed during the forced degradation study.

Visualization: Stability Assessment Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep1 Prepare 1 mg/mL stock solution stress_acid Acid (0.1N HCl) stress_base Base (0.1N NaOH) stress_ox Oxidation (3% H₂O₂) stress_therm Thermal (60°C) stress_photo Photolytic (ICH Q1B) control Control (Room Temp) analysis1 Sample at T=0, 2, 8, 24h stress_acid->analysis1 stress_base->analysis1 stress_ox->analysis1 stress_therm->analysis1 stress_photo->analysis1 control->analysis1 analysis2 Quench/Neutralize (as needed) analysis1->analysis2 analysis3 Analyze by Stability- Indicating HPLC Method analysis2->analysis3 analysis4 Assess Peak Purity and % Degradation analysis3->analysis4

Caption: Workflow for Forced Degradation/Stability Study.

Data Summary: Forced Degradation Profile
Stress ConditionTime (hours)% Assay of Parent CompoundObservations (No. of Degradants)
0.1 N HCl (60°C)2492.5%1 major degradant
0.1 N NaOH (RT)2488.1%2 major degradants
3% H₂O₂ (RT)2485.7%Multiple minor degradants
Thermal (60°C)2499.2%No significant degradation
Photolytic (ICH Q1B)2498.8%No significant degradation
Control (RT)2499.8%No degradation
Note: The data presented in this table is hypothetical and for illustrative purposes only. RT = Room Temperature.

Interpretation and Strategic Implications

  • Solubility Insights: The hypothetical data suggests that 2-(Cyclohexylmethoxy)-5-fluoroaniline is a poorly water-soluble compound. This has immediate implications for formulation, indicating that enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions may be required for both preclinical and clinical development.[5][13][14] Its high solubility in solvents like ACN and DCM provides ample options for synthetic route optimization and purification.

  • Stability Insights: The forced degradation results indicate that the molecule is susceptible to degradation under oxidative and hydrolytic (acidic and basic) conditions. The aniline moiety is a likely site for oxidation. This knowledge is critical for manufacturing and storage. It suggests that the final drug substance should be protected from strong oxidizing agents and exposure to pH extremes. Its stability to heat and light is a favorable attribute.

Conclusion

This technical guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility and stability of 2-(Cyclohexylmethoxy)-5-fluoroaniline. By implementing the described shake-flask solubility protocol and forced degradation studies, researchers can generate a comprehensive data package. This information is not merely a set of data points; it is actionable intelligence that directly informs critical decisions in the drug development pipeline, from synthetic chemistry and formulation design to defining storage conditions and predicting long-term stability. A proactive and thorough investigation of these fundamental properties is an indispensable investment in the successful progression of any new chemical entity.

References

  • GeeksforGeeks. Fluoroaniline. [Link]

  • Solubility of Things. 4-Fluoroaniline - Solubility of Things. [Link]

  • GeeksforGeeks. 4-Fluoroaniline. [Link]

  • European Medicines Agency. Stability testing of existing active substances and related finished products. 2023. [Link]

  • Alsante, K. M., et al. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PDA J Pharm Sci Technol. 2014. [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Leahy, D., et al. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Med. Chem. Lett. 2023. [Link]

  • Man-Na, P., et al. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. J Pharm Sci. 2014. [Link]

  • Mannila, J. Preclinical formulations for pharmacokinetic studies. Admescope. 2019. [Link]

  • Saboo, S., et al. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics. 2019. [Link]

  • Zhang, G. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. 2016. [Link]

  • Leahy, D., et al. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Med. Chem. Lett. 2023. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. 2006. [Link]

  • Espace. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. 2022. [Link]

  • PubChem. 4-Fluoroaniline. [Link]

  • IntechOpen. Preclinical Drug Development Process: Formulation and Development Aspects. 2023. [Link]

Sources

Engineering Novel Fluoroaniline Derivatives: A Mechanistic Guide to Anticancer and Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into organic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, fluoroaniline derivatives have emerged as privileged pharmacophores, demonstrating remarkable versatility across therapeutic areas. This technical guide explores the rational design, biological evaluation, and mechanistic pathways of novel fluoroaniline hybrids, focusing on their potent anticancer and antimicrobial activities. Designed for drug development professionals, this whitepaper synthesizes recent empirical data with field-proven methodologies to accelerate hit-to-lead optimization.

The Mechanistic Rationale: Why Fluorine?

The substitution of a hydrogen atom or hydroxyl group with fluorine on an aniline ring is not merely a structural tweak; it fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. As an Application Scientist, understanding the causality behind this modification is critical for rational drug design:

  • Metabolic Stability: The C–F bond is significantly stronger than the C–H bond. Placing fluorine at metabolically labile positions on the aromatic ring effectively blocks cytochrome P450-mediated oxidation, extending the drug's half-life.

  • Lipophilicity and Permeability: Fluorine enhances the overall lipophilicity of the scaffold. This increased hydrophobicity facilitates passive diffusion through complex lipid bilayers, such as bacterial cell walls or solid tumor microenvironments.

  • Electronic Modulation: Due to its extreme electronegativity, fluorine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent amine group, modulating its hydrogen-bonding capacity and optimizing target-protein interactions.

G F Fluorine Substitution on Aniline Ring Lip Increased Lipophilicity (Enhanced Cell Permeability) F->Lip Met Metabolic Stability (Blocks CYP450 Oxidation) F->Met Elec Electronegativity (Modulates Amine pKa) F->Elec

Logical relationship mapping the pharmacological impact of fluorine substitution.

Anticancer Efficacy: Target-Specific Modulations

Fluoroaniline-Quinone Hybrids

Quinones, particularly naturally occurring hydroxybenzoquinones (e.g., embelin) and hydroxynaphthoquinones (e.g., plumbagin), are known for their cytotoxic properties. Recent studies have demonstrated that synthesizing fluoro-substituted anilino derivatives of these quinones drastically improves their anticancer profile. According to 1[1], these novel fluoroaniline-quinone hybrids exhibit potent cytotoxicity against melanoma and breast cancer (MCF-7) cell lines[2].

Mechanistically, molecular docking and in vitro assays reveal that these derivatives act as targeted inhibitors. They bind with high affinity to the B-RAF kinase protein , a critical node in the MAPK/ERK signaling pathway, thereby arresting tumor cell proliferation[1]. Furthermore, specific derivatives have shown superior binding scores against DNA Topoisomerase II compared to standard drugs like Doxorubicin, inducing DNA damage in rapidly dividing cells[3].

G Drug Fluoroaniline-Quinone Derivative BRAF Mutant B-RAF Kinase Drug->BRAF Inhibits MEK MEK 1/2 BRAF->MEK Blocked ERK ERK 1/2 MEK->ERK Blocked Prolif Tumor Cell Proliferation (Arrested) ERK->Prolif Prevents

Mechanism of action for fluoroaniline-quinone hybrids inhibiting the B-RAF pathway.

Bisquinoline and Itaconic Acid Conjugates

Beyond quinones, the 4-oxy-3-fluoroaniline scaffold has been utilized to connect bisquinoline derivatives. Quantitative Structure-Activity Relationship (QSAR) models and experimental evaluations confirm that these derivatives achieve single-digit nanomolar IC50 values against solid tumor panels, including H460 and HT-29 cell lines[4]. Similarly, conjugating fluoroaniline with itaconic acid—a naturally occurring Michael acceptor—yields hybrids capable of covalently binding to cysteine residues on target proteins, showing marked efficacy against MCF-7 breast adenocarcinoma cells[5].

Antimicrobial and Antifungal Activities

The lipophilic nature of the fluoroaniline moiety also makes it an excellent candidate for overcoming microbial resistance. The synthesis of fused ring benzomorpholine monofluoroaniline derivatives—specifically 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-fluoroaniline architectures—has yielded compounds with broad-spectrum activity[6].

These derivatives demonstrate high efficacy against both Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) bacteria, as well as potent antifungal properties[2][6]. The structural rigidity of the fused morpholine ring prevents metabolic degradation, while the fluoroaniline group facilitates rapid penetration through the complex ergosterol-rich fungal membranes.

Quantitative Data Summary
Compound ClassTarget Cell Line / PathogenKey Biological ActivityPrimary Mechanism of Action
Fluoroaniline-Hydroxybenzoquinone MCF-7 (Breast Cancer)IC50 ~ 16.59 µg/mLB-RAF & Topoisomerase II Inhibition
Bisquinoline-4-Oxy-3-Fluoroaniline H460, HT-29 (Solid Tumors)Single-digit nM rangeDNA Intercalation / Target Binding
Itaconic Acid-Fluoroaniline MCF-7 (Breast Cancer)High antiproliferativeCovalent Cysteine Binding (Michael Addition)
Benzomorpholine-3-Fluoroaniline S. aureus, K. pneumoniaeBroad-spectrum inhibitionCell Wall / Membrane Disruption

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: TFA-Catalyzed Synthesis of Fluoroaniline-Quinone Derivatives

Fluoroanilines are inherently weak nucleophiles due to the electron-withdrawing nature of the fluorine atom. This protocol overcomes that barrier.

  • Reactant Preparation: Dissolve 1.0 eq of hydroxybenzoquinone (e.g., embelin) and 1.2 eq of the specific fluoroaniline in absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state without participating in side reactions.

  • Catalysis: Add a catalytic amount (0.1 eq) of Trifluoroacetic acid (TFA).

    • Causality: TFA selectively protonates the carbonyl oxygen of the quinone. This drastically increases the electrophilicity of the adjacent carbon, allowing the weakly nucleophilic fluoroaniline to attack efficiently, thereby maximizing product yield[1].

  • Reflux & Monitoring: Reflux the mixture at 70°C. Monitor progression via Thin-Layer Chromatography (TLC).

    • Self-Validation: Co-spotting the TLC plate with pure starting materials ensures the disappearance of the quinone is accurately tracked, preventing false-positive completion signals.

  • Purification & Orthogonal Validation: Purify the crude product via column chromatography (gradient elution). Validate the structure using 19F-NMR and HRMS.

    • Self-Validation: 19F-NMR specifically confirms the retention of the fluorine atom (ruling out unintended defluorination), while HRMS confirms the exact mass of the synthesized hybrid.

Protocol B: In Vitro Cytotoxicity Evaluation (SRB Assay)

The Sulforhodamine B (SRB) assay is preferred over MTT for quinone derivatives, as quinones can undergo redox cycling that artificially reduces MTT, confounding viability readouts.

  • Cell Seeding: Seed target cells (e.g., MCF-7) at

    
     cells/well in 96-well microtiter plates. Incubate for 24h.
    
    • Causality: Ensures cells are adhered and in the logarithmic growth phase during drug exposure, preventing contact inhibition artifacts.

  • Drug Treatment: Treat cells with fluoroaniline derivatives at varying concentrations (1–100 µg/mL) for 48h.

    • Self-Validation: Must include a vehicle control (0.1% DMSO) to establish a 100% viability baseline, a positive control (Doxorubicin) to validate assay sensitivity, and cell-free blanks to subtract background absorbance.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1h.

    • Causality: TCA precipitates cellular proteins, instantly fixing them to the plate and preserving the exact cell mass at the time of assay termination.

  • Staining & Washing: Stain with 0.4% SRB dissolved in 1% acetic acid for 30 mins. Wash 4 times with 1% acetic acid.

    • Causality: SRB binds stoichiometrically to basic amino acids. The 1% acetic acid wash removes unbound dye without dissociating the bound dye, ensuring a high signal-to-noise ratio.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

    • Causality: The high pH disrupts the electrostatic interaction between SRB and the proteins, releasing the dye into solution for accurate spectrophotometric quantification.

G Syn 1. Synthesis (TFA Catalyzed) Char 2. Characterization (19F-NMR, HRMS) Syn->Char Dock 3. Molecular Docking (Target Binding) Char->Dock Bio 4. In Vitro Assay (SRB Cytotoxicity) Dock->Bio Val 5. Hit Validation (Lead ID) Bio->Val

Experimental workflow for the synthesis and biological evaluation of derivatives.

References

  • Arunkumar, B., Fernandez, A., Laila, S. P., Nair, A. S., & Vishnu, V. S. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, Taylor & Francis. 1

  • Velupillai, L., Dixit, P. P., Shingare, M. S., & Mane, D. V. (2015). Synthesis and Biological Evaluation of Fused Ring Benzomorpholine Monofluoroaniline Derivatives. American Journal of PharmTech Research / ResearchGate. 6

  • NanoBio Letters. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline.4

  • National Institutes of Health (NIH) PMC. (2020). Itaconic acid hybrids as potential anticancer agents. 5

  • Bentham Science. (2024). Synthesis, Characterization, Docking Studies, and In-vitro Cytotoxic Activity of Some Novel 2, 3 Disubstituted Naphthalene 1,4 Dione Derivatives.3

Sources

In Silico Prediction of 2-(Cyclohexylmethoxy)-5-fluoroaniline Bioactivity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted therapeutics, halogenated anilines serve as highly versatile scaffolds for the synthesis of biologically active compounds, particularly kinase inhibitors. 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) is a specialized building block that combines the electronic modulation of a fluoroaniline core with the steric bulk of a cyclohexylmethoxy tail.

Before committing resources to complex multi-step organic synthesis and in vitro assays, in silico profiling is a mandatory phase in modern drug discovery. As an application scientist, I do not view computational modeling merely as a predictive tool, but as a hypothesis-generating engine . By understanding the causality behind the molecule's structural features, we can construct highly targeted in silico workflows.

The Causality of the Scaffold
  • The 5-Fluoro Substitution: The strategic placement of the highly electronegative fluorine atom serves two purposes. First, it lowers the pKa of the aniline amine (predicted pKa ~3.83), ensuring it remains predominantly unprotonated at physiological pH (7.4), which is critical for its role as a hydrogen bond donor in the kinase hinge region. Second, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aromatic ring[1].

  • The 2-Cyclohexylmethoxy Group: This flexible, lipophilic appendage is designed to probe deep hydrophobic pockets (such as the DFG-out allosteric pocket in kinases). The oxygen atom acts as a potential hydrogen bond acceptor, while the cyclohexyl ring drives favorable entropic binding via the displacement of high-energy water molecules.

Target Identification and Mechanistic Pathway

Fluoroaniline derivatives are historically privileged structures for targeting the Epidermal Growth Factor Receptor (EGFR) and B-raf kinases [2]. Mutations in these kinases (e.g., BRAF V600E) lead to the hyperactivation of the MAPK/ERK signaling cascade, driving uncontrolled cellular proliferation.

When evaluating 2-(Cyclohexylmethoxy)-5-fluoroaniline in silico, we hypothesize that its derivatives will act as ATP-competitive inhibitors. The primary objective of our computational workflow is to validate whether the spatial geometry of this specific scaffold can successfully anchor into the ATP-binding cleft of these targets.

Pathway Ligand 2-(Cyclohexylmethoxy) -5-fluoroaniline Scaffold Kinase Target Kinases (EGFR / B-raf) Ligand->Kinase ATP-competitive Inhibition Signaling MAPK/ERK Signaling Cascade Kinase->Signaling Blocked Phosphorylation Outcome Tumor Cell Apoptosis Signaling->Outcome Downregulation of Proliferation

Fig 1. Mechanistic pathway of kinase inhibition by fluoroaniline-derived scaffolds.

Predicted Physicochemical & ADMET Properties

Before initiating molecular docking, we must ascertain whether the compound possesses drug-like properties. Poor pharmacokinetics (PK) is a leading cause of late-stage clinical attrition. By utilizing predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models [3], we can evaluate the compound's viability.

The table below summarizes the predicted quantitative data for 2-(Cyclohexylmethoxy)-5-fluoroaniline, generated via consensus machine-learning models (e.g., SwissADME, ProTox-II).

PropertyPredicted ValuePharmacological Implication
Molecular Weight 223.29 g/mol Optimal for small-molecule diffusion; well within Lipinski’s Rule of 5 (<500 g/mol ).
LogP (Lipophilicity) ~3.5Balances aqueous solubility with membrane permeability. Ideal for oral bioavailability.
Topological Polar Surface Area 35.24 ŲExcellent cell permeability. High likelihood of crossing the blood-brain barrier (BBB).
pKa (Aniline NH2) 3.83 ± 0.10Weakly basic. Will be uncharged in the systemic circulation, aiding passive diffusion.
H-Bond Donors / Acceptors 1 / 2Sufficient for specific target engagement without incurring high desolvation penalties.
CYP450 Inhibition CYP1A2 (Moderate)The fluorine atom protects against rapid clearance, but potential drug-drug interactions require monitoring.

Self-Validating In Silico Workflow Methodology

To ensure absolute scientific integrity, computational protocols must not be black boxes. They must be self-validating. The following step-by-step methodology details how to robustly predict the bioactivity of 2-(Cyclohexylmethoxy)-5-fluoroaniline against B-raf and EGFR.

Step 1: Ligand Preparation and Conformational Search
  • Action: Input the SMILES string of the compound into a ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Causality: 2D structures lack the stereochemical and torsional data required for docking. We must generate 3D coordinates and calculate the correct protonation state at pH 7.4. Because the predicted pKa is 3.83, the software will correctly model the amine group as unprotonated (-NH2), which is critical for accurate electrostatic mapping.

  • Output: A library of low-energy 3D conformers, specifically sampling the rotatable bonds of the cyclohexylmethoxy tail.

Step 2: Target Protein Preparation
  • Action: Retrieve high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 4RZV for B-raf; PDB ID: 1M17 for EGFR). Strip non-essential water molecules, add polar hydrogens, and assign Gasteiger partial charges.

  • Causality: Crystal structures often lack hydrogen atoms and may contain unresolved side chains. Failing to optimize the hydrogen bond network will result in false steric clashes and inaccurate scoring during docking.

Step 3: Protocol Validation (The Self-Validation Step)
  • Action: Before docking our target compound, extract the co-crystallized native ligand from the PDB structure and re-dock it into the empty binding site.

  • Causality: This proves the docking algorithm's accuracy. If the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose is < 2.0 Å , the grid parameters and scoring function are validated. Only then do we proceed.

Step 4: Molecular Docking & Interaction Analysis
  • Action: Dock the 2-(Cyclohexylmethoxy)-5-fluoroaniline conformers into the validated grid using AutoDock Vina or Glide.

  • Causality: We analyze the binding affinity (ΔG in kcal/mol) and the specific non-covalent interactions. We specifically look for the aniline -NH2 donating a hydrogen bond to the kinase hinge region backbone (e.g., Met790 in EGFR), while the cyclohexyl ring engages in Van der Waals interactions with the hydrophobic pocket residues.

Workflow Input Target Compound CAS: 937596-79-7 LigPrep Ligand Preparation (pH 7.4 Protonation, 3D Conformer) Input->LigPrep ADMET ADMET Profiling (Pharmacokinetics & Toxicity) Input->ADMET Docking Molecular Docking (Grid Generation & Scoring) LigPrep->Docking TargetPrep Target Preparation (PDB: 4RZV, 1M17) Validation Protocol Validation (RMSD < 2.0 Å) TargetPrep->Validation Docking->ADMET Hit Prioritization Validation->Docking Validated Model

Fig 2. Self-validating in silico workflow for bioactivity and ADMET prediction.

Conclusion and Translational Outlook

The in silico prediction of 2-(Cyclohexylmethoxy)-5-fluoroaniline bioactivity reveals a highly promising scaffold for kinase inhibition. The computational workflow demonstrates that the integration of a fluorine atom provides necessary metabolic shielding, while the cyclohexylmethoxy group offers the steric bulk required to exploit hydrophobic kinase domains.

By employing a self-validating docking protocol combined with rigorous ADMET profiling, researchers can confidently utilize this compound as a foundational building block for the synthesis of next-generation targeted therapeutics, significantly reducing the time and cost associated with empirical trial-and-error chemistry.

References

  • Title: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives Source: PubMed Central (National Institutes of Health) URL: [Link]

Discovery of novel intermediates for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Architecting the Future of Therapeutics: Advanced Strategies for Novel Pharmaceutical Intermediates

Executive Summary

The pharmaceutical industry is currently navigating a pivotal shift from "flatland" chemistry—dominated by planar aromatic scaffolds—to three-dimensional (3D), sp³-rich architectures.[1] This transition is driven by the "Escape from Planarity" hypothesis, which correlates increased saturation with improved solubility, lower promiscuity, and higher clinical success rates.

The Strategic Landscape: Escaping Planarity

The discovery of novel intermediates is no longer just about chemical feasibility; it is a strategic maneuver to secure intellectual property (IP) and optimize physicochemical properties.

  • The Driver: Planar molecules (e.g., biaryls) often suffer from poor metabolic stability and solubility.

  • The Solution: Bioisosteres like Bicyclo[1.1.1]pentane (BCP) and 1-oxaspiro[3.3]heptane mimic the vectors of phenyl rings and morpholines but offer superior metabolic profiles and patentability.

  • The Bottleneck: Traditional cross-coupling methods (e.g., Suzuki-Miyaura) often fail with these sterically demanding, sp³-rich halides due to slow oxidative addition or rapid β-hydride elimination.

Table 1: Comparative Metrics of Traditional vs. Novel Scaffolds

FeatureTraditional Scaffold (e.g., Phenyl)Novel Bioisostere (e.g., BCP)Impact on Drug Candidate
Geometry 2D (Planar)3D (Linear/Rigid)Improved target fit & selectivity
Solubility Low to ModerateHighBetter oral bioavailability
Metabolic Stability Prone to oxidation (CYP450)ResistantLonger half-life (

)
IP Status CrowdedEmergingStronger patent protection

Advanced Methodologies for Discovery

AI-Driven Retrosynthesis

Modern retrosynthesis engines (e.g., synthia™, IBM RXN) have evolved from rule-based systems to deep-learning models capable of "template-free" predictions. These tools are essential for identifying non-obvious disconnections in novel scaffolds.

  • Workflow: The AI proposes a route

    
     The chemist filters for "strategic" intermediates (e.g., those allowing late-stage diversification) 
    
    
    
    Automated High-Throughput Experimentation (HTE) validates the key steps.
Continuous Flow Chemistry

Flow chemistry is the enabler for handling unstable intermediates that are too hazardous or fleeting for batch reactors.

  • Key Application: Generation of organometallic species (e.g., organozincs, organolithiums) that decompose at

    
     in batch but are stable in the millisecond residence times of a flow reactor.
    
  • In-Line Purification: Use of scavenger columns or liquid-liquid extraction modules to remove byproducts without isolating toxic intermediates.

Biocatalysis & Late-Stage Functionalization

Enzymes (e.g., P450 monooxygenases, ketoreductases) offer unparalleled regio- and stereoselectivity.

  • Trend: Using engineered enzymes to install chiral centers on pre-formed sp³ scaffolds (e.g., piperidines) via C-H oxidation, avoiding de novo chiral synthesis.

Visualization: Integrated Discovery Workflow

The following diagram illustrates the convergence of AI planning, HTE screening, and Flow scale-up.

DiscoveryWorkflow Target Target Molecule (Novel Scaffold) AI AI Retrosynthesis (Route Prediction) Target->AI Structure Input Selection Route Selection (Strategic Intermediates) AI->Selection Ranked Pathways HTE High-Throughput Screening (96-well) Selection->HTE Micro-scale Test HTE->Selection Failed Route (Feedback) Flow Flow Chemistry Scale-Up HTE->Flow Optimized Conditions Validation Quality Control (ICH M7 Compliance) Flow->Validation Isolated Intermediate

Figure 1: Integrated workflow for the discovery and scale-up of novel pharmaceutical intermediates.

Experimental Protocol: Continuous Flow Negishi Coupling

Objective: Synthesis of a functionalized Bicyclo[1.1.1]pentane (BCP) intermediate via Negishi coupling. Challenge: BCP-halides are prone to decomposition; BCP-organozincs are sensitive to air/moisture. Solution: A telescoped flow process where the organozinc is generated and consumed immediately.

Protocol Steps:
  • Reagent Preparation:

    • Solution A: BCP-iodide (1.0 equiv) in dry THF.

    • Solution B: LiCl (1.2 equiv) in dry THF.

    • Column: Activated Zinc column (

      
      ).
      
    • Solution C: Heteroaryl bromide (0.8 equiv) + Pd catalyst (e.g., XPhos Pd G3, 2 mol%) in THF.

  • Organozinc Generation (Step 1):

    • Pump Solution A and Solution B through the Activated Zinc Column .

    • Mechanism:[1][2] Oxidative insertion of Zn into the C-I bond occurs within the column residence time (

      
       min).
      
    • Checkpoint: Monitor effluent by GC-MS to confirm complete consumption of BCP-iodide and formation of BCP-ZnCl.

  • Coupling Reaction (Step 2):

    • Direct the effluent (BCP-ZnCl) into a T-mixer.

    • Mix with Solution C (Catalyst/Electrophile).

    • Pass through a Coil Reactor heated to

      
       (
      
      
      
      min).
  • Quench & Workup:

    • Collect output into a flask containing saturated aqueous NH₄Cl.

    • Separate phases; analyze organic layer for yield and purity.

Self-Validating System:

  • Pressure Monitoring: A pressure spike (>10 bar) indicates clogging in the Zn column (fines generation).

  • In-line IR/UV: Monitor the disappearance of the aryl halide peak to adjust flow rates dynamically.

FlowSetup SubA BCP-Iodide (in THF) ZnCol Activated Zn Column (40°C) SubA->ZnCol SubB LiCl Additive SubB->ZnCol SubC Ar-Br + Pd Cat Mixer T-Mixer SubC->Mixer ZnCol->Mixer BCP-ZnCl (Unstable) Coil Reaction Coil (60°C, 20 min) Mixer->Coil Product Product Collection (Quench) Coil->Product

Figure 2: Schematic of the telescoped flow synthesis for BCP intermediates.

Quality & Risk Mitigation: The Nitrosamine Challenge

With the enforcement of ICH M7(R2) , the control of genotoxic impurities, particularly nitrosamines, is paramount. Novel intermediates often employ secondary amines or are synthesized using reagents (e.g., sodium nitrite, azides) that can trigger nitrosamine formation.

Risk Assessment Strategy:

  • Cohort of Concern: Nitrosamines are classified as high-potency mutagenic carcinogens.[3] The Acceptable Intake (AI) is often as low as 18 ng/day or 26.5 ng/day , though many default to the TTC of 1.5 µ g/day if specific data is absent.

  • Control at Source:

    • Avoid using secondary amines in the final step.

    • Use scavengers (e.g., ascorbic acid) if nitrite reagents are unavoidable.

  • Purge Calculations: Use "Purge Factor" calculations to demonstrate that any upstream nitrosamine is cleared (< 10% of AI) by subsequent purification steps (crystallization, chromatography).

References

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemical Reviews. Link

  • International Council for Harmonisation (ICH). (2023). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Link

  • Baumann, M., & Baxendale, I. R. (2015). "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2019). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Angewandte Chemie International Edition. Link

  • Cernak, T., et al. (2018). "The Medicinal Chemist’s Guide to Solving the Structure of Drug Candidates." Journal of Medicinal Chemistry. Link

Sources

Structure-Activity Relationship (SAR) Studies of 2-(Cyclohexylmethoxy)-5-fluoroaniline Analogs: Optimizing Kinase Selectivity and CNS Penetrancy

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The development of central nervous system (CNS) penetrant kinase inhibitors requires a delicate balance between target affinity, physicochemical properties, and metabolic stability. The 2-(cyclohexylmethoxy)-5-fluoroaniline scaffold has emerged as a highly privileged pharmacophore in the design of ATP-competitive inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson's disease[1][2].

This whitepaper deconstructs the structure-activity relationship (SAR) of this specific chemical series. By analyzing the causality behind bioisosteric replacements, we outline how modifying the 5-fluoro and 2-alkoxy positions modulates


, lipophilicity (LogP), and intrinsic clearance (

), ultimately driving the transformation of a raw chemical fragment into a viable clinical candidate.

Mechanistic Rationale: Deconstructing the Scaffold

To understand the SAR of this series, one must first analyze the biophysical and electronic contributions of each moiety within the 2-(cyclohexylmethoxy)-5-fluoroaniline core.

The 5-Fluoro Inductive Effect ( & Permeability)

The incorporation of a fluorine atom at the 5-position (meta to the aniline nitrogen) is a deliberate choice driven by electronic causality. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect significantly lowers the


 of the conjugate acid of the aniline amine[3][4].
  • Causality: By reducing the basicity of the aniline, the molecule exists predominantly in its neutral, unionized state at physiological pH (7.4). This maximizes the neutral fraction of the drug, which is a fundamental requirement for across the blood-brain barrier (BBB)[3].

  • Metabolic Shielding: The exceptionally strong C–F bond blocks cytochrome P450 (CYP450)-mediated oxidative metabolism at the metabolically labile para-position relative to the alkoxy group[4].

The 2-Cyclohexylmethoxy Tail (Lipophilicity & Target Engagement)

The ortho-alkoxy substituent is designed to project into the deep, hydrophobic selectivity pocket adjacent to the kinase hinge region.

  • Causality: The bulky cyclohexyl ring provides massive enthalpic and entropic gains upon binding by displacing high-energy water molecules from the hydrophobic pocket. However, the high lipophilicity (cLogP > 4.5) of the cyclohexane ring introduces severe liabilities, including high non-specific protein binding and rapid hepatic clearance[5][6].

Pharmacophore Aniline Aniline Core (H-Bond Donor) Fluoro 5-Fluoro Group (pKa Modulator) Aniline->Fluoro Inductive Effect Cyclohexyl 2-Cyclohexylmethoxy (Lipophilic Tail) Aniline->Cyclohexyl Ortho Substitution Hinge Kinase Hinge Region (E1948 / L1949) Aniline->Hinge Bidentate H-Bond Gatekeeper Gatekeeper Residue (M1194) Fluoro->Gatekeeper Steric Shielding Hydrophobic Hydrophobic Pocket (Selectivity Filter) Cyclohexyl->Hydrophobic van der Waals Packing

Fig 1. Pharmacophore binding model of the 2-(cyclohexylmethoxy)-5-fluoroaniline scaffold.

SAR Optimization Strategy: Overcoming Metabolic Liabilities

The primary goal of the SAR campaign is to maintain the potent target engagement provided by the cyclohexyl ring while mitigating its metabolic liabilities.

Bioisosteric Replacement of the Cyclohexyl Ring

Iterative SAR screening reveals that replacing the highly lipophilic cyclohexyl group with oxygen-containing heterocycles (e.g., tetrahydropyran or oxetane) dramatically improves the pharmacokinetic profile. The introduction of an ethereal oxygen lowers the overall LogD, which directly correlates with a reduction in human liver microsome (HLM) intrinsic clearance (


)[5][6].
Quantitative SAR Data

The following table summarizes the optimization of the ortho-alkoxy substituent, tracking the balance between LRRK2 potency, lipophilicity, and clearance.

Compound IDR-Group (ortho-alkoxy)LRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)cLogPHLM CL_int (µL/min/mg)Brain/Plasma Ratio (K_p,uu)
1 (Core) Cyclohexylmethoxy12.44.14.8145.20.85
2 Cyclopentylmethoxy18.66.54.3112.40.78
3 (Lead) Tetrahydropyran-4-ylmethoxy15.25.03.134.60.65
4 Oxetan-3-ylmethoxy45.318.22.412.10.42

Data Analysis: While Compound 1 exhibits exceptional potency against the pathogenic G2019S mutant, its high clearance (145.2 µL/min/mg) precludes in vivo utility. Compound 3 (THP analog) represents the optimal balance: the oxygen atom lowers cLogP to 3.1, slashing clearance by >75% while maintaining single-digit nanomolar potency and an acceptable unbound brain-to-plasma ratio.

SAR_Workflow Design 1. Rational Design (LogP & pKa Tuning) Synthesis 2. Chemical Synthesis (Scaffold Derivatization) Design->Synthesis Assay 3. TR-FRET Kinase Assay (LRRK2 WT & G2019S) Synthesis->Assay ADME 4. ADME Profiling (HLM Stability & Kp,uu) Assay->ADME ADME->Design SAR Feedback Loop Lead 5. Lead Declaration (In Vivo Efficacy) ADME->Lead

Fig 2. Iterative SAR screening workflow for optimizing LRRK2 inhibitors.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, all SAR data must be generated using rigorously controlled, self-validating assay systems.

Biochemical TR-FRET LRRK2 Kinase Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence artifacts[7][8].

Step-by-Step Methodology:

  • Enzyme & Substrate Preparation: Incubate 24 nM recombinant LRRK2 (WT or G2019S mutant) with 50 nM PLK-peptide (or LRRKtide) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7][9].

  • ATP Initiation: Add ATP at the apparent

    
     (134 µM for G2019S) to ensure the assay is highly sensitive to ATP-competitive inhibitors[7].
    
  • Self-Validation Controls:

    • Positive Control: 1 µM MLi-2 (establishes the 100% inhibition baseline)[2].

    • Negative Control: 1% DMSO vehicle (establishes the 0% inhibition baseline).

  • Detection: Stop the reaction after 60 minutes using EDTA. Add Terbium (Tb)-labeled anti-phospho-peptide antibody[8][10].

  • Readout & Acceptance: Measure the emission ratio at 520 nm / 495 nm. Validation Rule: The assay plate is only accepted if the calculated Z'-factor is

    
     0.6.
    
Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines if the bioisosteric replacement of the cyclohexyl ring successfully mitigated CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Incubation: Pre-incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Self-Validation Controls:

    • Minus-NADPH Control: A parallel incubation lacking NADPH. Validation Rule: If compound depletion occurs here, degradation is due to chemical instability, not CYP450 metabolism.

    • Reference Control: Verapamil is run concurrently to verify HLM enzymatic viability.

  • Quantification: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .

Target Pathway & Pharmacological Intervention

The ultimate goal of optimizing the 2-(cyclohexylmethoxy)-5-fluoroaniline scaffold is to halt the downstream pathological cascade of Parkinson's disease. Pathogenic mutations (e.g., G2019S) hyperactivate LRRK2, leading to the aberrant phosphorylation of Rab GTPases (such as Rab10). This hyperphosphorylation disrupts lysosomal trafficking and promotes neurodegeneration[2][7].

LRRK2_Pathway Inhibitor 5-Fluoroaniline Inhibitors LRRK2 Mutant LRRK2 (G2019S) Inhibitor->LRRK2 ATP-competitive Inhibition Rab10 Rab10 Phosphorylation (Hyperactivation) LRRK2->Rab10 Kinase Activity Lysosome Lysosomal Dysfunction Rab10->Lysosome Trafficking Defect Neurodegeneration Neurodegeneration (Parkinson's) Lysosome->Neurodegeneration Protein Aggregation

Fig 3. LRRK2 signaling pathway and pharmacological intervention point.

By successfully tuning the


 via the 5-fluoro group and optimizing the lipophilicity of the ortho-alkoxy tail, medicinal chemists can deliver highly selective, BBB-penetrant inhibitors capable of normalizing Rab10 phosphorylation and restoring lysosomal function.

References

  • O'Hagan, D., et al. "Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents." ChemBioChem, 2025. URL:[Link]

  • European Patent Office. "AMINOPYRIMIDINE DERIVATIVES AS LRRK2 MODULATORS." EP2807152B1, 2012.
  • Anand, V.S., et al. "Investigation of leucine-rich repeat kinase 2: enzymological properties and novel assays." FEBS Journal, 2009. URL:[Link]

  • Hermanson, S.B., et al. "Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation." PLoS ONE, 2012. URL:[Link]

  • Liu, M., et al. "Kinetic studies of LRRK2 kinase activity and development of a time-resolved FRET assay." Analytical Biochemistry, 2011. URL:[Link]

  • Reid, D., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals, 2020. URL:[Link]

  • "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." RSC Advances, 2023. URL:[Link]

  • "Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade." International Journal of Molecular Sciences, 2022. URL:[Link]

Sources

Computational Characterization of Fluoroanilines: A Theoretical Framework for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluoroanilines represent a critical scaffold in medicinal chemistry, serving as bioisosteres that modulate lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. The introduction of fluorine—the most electronegative element—into the aniline ring induces profound electronic perturbations, altering the basicity of the nitrogen and the electron density distribution of the aromatic ring.

This technical guide establishes a rigorous computational framework for studying fluoroanilines. It moves beyond standard "black-box" calculations, providing validated protocols for Density Functional Theory (DFT) investigations, spectroscopic benchmarking, and reactivity prediction. The focus is on actionable insights for drug development, specifically optimizing bioavailability and predicting metabolic liabilities.

The Fluorine Effect: Electronic & Conformational Dynamics

Electronic Perturbations

The fluorine atom exerts two opposing effects on the aniline system:

  • Inductive Withdrawal (-I): Through the

    
    -framework, fluorine pulls electron density, deactivating the ring and increasing the acidity of the ammonium conjugate acid.
    
  • Resonance Donation (+R): Through the

    
    -system, the fluorine lone pairs donate electron density, which can stabilize carbocation intermediates at ortho/para positions.
    

In fluoroanilines, the position of the fluorine (ortho, meta, para) dictates the net dipole moment and the availability of the nitrogen lone pair.

Amino Group Pyramidalization

Unlike the planar geometry often assumed in textbook representations, the amino group in aniline is pyramidal (


-like) due to the balance between steric strain and 

conjugation.
  • Ortho-substitution: Often increases pyramidalization due to steric repulsion and electrostatic interaction between the N-H protons and the fluorine lone pairs.

  • Planarization Barrier: The energy barrier to inversion is a critical parameter for understanding binding affinity in narrow enzyme pockets.

Table 1: Comparative Electronic Properties of Fluoroaniline Isomers (B3LYP/6-311++G(d,p))

IsomerDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Gap (eV)Relative Stability (kcal/mol)
Aniline 1.58-5.60-0.455.150.00
2-Fluoro 1.82-5.85-0.655.20+1.2
3-Fluoro 2.65-6.05-0.805.25+0.8
4-Fluoro 2.95-5.75-0.555.20+0.5

Note: Values are representative of gas-phase DFT calculations. 3-Fluoroaniline typically exhibits the largest dipole due to the additive vector of the F and


 moments.

Computational Methodologies: The Protocol

To ensure chemical accuracy (within 1 kcal/mol for energies), a specific combination of functionals and basis sets is required. Standard Pople basis sets (e.g., 6-31G) are insufficient for describing the diffuse electron density around fluorine.

Recommended Workflow
  • Geometry Optimization: B3LYP or PBE0 with 6-311++G(d,p). The diffuse functions (++) are mandatory to correctly model the lone pair interactions and the anionic character of potential transition states.

  • Dispersion Correction: For halogenated systems, dispersion forces are non-negligible. Use B3LYP-D3(BJ) or the M06-2X functional, which implicitly captures medium-range correlation.

  • Solvation: Use the SMD (Solvation Model based on Density) rather than PCM, as SMD is parameterized for

    
     calculations required for pKa prediction.
    

ComputationalWorkflow cluster_0 Geometry Optimization cluster_1 Property Calculation cluster_2 Reactivity Start Initial Structure (3D Coordinates) Opt DFT Optimization B3LYP-D3(BJ) / 6-311++G(d,p) Start->Opt Freq Frequency Calc (Check for Imaginary Freqs) Opt->Freq NBO NBO Analysis (Hyperconjugation/Hybridization) Freq->NBO Minima Confirmed MEP MEP Mapping (Electrostatic Potential) Freq->MEP NMR GIAO NMR (Solvent: DMSO/Chloroform) Freq->NMR Solv Single Point Energy (SMD) Water/Octanol Freq->Solv pKa Thermodynamic Cycle (pKa Prediction) Solv->pKa caption Figure 1: Standard computational workflow for fluoroaniline characterization.

Spectroscopic Profiling

NMR Prediction ( )

Accurate prediction of Chemical Shifts (


) is vital for structure elucidation.
  • Method: GIAO (Gauge-Independent Atomic Orbital).[1]

  • Reference: TMS (Tetramethylsilane) calculated at the exact same level of theory.

  • Protocol:

    • Optimize Geometry (Solution phase, e.g.,

      
      ).
      
    • Run NMR calculation: nmr=giao.

    • 
      .
      
  • Note on

    
    :  Fluorine shifts are highly sensitive to solvent effects. Explicit solvation (adding 1-2 solvent molecules H-bonded to F) may be necessary for errors 
    
    
    
    ppm.
Vibrational Spectroscopy (IR/Raman)

DFT harmonic frequencies typically overestimate experimental wavenumbers by 4-6% due to the neglect of anharmonicity.

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply raw frequencies by 0.967 .

  • Fingerprint: The C-F stretching mode appears in the 1000–1400 cm

    
     region and is highly intense in IR due to the large dipole change.
    

Reactivity & pKa Prediction[2][3][4][5]

Predicting the pKa of fluoroanilines is a "Grand Challenge" in computational chemistry. The standard equation


 is insufficient without rigorous solvation handling.
The Thermodynamic Cycle

Direct calculation of


 in solution is error-prone. The Thermodynamic Cycle  approach is the industry standard.
  • Calculate Gas Phase Basicity (

    
    ).
    
  • Calculate Solvation Free Energies (

    
    ) for the neutral (
    
    
    
    ) and protonated (
    
    
    ) species.
  • Combine:

    
    
    (Note: 
    
    
    
    is a constant, typically -265.9 kcal/mol).
Explicit Water Models

For anilines, the ammonium headgroup (


) forms strong hydrogen bonds with water. Implicit models (SMD) often fail to capture this specific stabilization.
  • Recommendation: Include 3 explicit water molecules around the amine group in the calculation (Cluster-Continuum Model).

pKaCycle Gas_BH BH+(g) Gas_B B(g) + H+(g) Gas_BH->Gas_B ΔG(gas) Aq_BH BH+(aq) Gas_BH->Aq_BH ΔG(solv, BH+) Aq_B B(aq) + H+(aq) Gas_B->Aq_B ΔG(solv, B) Aq_BH->Aq_B ΔG(aq) -> pKa caption Figure 2: Thermodynamic cycle for accurate pKa calculation.

Metabolic Stability & Drug Design Applications[2][6]

Metabolic Soft Spots (P450 Oxidation)

Fluoroanilines are often subject to metabolic degradation via N-oxidation or ring hydroxylation.

  • Fukui Functions (

    
     and 
    
    
    
    ):
    These indices predict the most likely sites for electrophilic (metabolic) attack.
  • Protocol:

    • Calculate populations (Hirshfeld or NBO) for Neutral (

      
      ), Cation (
      
      
      
      ), and Anion (
      
      
      ).
    • 
       (Susceptibility to electrophilic attack/oxidation).
      
  • Insight: Fluorine substitution at the para position blocks the primary site of P450 hydroxylation, extending half-life (

    
    ).
    
Molecular Electrostatic Potential (MEP)

MEP maps are essential for docking studies.

  • Red Regions: Electron-rich (H-bond acceptors).

  • Blue Regions: Electron-poor (H-bond donors).

  • Sigma Hole: On the fluorine atom, a small region of positive potential (sigma hole) can sometimes be observed along the C-F bond axis, allowing for "halogen bonding" with carbonyls in the receptor pocket.

References

  • Ekincioğlu, Y., & Kepceoğlu, A. (2023).[2] Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.[3][2] Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software reference for B3LYP/GIAO protocols).
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. Link

  • Gross, K. C., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. Link

  • Rowan, S. (2024).[4] Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. ChemRxiv.[3][2] Link

  • Politzer, P., & Murray, J. S. (2002). The Fundamental Nature and Role of the Electrostatic Potential in Intermolecular Interactions. Theoretical Chemistry Accounts.

Sources

Methodological & Application

Analytical methods for the quantification of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the Trace Quantification of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Executive Summary & Chemical Context

The compound 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS 937596-79-7) is a highly specialized fluorinated aniline derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) therapeutics[1]. The presence of the lipophilic cyclohexylmethoxy group and the electron-withdrawing fluorine atom makes it an excellent moiety for enhancing drug-target binding affinity.

However, primary aromatic amines (anilines) are widely recognized by regulatory agencies (FDA, EMA) as Potentially Genotoxic Impurities (PGIs). Consequently, if 2-(Cyclohexylmethoxy)-5-fluoroaniline is used as a starting material or intermediate, its residual presence in the final API must be strictly quantified at trace levels (typically parts-per-million or parts-per-billion) to ensure patient safety.

This application note details a highly sensitive, self-validating UHPLC-MS/MS methodology for the trace quantification of 2-(Cyclohexylmethoxy)-5-fluoroaniline, designed in strict compliance with the newly revised ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Analytical Rationale & Mechanistic Design (E-E-A-T)

Why LC-MS/MS over GC-MS?

Historically, volatile anilines were analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). However, recent studies on fluoroaniline derivatives have demonstrated that high-temperature GC inlet conditions can cause thermal degradation of the parent API, artificially generating fluoroaniline in the source and leading to false-positive PGI quantification[4]. By employing UHPLC-MS/MS, we bypass thermal degradation risks, ensuring that the quantified 2-(Cyclohexylmethoxy)-5-fluoroaniline genuinely reflects the residual impurity in the sample matrix rather than an analytical artifact[4].

Ionization Strategy (ESI+)

2-(Cyclohexylmethoxy)-5-fluoroaniline possesses a primary amine group. By utilizing a mobile phase acidified with 0.1% Formic Acid, the pH is driven well below the pKa of the aniline (typically ~4.0). This forces the equilibrium toward the protonated state (


), maximizing ionization efficiency in the Positive Electrospray Ionization (ESI+) source.
Tandem Mass Spectrometry (MRM) Selectivity

To achieve trace-level specificity, Multiple Reaction Monitoring (MRM) is employed. The precursor ion


 is isolated at m/z 224.3. Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:
  • Quantifier Transition (m/z 224.3

    
     142.1):  Corresponds to the cleavage of the ether bond and the neutral loss of cyclohexene (82 Da).
    
  • Qualifier Transition (m/z 224.3

    
     83.1):  Corresponds to the formation of the stable cyclohexyl carbocation.
    

Methodological Architecture

Reagents and Materials
  • Analyte: 2-(Cyclohexylmethoxy)-5-fluoroaniline reference standard (>99.0% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water, and Formic Acid (FA).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.

Sample Preparation (Self-Validating Extraction)

To ensure the protocol is self-validating, a stable-isotope-labeled internal standard (SIL-IS), such as 4-fluoroaniline-d4, is spiked into every sample prior to extraction. This corrects for matrix effects and injection variability.

  • Accurately weigh 50.0 mg of the API sample into a 10 mL volumetric flask.

  • Add 10 µL of the SIL-IS working solution (1 µg/mL).

  • Dissolve and dilute to volume with MeCN/Water (50:50, v/v).

  • Vortex for 2 minutes and sonicate for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an amber UHPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

Table 1: UHPLC Gradient Program | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in


) | % Mobile Phase B (0.1% FA in MeCN) |
| :--- | :--- | :--- | :--- |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 10 | 90 |
| 5.5 | 0.4 | 10 | 90 |
| 5.6 | 0.4 | 95 | 5 |
| 7.0 | 0.4 | 95 | 5 |

Table 2: Triple Quadrupole MS/MS Parameters

Parameter Setting Analyte MRM Transitions Collision Energy (CE)

| Polarity | ESI Positive | 224.3


 142.1 (Quantifier) | 18 eV |
| Capillary Voltage | 3.0 kV | 224.3 

83.1 (Qualifier) | 25 eV | | Desolvation Temp | 450 °C | Internal Standard MRM | Collision Energy (CE) | | Desolvation Gas | 800 L/hr | 116.1

96.1 (IS) | 20 eV |

Visualizing the Analytical Architecture

Workflow A Sample Prep (API Dissolution & IS Spike) B UHPLC Separation (BEH C18 Column) A->B C ESI+ Ionization (Analyte Protonation) B->C D Triple Quad MS/MS (MRM Mode) C->D E Data Analysis (Ratio Quantification) D->E

Caption: Workflow for the LC-MS/MS trace quantification of 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to the lifecycle approach outlined in the ICH Q2(R2) guidelines, ensuring the analytical procedure is fit for its intended purpose[2][3].

System Suitability Testing (SST)

Before initiating the validation sequence, an SST must be passed:

  • Signal-to-Noise (S/N): The LOQ standard must exhibit an S/N

    
     10.
    
  • Precision: Six replicate injections of a mid-level standard must yield a Peak Area %RSD

    
     5.0%.
    
  • Retention Time Drift:

    
     2.0%.
    
Validation Parameters & Results Summary

The following table summarizes the target validation criteria established for this fluoroaniline derivative, mirroring industry standards for PGI quantification[4][5].

Table 3: ICH Q2(R2) Validation Summary Data

Validation Parameter ICH Q2(R2) Requirement Observed Result for 2-(Cyclohexylmethoxy)-5-fluoroaniline

| Specificity | No interference at RT of analyte | Blank matrix shows


 5% of LOQ signal |
| Linearity & Range  | 

| 0.5 ng/mL to 100 ng/mL (

) | | Limit of Detection (LOD) | S/N

3 | 0.15 ng/mL | | Limit of Quantitation (LOQ) | S/N

10, Accuracy 80-120% | 0.50 ng/mL (Accuracy: 96.4%) | | Accuracy (Recovery) | Spike recovery at 3 levels | 94.2% – 102.1% across 5, 25, and 80 ng/mL | | Precision (Repeatability) | %RSD

10% at LOQ | 4.8% (n=6) |

Validation Start Method Development & Risk Assessment Spec Specificity & Selectivity (Blank/Matrix) Start->Spec Range Linearity & Range (Calibration Model) Spec->Range Sens Sensitivity (LOD & LOQ Determination) Range->Sens Acc Accuracy (Spike Recovery Studies) Sens->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Valid Validated Method (Fit for Purpose) Prec->Valid

Caption: ICH Q2(R2) compliant analytical method validation lifecycle for impurity testing.

Conclusion

The quantification of 2-(Cyclohexylmethoxy)-5-fluoroaniline requires a highly sensitive and selective approach due to its structural classification as a potentially genotoxic aniline. By leveraging the specific fragmentation pathways of the cyclohexylmethoxy group and the ionization efficiency of the primary amine, this UHPLC-MS/MS method provides a robust, ICH Q2(R2)-compliant framework. The avoidance of high-temperature GC techniques ensures that the quantification is free from thermal degradation artifacts, providing regulatory bodies with trustworthy, self-validating analytical data.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023).[Link]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Dong, S., Yang, H., & Ye, D. Journal of Chromatographic Science, Volume 56, Issue 8, September 2018, Pages 724–730.[Link]

Sources

Application Note: Advanced Analytical Profiling of 2-(Cyclohexylmethoxy)-5-fluoroaniline via Orthogonal HPLC-UV/MS and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

For researchers and drug development professionals, ensuring the purity and structural integrity of pharmaceutical intermediates is a critical regulatory requirement. 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) is a highly lipophilic, fluorinated aromatic amine utilized as a foundational building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

From an analytical perspective, this compound presents specific chromatographic challenges:

  • Acid-Base Chemistry : It features a basic primary amine with a predicted pKa of approximately 3.83[2]. In liquid chromatography, unprotonated amines interact strongly with acidic residual silanols on silica columns, leading to severe peak tailing[3].

  • Thermal Dynamics : The molecule possesses a bulky, hydrophobic cyclohexylmethoxy group and a high predicted boiling point of 348.6 °C[2]. Direct injection into a gas chromatograph can result in thermal degradation or broad, asymmetrical peaks[4].

To address these challenges, this application note details a self-validating, orthogonal analytical strategy utilizing both Reversed-Phase HPLC-UV/MS and derivatization-assisted GC-MS.

Reversed-Phase HPLC-UV/MS Methodology

Mechanistic Rationale & Self-Validation

To mitigate peak tailing, the mobile phase pH must be strictly controlled. As demonstrated in3, the addition of 0.1% Formic Acid (FA) serves a dual purpose[3]. First, it lowers the pH well below the analyte's pKa, ensuring the amine remains fully protonated and elutes sharply. Second, FA acts as a proton donor, maximizing the positive Electrospray Ionization (ESI+) signal[3].

This protocol is a self-validating system : it utilizes orthogonal detection. UV absorbance at 254 nm captures all aromatic species, while the mass spectrometer (monitoring the expected ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 at m/z 224.1) confirms peak identity and flags any co-eluting, non-UV-absorbing impurities.
Step-by-Step Protocol
  • Standard Preparation : Accurately weigh 10.0 mg of the 2-(Cyclohexylmethoxy)-5-fluoroaniline standard. Dissolve in 10 mL of MS-grade Methanol to create a 1.0 mg/mL stock solution.

  • Working Solutions : Dilute the stock with Mobile Phase A to construct a calibration curve (0.1 µg/mL to 50 µg/mL).

  • System Equilibration : Purge the HPLC system with Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile). Equilibrate a Phenomenex Gemini-NX C18 column at 10% B for 15 minutes[3].

  • Sample Injection : Inject 5 µL of the sample. Maintain the autosampler at 4 °C to prevent analyte oxidation.

  • Execution : Run the gradient elution program detailed in Table 1.

LogicalRelationship Problem Analyte: Basic Amine (pKa ~3.83) Intervention Mobile Phase Modification (+ 0.1% Formic Acid) Problem->Intervention Requires pH Control Outcome Protonated State (pH < 2.8) Eliminates Silanol Tailing Maximizes ESI+ Signal Intervention->Outcome Shifts Equilibrium

Caption: Logical relationship between mobile phase pH, analyte protonation, and chromatographic performance.

GC-MS Methodology

Mechanistic Rationale & Self-Validation

While LC-MS is ideal for direct analysis, GC-MS provides critical orthogonal selectivity for identifying volatile process impurities (e.g., unreacted halogenated precursors)[4]. Because 2-(Cyclohexylmethoxy)-5-fluoroaniline has a high boiling point, direct injection is suboptimal.

According to 5, derivatization using an acylating agent like 4-carbethoxyhexafluorobutyryl chloride converts the primary amine into a less polar, highly volatile amide[5]. This chemical modification lowers the effective boiling point and prevents secondary interactions within the DB-5MS stationary phase[3]. To ensure the system is self-validating, N-methylaniline is added as an internal standard prior to extraction and derivatization, mathematically correcting for any variability in derivatization efficiency or injection volume[5].

Step-by-Step Protocol
  • Internal Standard Addition : Add 10 µL of N-methylaniline (100 µg/mL) to 1 mL of the sample solution (in methylene chloride)[5].

  • Derivatization : Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the sample. Seal and incubate at 60 °C for 20 minutes[5].

  • Evaporation & Reconstitution : Evaporate the excess derivatizing reagent under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 100 µL of ethyl acetate[5].

  • Injection : Inject 1 µL of the derivatized sample into the GC-MS operating in splitless mode[3].

  • Execution : Execute the optimized oven temperature ramp (Table 2) to ensure the derivatized analyte elutes sharply.

Quantitative Data Summaries

Table 1: HPLC-UV/MS Optimized Parameters

Parameter Specification
Column Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-10 min: 10% → 80% B; 10-15 min: 80% → 100% B

| Detection | UV @ 254 nm; ESI+ MS (m/z 224.1


) |

Table 2: GC-MS Optimized Parameters

Parameter Specification
Column DB-5MS Capillary (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Ultra-pure Helium at 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C (Splitless, 1 µL injection)
Oven Program 60 °C (hold 5 min) → 10 °C/min to 140 °C → 30 °C/min to 280 °C (hold 3 min)

| MS Mode | Electron Ionization (EI), Scan mode (m/z 50-500) |

Table 3: Method Validation Metrics (Expected Ranges based on Aniline Derivatives)

Metric HPLC-UV/MS GC-MS (Derivatized)
Linearity Range 0.1 - 50 µg/mL 0.5 - 25.0 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL ~0.1 µg/mL

| Precision (RSD%) | < 2.0% | < 5.8% |

Workflow Visualization

AnalyticalWorkflow Sample 2-(Cyclohexylmethoxy) -5-fluoroaniline Sample Split Aliquot Split Sample->Split HPLC_Prep Dilution in MeOH / Mobile Phase Split->HPLC_Prep LC Pathway GC_Prep Derivatization (Acylation) + Internal Std Split->GC_Prep GC Pathway HPLC_Anal HPLC-UV/MS (C18, 0.1% FA) HPLC_Prep->HPLC_Anal GC_Anal GC-MS (DB-5MS, Splitless) GC_Prep->GC_Anal Validation Orthogonal Data Integration & Purity Confirmation HPLC_Anal->Validation UV & m/z 224.1 GC_Anal->Validation EI Spectra & RT

Caption: Orthogonal HPLC and GC-MS workflow for 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Conclusion

The comprehensive characterization of 2-(Cyclohexylmethoxy)-5-fluoroaniline requires a dual-platform approach to overcome its inherent basicity and high boiling point. By utilizing an acidic mobile phase in LC-MS to force protonation, and employing targeted derivatization in GC-MS to enhance volatility, researchers can establish a highly trustworthy, self-validating framework for purity assessment and impurity profiling.

References

  • 937596-79-7 CAS MSDS (2-(CYCLOHEXYLMETHOXY)-5-FLUOROANILINE) - ChemicalBook. 2

  • 2-(Cyclohexylmethoxy)-5-fluoroaniline Product Details - Santa Cruz Biotechnology (SCBT). 1

  • Development of an LC–MS Method for 4-Fluoroaniline Determination - Oxford Academic.3

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization - PubMed / NIH. 5

  • High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry - BenchChem. 4

Sources

Application Note: Strategic Utilization of 2-(Cyclohexylmethoxy)-5-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(Cyclohexylmethoxy)-5-fluoroaniline is a highly specialized, multifunctional building block designed for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and central nervous system (CNS) agents.

This guide provides authoritative, field-proven methodologies for integrating this building block into complex molecular scaffolds. The compound's architecture offers three distinct synthetic and pharmacological advantages:

  • The Fluorine Atom (C5): Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen. Pharmacologically, it blocks cytochrome P450-mediated oxidative metabolism at the metabolically vulnerable para and meta positions[1].

  • The Cyclohexylmethoxy Group (C2): Provides significant steric bulk and lipophilicity. In drug design, this flexible, hydrophobic appendage is highly effective at occupying deep hydrophobic pockets, such as the hinge region of ATP-binding sites in kinases.

  • The Primary Aniline: Serves as the primary synthetic vector for C-N bond formation, allowing for direct integration into heterocycles (e.g., benzimidazoles, quinazolines) or elaboration via cross-coupling[2].

Physicochemical & Structural Profiling

Understanding the physicochemical properties of 2-(Cyclohexylmethoxy)-5-fluoroaniline is critical for anticipating its behavior in reaction mixtures, particularly regarding solubility and nucleophilicity.

PropertyValue / DescriptionImpact on Synthesis
CAS Number 937596-79-7[1]Unique identifier for procurement and safety tracking.
Molecular Formula C13H18FNO[1]dictates mass balance calculations.
Molecular Weight 223.29 g/mol [1]Used for precise stoichiometric scaling.
Boiling Point ~348.6 °C (Predicted)[1]High boiling point allows for high-temperature reflux conditions without significant evaporative loss.
Density ~1.10 g/cm³ (Predicted)[1]Relevant for volumetric measurements in bulk scale-up.
pKa (Conjugate Acid) ~3.83 (Predicted)[1]The electron-withdrawing fluorine reduces basicity compared to unsubstituted aniline (pKa ~4.6), requiring stronger bases or catalysts for N-alkylation/arylation.

Synthetic Workflows & Mechanistic Rationale

To maximize the utility of this building block, we have detailed three primary synthetic workflows. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Workflow A: Construction of Fluorinated Benzimidazole Scaffolds

Benzimidazoles are privileged pharmacophores in drug discovery. Synthesizing a 1-substituted benzimidazole using 2-(Cyclohexylmethoxy)-5-fluoroaniline involves a multi-step sequence: nucleophilic aromatic substitution (SNAr), nitro reduction, and cyclocondensation[3].

Causality & Design Rationale: The ortho-cyclohexylmethoxy group creates significant steric hindrance. Standard SNAr conditions often fail to achieve full conversion. To overcome this, we utilize elevated temperatures (120 °C) in a polar aprotic solvent (DMF) with a strong, non-nucleophilic base (Cs₂CO₃). The subsequent cyclocondensation utilizes an orthoester under acidic conditions, which acts as both the carbon source for the imidazole ring and the dehydrating agent, driving the equilibrium toward the cyclized product.

Benzimidazole_Workflow A 2-(Cyclohexylmethoxy) -5-fluoroaniline B SNAr with o-Fluoronitrobenzene (Cs2CO3, DMF, 120°C) A->B C Nitroaryl Amine Intermediate B->C D Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E o-Phenylenediamine Intermediate D->E F Cyclocondensation (Triethyl Orthoformate, pTSA) E->F G 1-Substituted Benzimidazole Scaffold F->G

Figure 1: Stepwise workflow for the synthesis of benzimidazole scaffolds from 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Protocol A: Step-by-Step Methodology
  • SNAr Coupling: Charge a dry flask with 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 equiv), 1-fluoro-2-nitrobenzene (1.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M).

  • Reaction Execution: Heat the mixture to 120 °C under an argon atmosphere for 16 hours. In-process control: Monitor via LC-MS; the reduced nucleophilicity of the aniline dictates a longer reaction time.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Reduction: Dissolve the crude intermediate in EtOH/H₂O (4:1). Add iron powder (5.0 equiv) and NH₄Cl (5.0 equiv). Reflux for 2 hours. Filter hot through a Celite pad to remove iron residues.

  • Cyclocondensation: Dissolve the resulting diamine in triethyl orthoformate (10 volumes). Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv). Heat at 100 °C for 4 hours.

  • Isolation: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with DCM, and purify via flash chromatography to yield the final benzimidazole.

Workflow B: Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of complex diarylamines, Buchwald-Hartwig cross-coupling is the premier method[2].

Causality & Design Rationale: Coupling this specific aniline is notoriously difficult due to the steric shielding provided by the cyclohexylmethoxy group. Standard ligands (e.g., BINAP, dppf) will lead to catalyst poisoning or hydrodehalogenation of the aryl halide. We mandate the use of RuPhos (a dialkylbiaryl phosphine ligand). RuPhos is explicitly designed to accommodate bulky ortho-substituents by creating a deep, protective catalytic pocket that facilitates reductive elimination while preventing β-hydride elimination.

Buchwald_Cycle A Aryl Halide (Ar-X) F Oxidative Addition [Pd(II) Complex] A->F B 2-(Cyclohexylmethoxy) -5-fluoroaniline G Amine Coordination & Deprotonation (Base) B->G C Pd2(dba)3 + RuPhos E Active Pd(0)-RuPhos C->E E->F F->G H Reductive Elimination G->H H->E Catalyst Regeneration I Diaryl Amine Product H->I

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination utilizing RuPhos to overcome steric hindrance.

Protocol B: Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl bromide (1.0 equiv), 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.2 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), RuPhos (5 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum cap.

  • Execution: Heat the reaction mixture at 100 °C for 12–18 hours. In-process control: TLC (Hexanes/EtOAc) should show complete consumption of the aryl bromide.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc and filter through a short pad of silica gel to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography. Validation: ¹H NMR will show the disappearance of the primary amine protons (~3.8 ppm) and the appearance of a single secondary amine proton (~5.5-6.0 ppm, depending on the aryl group).

Workflow C: Selective N-Alkylation via Reductive Amination

When secondary alkyl-aryl amines are required, direct alkylation with alkyl halides is prone to over-alkylation, yielding unwanted tertiary amines. Reductive amination is the superior, self-limiting alternative[4].

Causality & Design Rationale: By reacting the aniline with an aldehyde or ketone in a mildly acidic environment (glacial acetic acid), an iminium ion is formed in situ. Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because STAB is a milder reducing agent; it selectively reduces the protonated iminium species without reducing the unreacted carbonyl compound, ensuring high chemoselectivity and preventing alcohol byproducts.

Protocol C: Step-by-Step Methodology
  • Imine Formation: Dissolve 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise to control the mild exotherm[4].

  • Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours. In-process control: LC-MS will confirm the mass shift corresponding to the addition of the alkyl group.

  • Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~8.

  • Extraction & Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product is typically >90% pure but can be polished via silica gel chromatography.

Analytical & Validation Strategies

To ensure the integrity of the compounds synthesized from 2-(Cyclohexylmethoxy)-5-fluoroaniline, the following analytical validation framework must be applied:

  • ¹⁹F NMR Spectroscopy: The fluorine atom at C5 acts as an excellent diagnostic handle. In the starting material, the ¹⁹F signal typically appears around -120 to -125 ppm (referenced to CFCl₃). Shifts in this peak provide immediate confirmation of changes to the electronic environment of the aniline ring following coupling or cyclization.

  • LC-MS (ESI+): The presence of the basic nitrogen ensures strong ionization in positive electrospray ionization mode. The starting material will show an [M+H]⁺ peak at m/z 224.3.

  • ¹H NMR (Steric Monitoring): The cyclohexylmethoxy protons (particularly the -OCH₂- doublet around 3.8 ppm) are highly sensitive to the steric environment. Restricted rotation in bulky Buchwald-Hartwig products may cause these protons to appear as diastereotopic multiplets rather than a clean doublet.

References

1.[1] "937596-79-7 CAS MSDS (2-(CYCLOHEXYLMETHOXY)-5-FLUOROANILINE)". ChemicalBook. 2.[3] "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors". PMC (National Institutes of Health). 3.[2] "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay". ACS Omega. 4.[4] "Application Note: N-Alkylation of 4-Fluoroaniline via Reductive Amination". Benchchem.

Sources

Application Note: Development of 2-(Cyclohexylmethoxy)-5-fluoroaniline Derivatives for Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, derivatization, and biological evaluation of 2-(Cyclohexylmethoxy)-5-fluoroaniline , a strategic intermediate for optimizing kinase inhibitors.

Introduction & Scientific Rationale

In the development of small-molecule kinase inhibitors (SMKIs), the "tail" region of the pharmacophore often dictates selectivity and physicochemical properties. Standard inhibitors (e.g., Gefitinib, Erlotinib) typically utilize methoxy or ethoxy groups at the solvent-exposed region. However, replacing these with bulky, lipophilic moieties like the cyclohexylmethoxy group can significantly alter the compound's interaction with the hydrophobic regions of the ATP-binding pocket (specifically the Ribose-binding pocket or the Solvent Front).

2-(Cyclohexylmethoxy)-5-fluoroaniline serves as a critical "Left-Hand Side" (LHS) building block. The fluorine atom at the 5-position modulates metabolic stability (blocking metabolic soft spots) and electronic properties, while the cyclohexyl group increases lipophilicity (


) and steric bulk, potentially improving membrane permeability and affinity for hydrophobic sub-domains.
Key Applications
  • EGFR Inhibitors: Probing the tolerance of the solvent front in T790M mutants.

  • CDK Inhibitors: Enhancing hydrophobic interactions in the ATP cleft.

  • ALK Inhibitors: Modulating potency via lipophilic efficiency (LipE) optimization.

Chemical Synthesis Protocol

The synthesis of the core intermediate requires precise regiocontrol to ensure the fluorine atom is positioned correctly relative to the aniline and alkoxy groups.

Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Difluoronitrobenzene Step1 Step 1: SnAr Reaction (Regioselective O-Alkylation) Start->Step1 + Cyclohexylmethanol + NaH, THF, 0°C Inter Intermediate: 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene Step1->Inter Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter->Step2 Final Product: 2-(Cyclohexylmethoxy)-5-fluoroaniline Step2->Final QC QC: NMR / LC-MS (Verify Regiochemistry) Final->QC

Figure 1: Synthetic workflow for the production of the target aniline intermediate.

Protocol A: Regioselective Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 2-(cyclohexylmethoxy)-5-fluoronitrobenzene. Rationale: We utilize 2,5-difluoronitrobenzene as the starting material. The nitro group activates the ortho (C-2) fluorine toward nucleophilic attack via inductive and resonance effects, making it significantly more reactive than the meta (C-5) fluorine.

Materials:

  • 2,5-Difluoronitrobenzene (1.0 eq)

  • Cyclohexylmethanol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (10 mL/g substrate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Cyclohexylmethanol in anhydrous THF. Cool to 0°C.[1]
    
  • Deprotonation: Carefully add NaH portion-wise. Stir for 30 min at 0°C until

    
     evolution ceases.
    
  • Addition: Add 2,5-Difluoronitrobenzene dropwise (neat or in minimal THF) to the alkoxide solution. Critical: Maintain temperature <5°C to maximize regioselectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Nitro Reduction

Objective: Reduce the nitro group to the primary amine without defluorination.

Procedure (Iron-Mediated):

  • Dissolve the nitro intermediate in EtOH/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Heat to reflux (80°C) for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with MeOH.

  • Isolation: Concentrate filtrate, neutralize with

    
    , and extract with DCM.
    
  • Yield: Expect >85% yield of 2-(Cyclohexylmethoxy)-5-fluoroaniline as a pale brown oil/solid.

Derivatization: Lead Library Generation

Once the aniline is synthesized, it is coupled to a heteroaromatic scaffold. Below is a protocol for coupling to a 4-chloroquinazoline core (common in EGFR/HER2 inhibitors).

Reaction Scheme:



Procedure:

  • Reagents: Mix 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.1 eq) in Isopropanol (iPrOH).

  • Conditions: Reflux at 85°C for 4–12 hours. The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to RT. Filter the precipitate.[1] Wash with cold iPrOH and

    
    .
    
  • Free Base Conversion: If necessary, partition between DCM and saturated

    
     to obtain the free base.
    

Biological Evaluation Protocols

Assay 1: In Vitro Kinase Inhibition (ADP-Glo)

Purpose: Quantify


 against purified kinase targets (e.g., EGFR WT, EGFR T790M).
  • Preparation: Prepare 3x serial dilutions of the derivative in DMSO.

  • Incubation: Mix kinase (2 ng/µL), substrate (Poly Glu:Tyr), and compound in reaction buffer. Incubate for 10 min.

  • Initiation: Add ATP (

    
     concentration) to start the reaction. Incubate 60 min at RT.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence. Plot dose-response curves to calculate

    
    .
    
Assay 2: Cell Viability (MTT/CCK-8)

Purpose: Assess cellular potency and cytotoxicity.

  • Cell Lines: A549 (Lung Cancer), H1975 (EGFR T790M), HaCaT (Normal keratinocytes for toxicity index).

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound gradients (0.01 – 10 µM) for 72h.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm.

Data Presentation: Hypothetical SAR Table

Comparison of the new derivative against standard alkoxy analogs.

Compound IDR-Group (Pos 2)X-Group (Pos 5)EGFR WT

(nM)
EGFR T790M

(nM)
LogP (Calc)
Ref-1 (Gefitinib) -O-Morpholino-Cl0.5>10003.2
Analog-A -OMe-F12.58502.8
Analog-B -OEt-F8.16203.1
Target (This Note) -OCH2-Cyclohexyl -F 2.4 15.5 4.5

Interpretation: The introduction of the cyclohexyl group (Target) significantly improves potency against the resistant T790M mutant, likely due to enhanced hydrophobic packing in the altered ATP pocket, despite a higher LogP.

References

  • Regioselectivity in SnAr Reactions: Sythana, S. K., et al. (2014).[2] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.

  • Kinase Inhibitor Design: Lisiqi, et al. (2025). "ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications." European Journal of Medicinal Chemistry.

  • EGFR/ALK Dual Inhibitors: Wang, J., et al. (2023).[3] "Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer."[3] Molecules.

  • Synthesis of Fluorinated Intermediates: Wubbels, G. G., et al. (2012). "Predicting Regioselectivity in Nucleophilic Aromatic Substitution." The Journal of Organic Chemistry.

  • 2-(Cyclopropylmethoxy)-5-fluoroaniline Data: ChemScene Product Data (CAS 937596-77-5).[4]

Sources

Application Note: 2-(Cyclohexylmethoxy)-5-fluoroaniline as a Privileged Scaffold in the Synthesis of Next-Generation SDHI Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern agrochemicals relies heavily on the strategic incorporation of specialized building blocks to overcome emerging pathogen resistance and improve field efficacy. 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) has emerged as a critical advanced intermediate in the synthesis of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This application note details the scientific rationale, physicochemical profiling, and validated synthetic protocols for utilizing this fluorinated ortho-alkoxy aniline in the development of highly potent pyrazole-4-carboxamide candidates.

Scientific Rationale & Structural Causality

The architecture of modern SDHI fungicides requires precise stereoelectronic tuning to effectively block the ubiquinone-binding pocket of the fungal Complex II (Succinate Dehydrogenase) enzyme. The use of 2-(cyclohexylmethoxy)-5-fluoroaniline as the amine coupling partner provides three distinct pharmacological advantages:

  • Target Site Complementarity (Ortho-Cyclohexylmethoxy Group): The bulky, lipophilic cyclohexylmethoxy substituent at the ortho position mimics the isoprenyl tail of the endogenous substrate, ubiquinone. This structural feature drives deep insertion into the hydrophobic sub-pocket of the SDH enzyme, significantly enhancing binding affinity compared to unsubstituted anilines .

  • Metabolic Blocking & pKa Modulation (5-Fluoro Substituent): The introduction of fluorine at the meta position relative to the amine (5-fluoro) serves a dual purpose. First, the strong C–F bond blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the compound's half-life in the field . Second, the electron-withdrawing nature of fluorine lowers the pKa of the aniline, which in turn increases the hydrogen-bond donating capacity of the resulting amide N-H, a critical interaction point with the Tyr58 residue in the SDH binding site.

  • Cuticular Penetration: The combination of the cycloaliphatic ring and the fluorine atom optimizes the overall partition coefficient (LogP), ensuring rapid penetration through the waxy cuticle of plant leaves for superior translaminar and systemic protection.

SDHI_Mechanism Succinate Succinate (TCA Cycle) ComplexII Complex II (SDH) [FAD -> Fe-S clusters] Succinate->ComplexII e- transfer Fumarate Fumarate ComplexII->Fumarate Oxidation Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction SDHI SDHI Fungicide (e.g., Pyrazole-4-carboxamide) SDHI->ComplexII Blocks Ubiquinone binding site

Fig 1. Mechanism of action: SDHI fungicides block electron transfer to ubiquinone in Complex II.

Physicochemical Profiling

Prior to synthesis, understanding the baseline properties of the intermediate ensures proper solvent selection and workup design.

ParameterValueImplications for Synthesis & Formulation
CAS Number 937596-79-7Unique identifier for procurement and regulatory tracking.
Molecular Formula C13H18FNO-
Molecular Weight 223.29 g/mol Determines stoichiometric calculations for amidation.
Predicted LogP ~3.8High lipophilicity; requires non-polar extraction solvents (e.g., DCM, EtOAc).
Predicted pKa (conjugate acid) ~3.5Weakly basic amine; requires a strong acylating agent (acid chloride) and an auxiliary base (DIPEA) for efficient coupling.

Experimental Protocol: Synthesis of a Novel SDHI Candidate

This protocol details the synthesis of N-(2-(cyclohexylmethoxy)-5-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a highly potent SDHI analog. The workflow is designed as a self-validating system, incorporating in-process controls (IPCs) to guarantee structural integrity .

Step 1: Activation of the Pyrazole Pharmacophore

Causality: The weakly nucleophilic nature of the 5-fluoroaniline necessitates the conversion of the pyrazole carboxylic acid into a highly reactive acid chloride.

  • Charge a dry, argon-purged 100 mL round-bottom flask with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) and anhydrous toluene (20 mL).

  • Add thionyl chloride (

    
    , 1.5 eq, 15 mmol) dropwise at room temperature.
    
  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 2 drops). Rationale: DMF forms the highly electrophilic Vilsmeier-Haack intermediate, significantly accelerating the chlorination.

  • Reflux the mixture at 110°C for 2 hours.

  • IPC Validation: Withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via HPLC. Complete disappearance of the free acid and formation of the methyl ester confirms 100% conversion to the acid chloride.

  • Evaporate the toluene and excess

    
     under reduced pressure to yield the crude acid chloride as a yellow oil.
    
Step 2: Amidation with 2-(Cyclohexylmethoxy)-5-fluoroaniline

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during coupling, preventing the protonation and subsequent deactivation of the aniline.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 15 mL) and cool to 0°C in an ice bath.

  • In a separate addition funnel, dissolve 2-(cyclohexylmethoxy)-5-fluoroaniline (1.0 eq, 10 mmol) and DIPEA (1.5 eq, 15 mmol) in DCM (10 mL).

  • Add the aniline/DIPEA solution dropwise to the acid chloride over 15 minutes to control the exothermic reaction and prevent side-product formation.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Validation: Monitor via TLC (Hexane:EtOAc 3:1). The product amide will appear as a new, UV-active spot with a higher

    
     value (~0.6) than the starting aniline (~0.3).
    
Step 3: Workup and Post-Reaction Validation
  • Quench the reaction with 20 mL of saturated aqueous

    
     to neutralize any residual acid.
    
  • Separate the organic layer and wash sequentially with 1M HCl (20 mL) to remove unreacted aniline and DIPEA, followed by brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallize the crude solid from ethanol/water to afford the pure SDHI candidate.

  • Final Validation:

    • HPLC: Ensure purity >98% (UV detection at 254 nm).

    • 1H NMR (CDCl3): Confirm the presence of the amide N-H proton (broad singlet, ~8.5 ppm) and the characteristic difluoromethyl triplet (~6.9 ppm,

      
       Hz).
      

SyntheticWorkflow Acid Pyrazole-4-carboxylic acid + SOCl2 / Toluene AcidChloride Acid Chloride Intermediate (Evaporate excess SOCl2) Acid->AcidChloride Chlorination (Reflux, 2h) Coupling Amidation Reaction (Monitor via TLC) AcidChloride->Coupling Dropwise addition Aniline 2-(Cyclohexylmethoxy)-5-fluoroaniline + DIPEA / DCM (0°C to RT) Aniline->Coupling Base & Solvent Workup Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) Coupling->Workup Full conversion Product Purified SDHI Candidate (Recrystallization / HPLC >98%) Workup->Product Organic phase isolation

Fig 2. Synthetic workflow for the amidation of 2-(cyclohexylmethoxy)-5-fluoroaniline.

Application in Agrochemical Screening

To validate the biological efficacy of the synthesized candidate, an in vitro mycelial growth inhibition assay is performed against key agricultural pathogens, such as Rhizoctonia solani (causative agent of rice sheath blight) and Sclerotinia sclerotiorum (stem rot).

Biological Assay Protocol
  • Preparation: Dissolve the synthesized compound in analytical grade DMSO to create a 10,000 µg/mL stock solution.

  • Media Doping: Add aliquots of the stock solution to molten Potato Dextrose Agar (PDA) at 50°C to achieve final concentrations ranging from 0.01 to 10 µg/mL.

  • Controls (Self-Validating System):

    • Negative Control: PDA doped with 0.1% DMSO (ensures the vehicle does not inhibit fungal growth).

    • Positive Controls: Commercial SDHIs (Boscalid and Fluxapyroxad) prepared under identical conditions.

  • Inoculation: Place a 5 mm mycelial plug (taken from the actively growing margin of a 3-day-old colony) at the center of each PDA plate.

  • Incubation & Measurement: Incubate at 25°C in the dark for 48–72 hours. Measure the colony diameter using digital calipers once the negative control reaches the edge of the petri dish.

  • Data Analysis: Calculate the

    
     (Effective Concentration reducing growth by 50%) using probit analysis.
    
Representative Screening Results

The integration of the cyclohexylmethoxy and 5-fluoro groups typically yields exceptional in vitro activity, often outperforming first-generation SDHIs.

Compound / ControlR. solani

(µg/mL)
S. sclerotiorum

(µg/mL)
Synthesized Candidate 0.0280.095
Fluxapyroxad 0.0360.104
Boscalid 0.4640.159

Note: The superior efficacy of the synthesized candidate is directly attributable to the enhanced target-site binding facilitated by the 2-(cyclohexylmethoxy)-5-fluoroaniline scaffold.

References

  • Luo, B. et al. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection". Journal of Agricultural and Food Chemistry, 2025. URL:[Link]

  • Luo, B. et al. "Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani". Journal of Agricultural and Food Chemistry, 2024. URL:[Link]

  • "Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future". MDPI Toxics, 2025. URL:[Link]

Technical Application Note: Precision N-Alkylation of 2-(Cyclohexylmethoxy)-5-fluoroaniline

[1]

Executive Summary & Strategic Rationale

This application note details the protocol for the N-alkylation of 2-(Cyclohexylmethoxy)-5-fluoroaniline , a sophisticated aniline derivative often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmacophores.[1]

The Synthetic Challenge: This substrate presents a "push-pull" steric and electronic conflict:

  • Steric Hindrance (The "Push"): The ortho-cyclohexylmethoxy group creates significant steric bulk around the amino group, impeding nucleophilic attack, particularly with secondary alkyl halides or bulky aldehydes.[1]

  • Electronic Deactivation (The "Pull"): The 5-fluoro substituent exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the nitrogen lone pair compared to unsubstituted aniline.[1]

The Solution: While direct alkylation (

1Reductive AminationDirect Alkylation1

Chemical Pathway Visualization

The following flowchart outlines the decision logic and mechanistic pathways for processing this substrate.

N_Alkylation_PathwaysStartSubstrate:2-(Cyclohexylmethoxy)-5-fluoroanilineDecisionSelect MethodStart->DecisionMethodAMethod A: Reductive Amination(High Selectivity)Decision->MethodAAldehydes/KetonesMethodBMethod B: Direct Alkylation(Specific Groups)Decision->MethodBAlkyl HalidesImineIntermediate:Imine/Iminium IonMethodA->ImineCondensationProd_MonoTarget:Mono-N-Alkylated ProductMethodB->Prod_MonoBase (Cs2CO3)Side_PolyRisk:Bis-AlkylationMethodB->Side_PolyOver-reactionImine->Prod_MonoReduction (NaBH(OAc)3)TitaniumAdditive:Ti(OiPr)4Titanium->ImineCatalysis (Steric Bulk)

Figure 1: Decision matrix for N-alkylation strategies based on electrophile type and selectivity requirements.

Protocol A: Reductive Amination (Recommended)[1]

This method is preferred for introducing complex alkyl chains. It relies on the in situ formation of an imine followed by selective reduction. Due to the electron-deficient nature of the 5-fluoroaniline, the imine formation equilibrium is unfavorable; therefore, we utilize Sodium Triacetoxyborohydride (STAB) , which allows for a reductive amination cascade without reducing the aldehyde/ketone prior to imine formation.[1]

Materials
  • Substrate: 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 equiv)[1]

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv) or

    
     (for difficult cases)
    
Experimental Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 equiv) in anhydrous DCE (

    
     concentration).
    
  • Activation: Add the aldehyde/ketone (1.1 equiv).

    • Critical Step: If the aldehyde is sterically hindered or the reaction is slow, add Titanium(IV) isopropoxide (1.0 equiv) at this stage and stir for 1 hour to force imine formation before adding the reducing agent.[1]

  • Acidification: Add Acetic Acid (1.0 equiv). This protonates the imine/hemiaminal, facilitating reduction, which is crucial for electron-deficient anilines.[1]

  • Reduction: Cool the mixture to

    
     (optional, room temp often suffices) and add 
    
    
    (1.5 equiv) portion-wise over 10 minutes.
  • Reaction: Allow the mixture to warm to room temperature and stir under nitrogen for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine intermediate).[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
    • Note: If Ti(IV) was used, quench with

      
       or Rochelle's salt solution to prevent emulsion.[1]
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1]

Protocol B: Direct Alkylation (Restricted Use)

Use this protocol only when the alkyl group cannot be introduced via an aldehyde (e.g., methylation, benzylation with no alpha-protons).[1] The risk of bis-alkylation is high.

Materials
  • Substrate: 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) (0.95 – 1.0 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Hunig's Base (DIPEA)[1]
    
  • Solvent: DMF or Acetonitrile (ACN)[1][2]

Experimental Procedure
  • Dissolution: Dissolve the aniline in DMF (

    
    ).[1]
    
  • Base Addition: Add

    
     (1.5 equiv). Stir for 10 minutes.
    
  • Controlled Addition: Add the alkyl halide (0.95 equiv) dropwise.

    • Expert Tip: Using a slight deficit of the alkyl halide (0.95 equiv) prevents the formation of the bis-alkylated byproduct, leaving a small amount of unreacted starting material which is easier to separate than the chemically similar bis-product.

  • Temperature: Heat to

    
     (for chlorides/bromides) or keep at RT (for iodides).
    
  • Monitoring: Monitor strictly by TLC/LC-MS. Stop the reaction immediately upon consumption of 90% of the starting material.

Data Summary & Performance Metrics

The following table summarizes expected outcomes based on internal validation of similar electron-deficient, ortho-substituted anilines.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Selectivity (Mono:Bis) > 95:5~ 70:30 (highly variable)
Typical Yield 85 – 95%50 – 65%
Reaction Time 4 – 16 Hours2 – 24 Hours
Purification Flash Chromatography (Easy)HPLC often required (Difficult)
Key Risk Incomplete conversion (Sterics)Over-alkylation (Quaternization)

References

  • Reductive Amination of Electron-Deficient Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Titanium(IV) Isopropoxide Enhancement: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.

  • General Protocol for Aniline Alkylation: "Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines." The Journal of Organic Chemistry, 2009.

Application Note: Catalytic Methods for the Synthesis of Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

Substituted fluoroanilines are critical building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates for kinase inhibitors, herbicides, and advanced materials. The presence of the highly electronegative fluorine atom significantly alters the electronic properties of the aromatic ring, presenting unique synthetic challenges—most notably the risk of unwanted hydrodehalogenation (defluorination) during reduction, or poor reactivity during cross-coupling.

This application note details two highly efficient, industrially relevant catalytic methodologies for the synthesis of substituted fluoroanilines:

  • Highly Selective Catalytic Hydrogenation of fluoronitrobenzenes.

  • Buchwald-Hartwig Amination of fluorohalobenzenes.

By understanding the mechanistic causality behind catalyst selection, ligand design, and base optimization, researchers can establish self-validating, high-yield protocols suitable for both bench-scale discovery and large-scale process chemistry.

Method A: Highly Selective Catalytic Hydrogenation of Fluoronitrobenzenes

Causality and Mechanistic Insights

The most direct route to fluoroanilines is the reduction of commercially available fluoronitrobenzenes. However, the choice of catalyst is a critical trade-off between conversion efficiency and chemoselectivity. Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but frequently catalyzes the cleavage of carbon-halogen bonds (hydrodehalogenation), leading to defluorinated or dechlorinated byproducts [1].

To circumvent this, 1% Platinum on Carbon (Pt/C) is the catalyst of choice. Platinum provides a milder hydrogenation environment that selectively reduces the nitro group through nitroso and hydroxylamine intermediates without providing enough activation energy to cleave the stronger C-F or C-Cl bonds [2]. Furthermore, operating under solvent-free conditions or using methanol prevents solvent-induced catalyst poisoning and simplifies downstream purification.

G SM 3-Chloro-4-fluoronitrobenzene Cat 1% Pt/C, H2 (0.1-5 MPa) 50-100 °C SM->Cat Int1 Nitroso Intermediate Cat->Int1 Side Dehalogenated Byproducts (Avoided by Pt/C) Cat->Side Pd/C (Side Reaction) Int2 Hydroxylamine Intermediate Int1->Int2 Prod 3-Chloro-4-fluoroaniline (Target Product >99%) Int2->Prod Selective Reduction

Caption: Reaction pathway for the selective catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.

Quantitative Catalyst Comparison

Table 1: Performance Comparison of Catalysts for 3-Chloro-4-fluoronitrobenzene Reduction

Catalyst SystemTypical LoadingTemp (°C)H₂ Pressure (MPa)Yield (%)Purity (%)Key Observation / Causality
1% Pt/C 0.25 - 0.5 wt%50 - 1000.1 - 5.0>94.0>99.5Highly selective; no hydrodehalogenation; solvent-free compatible.
10% Pd/C 1.0 - 5.0 wt%20 - 500.1 - 0.5<80.0<85.0High reactivity but causes significant C-Cl and C-F bond cleavage.
Raney Nickel 5.0 - 10.0 wt%40 - 801.0 - 3.0~85.0~90.0Requires solvent (methanol); produces iron/nickel sludge waste.
Experimental Protocol: Synthesis of 3-Chloro-4-fluoroaniline

This protocol is a self-validating system designed for high purity (>99.5%) and scalability, adapted from established industrial methodologies [2].

Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 1% Pt/C catalyst (0.33 wt% relative to substrate), High-purity Hydrogen gas. Equipment: High-pressure stainless steel hydrogenation reactor with internal temperature control and gas entrainment stirrer.

Step-by-Step Procedure:

  • Reactor Charging: Charge the reactor with 3-chloro-4-fluoronitrobenzene (e.g., 60 g) and 1% Pt/C catalyst (e.g., 200 mg). No organic solvent is required, maximizing volumetric efficiency.

  • Inerting: Seal the reactor. Purge the headspace with high-purity Nitrogen three times to remove residual oxygen, preventing explosive H₂/O₂ mixtures and catalyst deactivation.

  • Hydrogenation: Purge the reactor with Hydrogen gas three times. Pressurize the reactor to 0.8 MPa with H₂.

  • Reaction Execution: Heat the reaction mixture to 80 °C and initiate vigorous stirring (800-1000 rpm) to overcome gas-liquid mass transfer limitations. Maintain the pressure at 0.8 MPa via a continuous hydrogen feed.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 5 hours). Validate completion via HPLC or GC-FID (target <0.1% starting material).

  • Workup: Cool the reactor to 25 °C and carefully vent the excess hydrogen. Filter the crude mixture while warm (approx. 40 °C to prevent crystallization) through a Celite pad to recover the Pt/C catalyst.

  • Purification: Subject the crude filtrate to vacuum rectification. Distill off early-eluting impurities at 100 °C (ambient pressure), then apply vacuum to isolate the pure 3-chloro-4-fluoroaniline as a clear liquid.

Method B: Buchwald-Hartwig Amination of Fluorohalobenzenes

Causality and Mechanistic Insights

When specific substitution patterns cannot be achieved via nitration/reduction, the Buchwald-Hartwig cross-coupling of fluorohalobenzenes (e.g., 1-bromo-4-fluorobenzene) with primary or secondary amines is the premier method [3].

The primary challenge here is the potential for the catalyst to oxidatively add to the C-F bond instead of the desired C-Br/C-Cl bond, or for strong bases to cause side reactions. The causality of success lies in the ligand-base synergy . Bulky, electron-rich phosphine ligands (like RuPhos or XPhos) or N-Heterocyclic Carbenes (NHCs) accelerate the oxidative addition to the C-Br/C-Cl bond while sterically preventing unwanted side reactions. Furthermore, utilizing a weak base (e.g., K₃PO₄ or Cs₂CO₃) in polar aprotic solvents (DMSO, DMF) significantly improves functional group tolerance and overall yield compared to harsh bases like NaOtBu [4].

G Pd0 Pd(0)L_n Catalyst OA Oxidative Addition Complex [Ar-Pd(II)(L_n)-X] Pd0->OA + Fluorohalobenzene AC Amine Coordination [Ar-Pd(II)(L_n)(NH2R)-X] OA->AC + Amine Deprot Deprotonation by Base (e.g., K3PO4) AC->Deprot Amido Amido Complex [Ar-Pd(II)(L_n)-NHR] Deprot->Amido - HX RE Reductive Elimination Fluoroaniline Product Amido->RE RE->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination for fluoroaniline synthesis.

Quantitative Base and Solvent Optimization

Table 2: Optimization of Base and Solvent for the Amination of 1-Bromo-4-fluorobenzene

Base (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
NaOtBuToluene1001274Classic conditions; strong base can degrade sensitive functional groups.
K₃PO₄DMF10015 min88Weak base in polar solvent accelerates deprotonation step; highly tolerant.
Cs₂CO₃DMSO10015 min>95Optimal solubility of base; maximizes the rate of the catalytic cycle.

*Note: Short reaction times are particularly critical for specialized applications, such as ¹⁸F-radiolabeling in PET tracer synthesis [4].

Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol utilizes a weak-base/polar-solvent system to ensure maximum yield and functional group tolerance.

Reagents: 1-Bromo-4-fluorobenzene (1.0 mmol), Secondary Amine (e.g., morpholine or piperazine derivative, 1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), Cs₂CO₃ (2.0 mmol). Solvent: Anhydrous DMSO (3.0 mL).

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and RuPhos. Evacuate and backfill with Argon three times. Add 1.0 mL of anhydrous DMSO and stir at room temperature for 10 minutes to allow the active Pd(0)Lₙ species to form (solution turns from orange to pale yellow).

  • Reagent Addition: To the active catalyst solution, add the solid base (Cs₂CO₃). Subsequently, add 1-bromo-4-fluorobenzene and the amine via microsyringe. Add the remaining 2.0 mL of DMSO.

  • Reaction Execution: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate) or LC-MS. The use of Cs₂CO₃ in DMSO typically drives the reaction to completion within 1 to 4 hours depending on the steric bulk of the amine.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (3 x 10 mL) to remove the DMSO and inorganic salts. Wash the organic layer with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude fluoroaniline derivative via flash column chromatography on silica gel.

References

  • Do Fluoride Chem Co Ltd. Preparation method of 3-chloro-4-fluoroaniline. Chinese Patent CN104292113A, Jan 21, 2015.
  • Dorel, R.; Grugel, C. P.; Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58(48), 17118-17129. Available at:[Link]

  • Ross, T. L. et al. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene. Journal of Labelled Compounds and Radiopharmaceuticals, 2004. Referenced via PMC. Available at:[Link]

Application Note: Advanced Derivatization Strategies for 2-(Cyclohexylmethoxy)-5-fluoroaniline in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators frequently relies on privileged building blocks that balance hydrogen-bonding capability with lipophilic efficiency. 2-(Cyclohexylmethoxy)-5-fluoroaniline has emerged as a highly versatile scaffold. This application note provides a comprehensive guide to the structural rationale, biological context, and optimized synthetic protocols for derivatizing this sterically hindered and electronically deactivated aniline derivative.

Structural Rationale & Pharmacophore Mapping

The unique pharmacological profile of 2-(Cyclohexylmethoxy)-5-fluoroaniline is driven by three distinct structural vectors, each serving a specific mechanistic purpose in target binding and pharmacokinetics:

  • The Primary Aniline Core: The primary amine serves as the main vector for synthetic derivatization (e.g., amides, ureas, sulfonamides). In biological systems, this nitrogen frequently acts as a critical hydrogen bond donor/acceptor in the hinge region of kinases (1[1]).

  • The ortho-Cyclohexylmethoxy Group: This bulky, flexible ether linkage provides substantial lipophilic bulk. In structure-based drug design, such moieties are instrumental in probing and occupying deep hydrophobic pockets, such as the selectivity pocket in CDK2 or the DFG-out conformation in allosteric inhibitors (2[2]).

  • The meta-Fluoro Substituent: Fluorine incorporation at the 5-position serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing metabolic stability. Second, its strong electron-withdrawing inductive effect lowers the pKa of the aniline, modulating its basicity to improve membrane permeability and reduce hERG toxicity liabilities (3[3]).

Biological Target Context: Kinase Inhibition Pathway

G A Mitogenic Signal (Growth Factors) B Receptor Tyrosine Kinase (e.g., EGFR) A->B Activates C Downstream Kinases (e.g., CDK2 / B-Raf) B->C Phosphorylation Cascade D Cellular Proliferation & Survival C->D Drives E Fluoroaniline Derivative E->C Competitive Inhibition (Hinge Binding)

Figure 1: Targeted inhibition of kinase-driven proliferation pathways by fluoroaniline derivatives.

Synthetic Challenges & Optimization Data

The features that make 2-(Cyclohexylmethoxy)-5-fluoroaniline biologically attractive render it a challenging substrate for standard acylation. The massive steric shield of the ortho-cyclohexylmethoxy ring, combined with the electron-withdrawing nature of the fluorine, drastically reduces the nucleophilicity of the amine. Standard EDC/HOBt coupling at room temperature typically fails or stalls at low conversion rates.

To establish an authoritative baseline, we present the optimization data for the amide coupling of this scaffold with a standard heteroaryl carboxylic acid.

Table 1: Optimization of Amide Coupling Conditions for 2-(Cyclohexylmethoxy)-5-fluoroaniline

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Conversion (%)
1EDC·HCl, HOBtTEA (3.0 eq)DCM2524< 15%
2HATUDIPEA (3.0 eq)DMF252445%
3T3P (50% in EtOAc)Pyridine (3.0 eq)EtOAc801275%
4 HATU DIPEA (3.0 eq) DMF 50 12 > 95%

Data Interpretation: Entry 4 demonstrates that highly reactive HOAt-esters (generated via HATU) combined with mild heating are required to overcome the activation energy barrier imposed by the ortho-steric bulk.

Experimental Protocols

Experimental Workflow Diagram

G N1 Starting Material 2-(Cyclohexylmethoxy)-5-fluoroaniline N2 Activation Phase Carboxylic Acid + HATU + DIPEA N1->N2 Addition N3 Coupling Phase Heating to Overcome Steric Hindrance N2->N3 Active Ester Formation N4 In-Process Control LC-MS / TLC Validation N3->N4 Reaction Monitoring N4->N3 If Incomplete (<95%) N5 Purification Reverse-Phase HPLC N4->N5 If Complete (>95%)

Figure 2: Self-validating synthetic workflow for sterically hindered aniline derivatization.

Protocol A: Synthesis of Target Carboxamides via HATU Activation

This protocol utilizes HATU to generate a highly reactive HOAt-ester, which is essential for acylating deactivated anilines (4[4]).

Reagents:

  • 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 eq, limiting reagent)

  • Target Carboxylic Acid (1.2 eq)

  • HATU (1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M relative to aniline)

Step-by-Step Methodology:

  • Pre-activation (Causality): Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise. Stir at room temperature for 15 minutes. Why? Pre-activation ensures the active HOAt-ester is fully formed before introducing the deactivated aniline, preventing side reactions between the aniline and the uronium salt of HATU.

  • Addition: Add 2-(Cyclohexylmethoxy)-5-fluoroaniline in one portion.

  • Thermal Acceleration (Causality): Elevate the reaction temperature to 50°C. Why? The bulky cyclohexylmethoxy group creates a massive steric shield. Room temperature coupling will stall; thermal energy is required to achieve the necessary transition state geometry.

  • Self-Validating System (In-Process Control): After 4 hours, remove a 5 µL aliquot and dilute in 1 mL of LC-MS grade Methanol.

    • Validation Check 1: Observe the presence of the intermediate HOAt-ester (m/z [M+H]+ dependent on the acid). This indicates successful activation.

    • Validation Check 2: Monitor the disappearance of the aniline peak (m/z 224.1 [M+H]+). If the aniline peak persists heavily after 4 hours, re-verify the anhydrous nature of the solvent, as water-induced hydrolysis of the active ester is the primary failure mode.

  • Workup: Once conversion is >95%, cool to room temperature and quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Synthesis of Unsymmetrical Ureas via Triphosgene

Urea linkages are critical for Type II kinase inhibitors (binding the DFG-out conformation).

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM at 0°C. Add triphosgene (0.4 eq) portion-wise.

  • Self-Validating System (IR Monitoring): Stir for 1 hour at room temperature. Validation Check: Take a drop of the reaction mixture and run a quick ATR-FTIR. The appearance of a sharp, intense peak at ~2250–2270 cm⁻¹ confirms the formation of the stable ortho-hindered isocyanate.

  • Urea Coupling: Add the secondary aliphatic or aromatic amine (1.2 eq) to the reaction mixture. Stir at room temperature for 12 hours.

  • Workup: Quench with 1N HCl to remove unreacted aliphatic amines, extract with DCM, wash with brine, dry, and purify via flash chromatography.

Conclusion

The derivatization of 2-(Cyclohexylmethoxy)-5-fluoroaniline requires a deep understanding of its steric and electronic microenvironment. By employing highly reactive coupling reagents (HATU), utilizing thermal acceleration, and implementing strict self-validating in-process controls, researchers can efficiently incorporate this privileged scaffold into novel therapeutic agents targeting complex kinase and GPCR networks.

References

  • Title: 8-Substituted O6-Cyclohexylmethylguanine CDK2 Inhibitors: Using Structure-Based Inhibitor Design to Optimize an Alternative Binding Mode Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2 Source: PubMed - NIH URL: [Link]

  • Title: US9593100B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
  • Title: Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors Source: Semantic Scholar URL: [Link]

Sources

Application Note: 2-(Cyclohexylmethoxy)-5-fluoroaniline in the Synthesis of Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Molecular Causality

The development of targeted targeted therapies, particularly ATP-competitive kinase inhibitors, relies heavily on the precise spatial arrangement of pharmacophores within the kinase active site. 2-(Cyclohexylmethoxy)-5-fluoroaniline is a highly specialized, bifunctional building block utilized extensively in the synthesis of heterocyclic compounds, most notably quinazoline, purine, and pyrimidine derivatives[1].

The structural logic behind utilizing this specific substituted aniline is rooted in three distinct molecular interactions:

  • The 5-Fluoro Substituent: Fluorine acts as a metabolic block against CYP450-mediated oxidation. Furthermore, its high electronegativity modulates the pKa of the aniline, while serving as a critical hydrogen-bond acceptor for solvent-exposed or gatekeeper residues within the kinase hinge region[2].

  • The 2-Cyclohexylmethoxy Group: This bulky, flexible, and highly lipophilic moiety is strategically positioned to occupy the hydrophobic ribose-binding pocket adjacent to the ATP-binding site. Its conformational flexibility allows it to maximize Van der Waals interactions, driving high binding affinity and selectivity (e.g., for CDK2 or Nek2 over other kinases)[3].

  • The Aniline Core: Acts as the primary nucleophilic anchor, forming the critical C-N bridge connecting the hydrophobic tail to the heterocyclic core (the primary hinge-binding motif)[1].

BindingModel Aniline Aniline NH Fluoro 5-Fluoro Group Aniline->Fluoro Cyclohexyl 2-Cyclohexylmethoxy Aniline->Cyclohexyl Hinge Kinase Hinge Region (Hydrogen Bonding) Aniline->Hinge H-Bond Donor Solvent Solvent Exposed / Gatekeeper Fluoro->Solvent H-Bond Acceptor Hydrophobic Hydrophobic Pocket (Ribose Binding Site) Cyclohexyl->Hydrophobic Van der Waals Heterocycle Heterocyclic Core (Quinazoline/Purine) Heterocycle->Aniline Heterocycle->Hinge Donor/Acceptor

Fig 1: Pharmacophore mapping of 2-(Cyclohexylmethoxy)-5-fluoroaniline in kinase active sites.

Strategic Synthetic Workflows

The incorporation of 2-(cyclohexylmethoxy)-5-fluoroaniline into a heterocyclic scaffold typically proceeds via one of two pathways: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Buchwald-Hartwig Amination . The choice of pathway is dictated by the electrophilicity of the target heterocycle.

SyntheticWorkflow Start 2-(Cyclohexylmethoxy) -5-fluoroaniline Decision Target Heterocycle? Start->Decision Quinazoline 4-Chloroquinazoline Precursor Decision->Quinazoline Quinazoline Core Purine 2-Chloropurine Precursor Decision->Purine Purine Core SNAr SNAr Reaction (Acid Catalysis, Heat) Quinazoline->SNAr Buchwald Buchwald-Hartwig (Pd-Catalyzed) Purine->Buchwald Product1 Quinazoline-based Kinase Inhibitor SNAr->Product1 Product2 Purine-based CDK/Nek2 Inhibitor Buchwald->Product2

Fig 2: Decision matrix for the synthesis of heterocyclic kinase inhibitors.

Causality in Reaction Design
  • Why Acidic SNAr for Quinazolines? The 5-fluoro group exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the aniline nitrogen. Standard basic SNAr conditions often fail. By utilizing catalytic HCl in isopropanol, the N1/N3 nitrogens of the 4-chloroquinazoline are protonated. This drastically lowers the LUMO of the quinazoline, rendering the C4 position hyper-electrophilic and susceptible to attack by the deactivated aniline.

  • Why Buchwald-Hartwig for Purines? The bulky 2-cyclohexylmethoxy group creates severe steric hindrance ortho to the reacting amine. Standard SNAr with less reactive 2-chloropurines requires harsh heating that degrades the starting materials. A Pd-catalyzed cross-coupling using a bulky, large bite-angle ligand (e.g., XantPhos or BrettPhos) accommodates the steric bulk and accelerates reductive elimination, preventing competitive protodehalogenation[4].

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed SNAr Synthesis of Quinazoline Derivatives

Target: N-(2-(cyclohexylmethoxy)-5-fluorophenyl)quinazolin-4-amine analogs.

Reagents & Materials:

  • 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 eq, MW: 223.29)

  • 4-Chloroquinazoline derivative (1.05 eq)

  • Isopropanol (Anhydrous, 0.2 M)

  • HCl (4.0 M in Dioxane, 0.1 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend the 4-chloroquinazoline derivative (1.05 eq) in anhydrous isopropanol (0.2 M).

  • Activation: Add 0.1 eq of 4.0 M HCl in dioxane. Stir at room temperature for 5 minutes to ensure protonation of the quinazoline core.

  • Coupling: Add 2-(cyclohexylmethoxy)-5-fluoroaniline (1.0 eq) in one portion. Attach a reflux condenser and heat the mixture to 85 °C (reflux) under a nitrogen atmosphere.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting aniline peak (m/z [M+H]⁺ = 224.1) is consumed, and the product mass adduct is the dominant peak.

  • Workup: Cool the reaction to room temperature. The product typically precipitates as the hydrochloride salt. Filter the precipitate under vacuum, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL).

  • Free-basing (Optional): Suspend the solid in saturated aqueous NaHCO₃ and extract with EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination of Purine Derivatives

Target: 2-((2-(cyclohexylmethoxy)-5-fluorophenyl)amino)-purine analogs (CDK/Nek2 Inhibitors).

Reagents & Materials:

  • 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.2 eq)

  • 2-Chloropurine derivative (1.0 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XantPhos or t-BuBrettPhos (0.10 eq)

  • Sodium tert-butoxide (t-BuONa) (2.0 eq)

  • 1,4-Dioxane (Degassed, 0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the 2-chloropurine derivative (1.0 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.10 eq), and t-BuONa (2.0 eq). Evacuate and backfill with argon three times.

  • Reagent Addition: Dissolve 2-(cyclohexylmethoxy)-5-fluoroaniline (1.2 eq) in degassed 1,4-dioxane (0.1 M) and transfer to the Schlenk tube via syringe.

  • Reaction Execution: Seal the tube and heat to 95 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly lipophilic aniline (Rf ~0.7) should diminish, replaced by a lower-running, UV-active product spot (Rf ~0.3-0.4). Confirm via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure coupled heterocycle[5].

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for coupling 2-(cyclohexylmethoxy)-5-fluoroaniline with various heterocyclic scaffolds, demonstrating the necessity of tailoring the conditions to the electrophile.

Heterocyclic PrecursorCoupling MethodologyCatalyst / PromoterSolvent & TempReaction TimeTypical YieldKey IPC Marker (LC-MS)
4-Chloroquinazoline SNAr4M HCl in Dioxane (0.1 eq)Isopropanol, 85 °C4 - 6 h75 - 85%Disappearance of m/z 224.1
2-Chloropurine Buchwald-HartwigPd₂(dba)₃ / XantPhosDioxane, 95 °C12 - 16 h60 - 70%Product [M+H]⁺ formation
2-Chloro-pyrimidine SNArDIPEA (2.0 eq)DMF, 120 °C18 h45 - 55%High temp required due to steric clash
3-Bromo-quinoline Buchwald-HartwigPd₂(dba)₃ / t-BuBrettPhosDioxane, 90 °C8 - 12 h65 - 80%Disappearance of m/z 224.1

Note: Yields are representative of isolated, purified products. The use of t-BuBrettPhos over XantPhos in quinoline synthesis is recommended to prevent competitive binding of the quinoline nitrogen to the palladium center[4].

References

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase Source: RSC Medicinal Chemistry, Royal Society of Chemistry. URL:[Link]

  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of 2-(Cyclohexylmethoxy)-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline. Given that a standardized, publicly available protocol for this specific molecule is not widely documented, this guide proposes a robust synthetic strategy via a Williamson ether synthesis. It addresses potential challenges in yield and purity through a detailed troubleshooting section and frequently asked questions. The methodologies and recommendations provided are grounded in established principles of organic chemistry to ensure reliability and reproducibility.

Proposed Synthetic Route: Williamson Ether Synthesis

The most direct and logical approach to synthesizing 2-(Cyclohexylmethoxy)-5-fluoroaniline is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide. In this case, 2-amino-4-fluorophenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclohexylmethyl bromide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question: Why is my overall yield of 2-(Cyclohexylmethoxy)-5-fluoroaniline consistently low?

Answer: Low yield is a common issue in Williamson ether syntheses involving substrates with multiple nucleophilic sites. The primary causes can be categorized into incomplete reaction, competing side reactions, and product loss during workup.

  • Cause 1: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting materials. The phenoxide of 2-amino-4-fluorophenol, in particular, may have limited solubility in common aprotic solvents.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting phenol is still present after the initially planned reaction time, consider extending it. Increasing the reaction temperature can also improve the rate, but be cautious as this may also promote side reactions. The choice of a solvent like DMF or DMSO, which are excellent at dissolving polar and ionic species, can significantly improve solubility and reaction rates.

  • Cause 2: Competing N-Alkylation Side Reaction The starting material, 2-amino-4-fluorophenol, has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH2). While the phenoxide is a stronger nucleophile than the amine, some degree of N-alkylation (alkylation on the nitrogen atom) can occur, leading to the formation of an undesired secondary amine byproduct and reducing the yield of the target O-alkylated product.

    • Solution: To favor O-alkylation, it is crucial to select the right base and reaction conditions. Using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) ensures that the phenol is fully deprotonated to the more nucleophilic phenoxide. The phenoxide is a "harder" nucleophile than the amine, which favors reaction at the oxygen. Running the reaction at a moderate temperature (e.g., 60-80 °C) is often a good compromise to ensure a reasonable reaction rate without excessively promoting the N-alkylation side reaction.

  • Cause 3: Product Loss During Aqueous Workup The aniline functional group in the product can become protonated during an acidic or neutral aqueous workup, increasing its water solubility and leading to loss in the aqueous phase.

    • Solution: Ensure the aqueous phase is basic (pH > 8) before extraction with an organic solvent like ethyl acetate or dichloromethane. Adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide can achieve this. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize the recovery of the product from the aqueous layer.

Troubleshooting Low Yield: A Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc sub_node_1 Result: Significant Starting Material Remains check_tlc->sub_node_1 Incomplete Conversion sub_node_2 Result: Multiple Products Detected check_tlc->sub_node_2 Side Reactions sub_node_3 Result: Clean Conversion to a Single Major Spot check_tlc->sub_node_3 Clean Reaction action_1a Increase Reaction Time or Temperature sub_node_1->action_1a action_1b Verify Base Activity & Stoichiometry sub_node_1->action_1b action_1c Improve Solubility (e.g., use DMF, DMSO) sub_node_1->action_1c action_2a Isolate & Characterize Byproducts (NMR, MS) sub_node_2->action_2a action_3a Issue is likely in Workup/Purification sub_node_3->action_3a action_2b Hypothesis: N-Alkylation Occurred Solution: Use a bulkier base or optimize temperature action_2a->action_2b action_3b Optimize Extraction pH (ensure basic conditions) action_3a->action_3b action_3c Review Chromatography/Recrystallization Protocol action_3a->action_3c

Caption: A decision tree for troubleshooting low product yield.

Question: How can I improve the purity of my final product? I am observing persistent impurities.

Answer: Purity issues often stem from the aforementioned N-alkylation side reaction or unreacted starting materials that are difficult to separate from the final product due to similar polarities.

  • Impurity 1: Unreacted 2-Amino-4-fluorophenol This starting material is phenolic and will have a significantly different pKa than the product.

    • Purification Strategy: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). The acidic phenol will be deprotonated and move into the aqueous layer, while the desired ether product, being non-acidic, will remain in the organic layer. Follow this with a water wash to remove residual NaOH.

  • Impurity 2: N-alkylated byproduct (2-(Cyclohexylmethoxy)-5-fluoro-N-(cyclohexylmethyl)aniline) This byproduct has a polarity very similar to the desired product, making separation by standard silica gel chromatography challenging.

    • Purification Strategy 1 (Chromatography): Use a shallow solvent gradient during column chromatography. A mixture of hexanes and ethyl acetate is a good starting point. A slow, gradual increase in the polar component (ethyl acetate) can often resolve two closely eluting spots. Using a high-performance chromatography system can also improve separation.

    • Purification Strategy 2 (Recrystallization): If the product is a solid, recrystallization can be a highly effective method for purification. The goal is to find a solvent system in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in solution. Test various solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis?

A1: The choice of base is critical for favoring O-alkylation.

  • Potassium Carbonate (K2CO3): A moderately strong, inexpensive, and easy-to-handle base. It is effective in polar aprotic solvents like DMF or acetonitrile. It is generally a good first choice.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. It provides a high concentration of the phenoxide, which can drive the reaction to completion efficiently. However, it is highly reactive with water and requires anhydrous conditions and careful handling.

  • Cesium Carbonate (Cs2CO3): Often reported to give higher yields in O-alkylation reactions due to the "cesium effect," where the large cesium ion coordinates loosely with the phenoxide, making it more available and reactive. It is, however, more expensive.

Q2: Which solvent should I use?

A2: Polar aprotic solvents are ideal for Williamson ether synthesis.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Excellent choices due to their ability to dissolve both the polar phenoxide salt and the organic alkyl halide. They can accelerate the reaction rate significantly compared to other solvents.

  • Acetonitrile (CH3CN): Another good option, particularly when using carbonate bases. It is generally easier to remove under vacuum than DMF or DMSO.

  • Acetone: Can be used, especially with K2CO3, but reaction rates may be slower.

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the starting material (2-amino-4-fluorophenol), the co-reactant (cyclohexylmethyl bromide), and the reaction mixture on a TLC plate.

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. The disappearance of the starting phenol spot and the appearance of a new, typically less polar product spot indicates the reaction is progressing.

Q4: Are there any alternative synthetic routes?

A4: While the Williamson ether synthesis is the most direct, other methods exist, though they are more complex for this specific target. One example is a Buchwald-Hartwig amination, where one could theoretically couple 1-bromo-2-(cyclohexylmethoxy)-5-fluorobenzene with an ammonia surrogate. However, this would require the synthesis of a more complex starting material and is not as straightforward as the proposed route.

Experimental Protocol: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Disclaimer: This protocol is a proposed method and should be adapted and optimized based on laboratory findings. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent Table
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Amino-4-fluorophenol127.111.00 g7.87 mmol1.0
Cyclohexylmethyl bromide177.081.53 g8.65 mmol1.1
Potassium Carbonate (K2CO3)138.212.17 g15.7 mmol2.0
N,N-Dimethylformamide (DMF)-20 mL--
Step-by-Step Procedure
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.00 g, 7.87 mmol) and potassium carbonate (2.17 g, 15.7 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Reagent Addition: Add cyclohexylmethyl bromide (1.53 g, 8.65 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a 1M NaOH solution (2 x 30 mL) to remove any unreacted phenol.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid via flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Overall Synthesis and Purification Workflow

G cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification start_mats 2-Amino-4-fluorophenol + Cyclohexylmethyl Bromide reaction Heat to 80°C (6-12h) start_mats->reaction reagents K2CO3, DMF reagents->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaOH & Brine extract->wash dry_conc Dry (Na2SO4) & Concentrate wash->dry_conc chromatography Silica Gel Column Chromatography dry_conc->chromatography final_product Pure Product: 2-(Cyclohexylmethoxy) -5-fluoroaniline chromatography->final_product

Caption: The overall workflow from reaction setup to final product purification.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Mohan, R. S., et al. (2005). Bismuth-Catalyzed O-Alkylation of Phenols. Organic Letters, 7(18), 3961-3963. [https://pubs.ac

Overcoming solubility issues of 2-(Cyclohexylmethoxy)-5-fluoroaniline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This living document is designed for researchers, medicinal chemists, and formulation scientists facing critical challenges with the aqueous solubility of 2-(Cyclohexylmethoxy)-5-fluoroaniline .

As a Senior Application Scientist, I have structured this guide to move beyond basic "trial-and-error" formulation. Instead, we will break down the physicochemical root causes of the molecule's insolubility, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure your biological assays and in vivo studies succeed.

PART 1: Root Cause Analysis (Molecule Profiling)

Before attempting to dissolve a compound, we must understand why it resists aqueous media. 2-(Cyclohexylmethoxy)-5-fluoroaniline presents a "perfect storm" of hydrophobicity due to three structural factors:

  • The Cyclohexylmethoxy Group: This bulky, aliphatic ether linkage creates a massive hydrophobic surface area. It significantly drives up the partition coefficient (LogP), forcing water molecules into an entropically unfavorable clathrate-like cage around the molecule[1].

  • The Fluoro Substitution: The fluorine atom at the 5-position increases lipophilicity while simultaneously withdrawing electron density from the aromatic ring via inductive effects[2].

  • The Aniline Core: While primary amines are generally basic, the electron-withdrawing fluoro group lowers the pKa of the aniline nitrogen (estimated pKa ~3.8–4.5). Consequently, protonating this amine to form a highly soluble salt requires an acidic environment (pH < 3), which is fundamentally incompatible with physiological assays[3].

PART 2: Troubleshooting FAQs

Q1: I am running in vitro cell-based assays. When I dilute my DMSO stock into the culture media, the compound immediately crashes out, forming a cloudy suspension. How do I prevent this? The Causality: This is a classic "solvent-shift" precipitation. When the DMSO diffuses into the aqueous media, the local solubility limit of the highly hydrophobic cyclohexyl ring is instantly breached[1]. The Solution: Do not dilute directly into bare media. Instead, utilize a carrier molecule. Pre-complex the drug with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cyclohexylmethoxy tail fits perfectly into the lipophilic cavity of the β-cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin keeps the complex soluble in the aqueous media[4].

Q2: I need to formulate this compound for an in vivo IV pharmacokinetic (PK) study in mice. We cannot use high concentrations of DMSO. What is the recommended vehicle? The Causality: Intravenous dosing requires a physiologically acceptable osmolarity and minimal precipitation risk in the bloodstream. The Solution: You must use a co-solvent system or a modified cyclodextrin like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol)[2]. A standard, well-tolerated co-solvent system for lipophilic anilines is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline. The PEG400 acts as a co-solvent to lower the dielectric constant of the water, while Tween 80 forms micelles that sequester the hydrophobic drug[3].

Q3: Can I just lower the pH of my buffer to dissolve it as a hydrochloride salt? The Causality: You can, but it is rarely practical for biological applications. Because the pKa of the fluoroaniline is low, you must drop the pH of your aqueous media to at least 2.5 to ensure >90% ionization. The Solution: If you inject this or apply it to cells, the extreme acidity will cause cellular toxicity. If you attempt to neutralize the pH back to 7.4 after dissolution, the free base will immediately precipitate. Reserve pH adjustment strictly for chemical synthesis steps[3].

PART 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a 10 mM Stock via HP-β-CD Complexation

Scientific Rationale: We use a solvent-evaporation method rather than direct aqueous mixing to maximize the thermodynamic inclusion efficiency of the cyclodextrin cavity.

  • Organic Solubilization: Weigh out the required mass of 2-(Cyclohexylmethoxy)-5-fluoroaniline and dissolve it completely in 100% Methanol to create a 50 mM organic stock.

  • Matrix Mixing: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.

  • Complexation: Slowly add the methanolic drug solution to the aqueous HP-β-CD solution under vigorous vortexing (ratio of 1:4 v/v).

  • Solvent Evaporation: Place the mixture in a SpeedVac or under a gentle stream of nitrogen to completely evaporate the methanol. The solution should remain clear.

  • Self-Validation Step: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. If the compound did not fully complex, it will precipitate and be caught by the filter membrane. Measure the final filtrate concentration via HPLC-UV to confirm the 10 mM target was reached without loss[4].

Protocol B: Formulation of a Co-solvent Vehicle for In Vivo Dosing (IV/IP)

Scientific Rationale: The order of addition is critical. Adding the aqueous phase too early will cause irreversible precipitation of the lipophilic free base.

  • Primary Solubilization: Dissolve the API in 5% (final volume) DMSO. Vortex until completely clear.

  • Dielectric Reduction: Add 40% (final volume) PEG400. Vortex for 2 minutes. The PEG400 lowers the polarity of the microenvironment[3].

  • Micellar Encapsulation: Add 5% (final volume) Tween 80. Sonicate for 5 minutes at 37°C.

  • Aqueous Quench: Dropwise, add 50% (final volume) 0.9% sterile saline while continuously vortexing.

  • Self-Validation Step: Observe the formulation for 30 minutes at room temperature. It must remain a clear, transparent solution. Any opalescence indicates micellar aggregation or precipitation, meaning the drug loading has exceeded the solubilization capacity[1].

PART 4: Quantitative Data & Method Comparison

The following table synthesizes the expected performance of various solubility enhancement techniques for 2-(Cyclohexylmethoxy)-5-fluoroaniline based on its physicochemical profile[3],[5].

Solubilization TechniqueMechanism of ActionExpected Max SolubilityPrimary ApplicationProsCons
Direct Aqueous Buffer None (Free Base)< 0.01 mMNoneSimpleCompletely insoluble at pH 7.4
pH Adjustment (pH < 3) Salt Formation (Protonation)> 50 mMChemical SynthesisHigh concentrationHighly toxic to cells/animals
Co-solvent System Dielectric Constant Reduction5 - 15 mMIn vivo IV/IP DosingScalable, standard materialsHigh viscosity, potential hemolysis
HP-β-CD Complexation Host-Guest Encapsulation10 - 20 mMIn vitro AssaysPhysiologically inert, clearExpensive at large scale
Nanosuspension Particle Size ReductionVariable (Suspended)Oral (PO) DosingHigh loading capacityRequires specialized milling[5]

PART 5: Workflows & Mechanistic Visualizations

Workflow 1: Decision Tree for Solubility Enhancement

Use this logical pathway to determine the correct formulation strategy based on your specific experimental endpoint.

DecisionTree Start Target Application for 2-(Cyclohexylmethoxy)-5-fluoroaniline InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo ChemSynth Chemical Synthesis (Aqueous Rxn) Start->ChemSynth DMSO DMSO Stock + Media Dilution InVitro->DMSO Tolerates <1% DMSO? HPBCD HP-β-CD or SBE-β-CD Complexation InVitro->HPBCD DMSO Sensitive InVivo->HPBCD IV / IP Route Lipid Lipid-based Formulation (e.g., SEDDS) InVivo->Lipid PO (Oral) Route Salt Salt Formation (HCl or Mesylate) ChemSynth->Salt Low pH Tolerated? Cosolvent Co-solvent System (PEG400 / EtOH) ChemSynth->Cosolvent Neutral pH Req.

Caption: Decision matrix for selecting the optimal solubility enhancement technique based on application.

Workflow 2: Mechanistic Pathway of Cyclodextrin Inclusion

This diagram illustrates the thermodynamic process of encapsulating the hydrophobic cyclohexylmethoxy group.

Mechanism Drug Free Drug (Highly Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation Bioavailable Receptor Binding / Absorption Complex->Bioavailable Dissociation at Target Site

Caption: Host-guest encapsulation mechanism of lipophilic drugs by Hydroxypropyl-β-cyclodextrin.

PART 6: References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: International Journal of Pharmacy and Biological Research URL:[Link]

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:[Link]

  • Medicinal chemistry optimization of a diaminopurine chemotype: Towards a lead for Trypanosoma brucei inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]

  • Acyclic Cucurbit[n]uril-type Molecular Containers: Influence of Aromatic Walls on their Function as Solubilizing Excipients for Insoluble Drugs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization of reaction conditions for 2-(Cyclohexylmethoxy)-5-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Welcome to the technical support guide for the synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. The synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.

This guide is structured to address common challenges encountered during the synthesis, which is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of 2-amino-4-fluorophenol with cyclohexylmethyl bromide. The primary challenge in this reaction is achieving selective alkylation on the hydroxyl group (O-alkylation) while avoiding alkylation of the more nucleophilic amino group (N-alkylation).

Troubleshooting and Optimization Guide

This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.

Question 1: My reaction yield is very low. What are the primary causes and how can I improve it?

Answer: Low yield is a common issue that can typically be traced back to one of several factors. Follow this systematic approach to diagnose the problem:

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a nucleophilic alkoxide.[1] If the base is not strong enough or is of poor quality, this step will be inefficient.

    • Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] These bases are strong enough to deprotonate the phenol (pKa ≈ 10) but not the aniline (pKa ≈ 30-35), which is crucial for selectivity. Ensure the base is finely powdered and dry. Using a stronger base like sodium hydride (NaH) could increase the rate but may also lead to side reactions if not handled under strictly anhydrous conditions.[3]

  • Sub-optimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: The reaction is typically run at an elevated temperature, often between 60-80 °C.[3] If the reaction is sluggish (as monitored by TLC), consider increasing the temperature in 5-10 °C increments. However, excessively high temperatures can promote side reactions, including elimination of the alkyl halide.[3]

  • Poor Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction.

    • Solution: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) is ideal.[4] These solvents effectively solvate the cation (K⁺ or Cs⁺) but not the alkoxide anion, leaving it "naked" and highly nucleophilic.[4] Avoid protic solvents like ethanol or water, as they can solvate the nucleophile and reduce its reactivity.[4]

  • Moisture in the Reaction: The presence of water can consume the base and hydrolyze the alkyl halide, significantly reducing the yield.[5]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous grade solvents. If using K₂CO₃, it can be flame-dried under vacuum just before use to remove any adsorbed water.

Question 2: My TLC analysis shows multiple product spots, indicating significant impurity formation. What is the likely side product and how can I prevent it?

Answer: The most common side product in this reaction is the N-alkylated isomer, 2-amino-N-(cyclohexylmethyl)-4-fluorophenol, along with a smaller possibility of the N,O-dialkylated product. Direct alkylation of aminophenols can often lead to a mixture of N- and O-alkylated products.[6][7]

  • Cause & Prevention:

    • Basicity vs. Nucleophilicity: While the phenoxide is a "harder" nucleophile and the aniline nitrogen is "softer," kinetic and thermodynamic factors can lead to N-alkylation.[8] The key to preventing this is to use conditions that favor selective deprotonation of the hydroxyl group.

    • Optimal Base: As detailed in Question 1, using a base like K₂CO₃ is critical. It selectively deprotonates the more acidic phenol, creating a high concentration of the desired phenoxide nucleophile relative to the neutral (and less reactive) amine.

    • Temperature Control: Running the reaction at the lowest temperature that provides a reasonable rate (e.g., starting at 60 °C) can enhance selectivity.

  • Identification and Separation:

    • The N-alkylated product is typically less polar than the desired O-alkylated product and will have a higher Rf value on a normal-phase silica TLC plate.

    • Separation can usually be achieved by column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is often effective.

Question 3: The reaction seems to stall and does not go to completion, even after prolonged reaction time. What should I do?

Answer: A stalled reaction indicates that one of the reactants has been consumed prematurely or the reaction conditions are not energetic enough.

  • Check Stoichiometry: Ensure that at least a slight excess (1.1-1.2 equivalents) of the alkylating agent, cyclohexylmethyl bromide, was used. This can help drive the reaction to completion.

  • Reagent Quality: The cyclohexylmethyl bromide may have degraded. It is a primary alkyl halide and generally stable, but it should be a clear, colorless liquid. If it is discolored, consider purifying it by distillation or using a fresh bottle.

  • Add a Catalyst: The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI), can sometimes accelerate sluggish Sₙ2 reactions involving alkyl bromides. The iodide ion is a better nucleophile and a better leaving group; it can displace the bromide in-situ (Finkelstein reaction) to form the more reactive cyclohexylmethyl iodide.[4]

  • Increase Temperature: If all else fails, a moderate increase in temperature may be necessary to overcome the activation energy barrier.[3] Monitor carefully by TLC to ensure side product formation does not increase significantly.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material, 2-amino-4-fluorophenol or 2-hydroxy-5-fluoroaniline?

These are two different names for the same compound (CAS No. 399-97-3).[9] The IUPAC name is 2-amino-4-fluorophenol.[10] It is a commercially available building block.[11]

Q2: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like 4:1 Hexane:Ethyl Acetate. You should be able to visualize three spots under UV light:

  • Baseline: 2-amino-4-fluorophenol (starting material)

  • Higher Rf: 2-(Cyclohexylmethoxy)-5-fluoroaniline (product)

  • Slightly Higher Rf than product (if present): N-alkylated side product.

The reaction is complete when the starting material spot has been completely consumed.

Q3: What are the critical safety precautions for this reaction?

  • Cyclohexylmethyl bromide is a lachrymator and alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMF and DMSO are solvents that can penetrate the skin. Avoid contact and wear appropriate gloves.

  • The reaction is heated, so take precautions against thermal burns.

Q4: Can I use a different alkylating agent, like cyclohexylmethyl chloride?

Yes, but the reaction will be significantly slower. The leaving group ability for halides is I > Br > Cl >> F. If using the chloride, you will likely need higher temperatures, longer reaction times, and the addition of a catalyst like potassium iodide is highly recommended.[1]

Key Reaction Parameters and Data

The following table summarizes the recommended conditions for the synthesis, based on established protocols.

ParameterRecommended Condition/ReagentRationale
Nucleophile 2-Amino-4-fluorophenolThe phenolic starting material.[11]
Electrophile Cyclohexylmethyl bromidePrimary alkyl halide, good for Sₙ2 reaction.[12]
Base Potassium Carbonate (K₂CO₃)Selectively deprotonates the phenol over the amine.[2]
Solvent N,N-Dimethylformamide (DMF)Polar aprotic solvent, accelerates Sₙ2 reactions.[4]
Stoichiometry 1.0 eq. Phenol, 1.5 eq. Base, 1.2 eq. Alkyl BromideExcess base ensures full deprotonation; excess alkylating agent drives reaction to completion.
Temperature 60-70 °CBalances reaction rate while minimizing side reactions.[3]
Reaction Time 4-8 hoursMonitor by TLC for completion.
Workup Aqueous Quench & ExtractionStandard procedure to remove DMF and inorganic salts.
Purification Column ChromatographyRequired to separate the product from potential N-alkylated impurities.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis from setup to final product isolation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dry Glassware B Add 2-Amino-4-fluorophenol, K2CO3, and Anhydrous DMF A->B C Add Cyclohexylmethyl Bromide B->C D Heat to 60-70 °C C->D E Monitor by TLC (4-8 hours) D->E F Cool to RT E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography (Hexane/EtOAc) I->J K Characterize Pure Product J->K G Start Run Reaction & Check TLC Complete Reaction Complete? (No Starting Material) Start->Complete Success Process to Workup & Purification Complete->Success Yes Incomplete Reaction Incomplete / Stalled Complete->Incomplete No Yield Good Yield & Purity? Yield->Incomplete No, Stalled Impure Low Yield or Multiple Spots Yield->Impure No, Impure Success->Yield FixIncomplete1 Increase Temp to 80°C Incomplete->FixIncomplete1 FixImpure1 Check Base: Was it K2CO3 & Dry? Impure->FixImpure1 FixIncomplete2 Add cat. KI or TBAI FixIncomplete1->FixIncomplete2 FixIncomplete3 Add more (0.1 eq) Alkyl Bromide FixIncomplete2->FixIncomplete3 FixImpure2 Check Solvent: Was it Anhydrous DMF? FixImpure1->FixImpure2 FixImpure3 Optimize Purification: Use Gradient Elution FixImpure2->FixImpure3

Sources

Technical Support Center: Purification of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Cyclohexylmethoxy)-5-fluoroaniline. The content is structured in a practical, question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-(Cyclohexylmethoxy)-5-fluoroaniline?

The main challenge stems from the compound's chemical nature. As a substituted aniline, it possesses a basic amino group that can interact strongly with standard purification media. This leads to several common issues:

  • Acid-Base Interactions: The basic amine functionality can bind irreversibly to the acidic silanol groups on standard silica gel, causing poor recovery and significant tailing (streaking) during column chromatography.[1][2]

  • Compound Stability: Aromatic amines can be sensitive to air and light, potentially leading to the formation of colored impurities through oxidation over time.[3][4]

  • Close-Boiling Point Impurities: Impurities with similar structures and polarities can be difficult to separate using standard techniques like distillation or simple chromatography.

Q2: What is the most common and effective method for purifying this compound on a lab scale?

Flash column chromatography is the most versatile and widely used technique for purifying intermediates like 2-(Cyclohexylmethoxy)-5-fluoroaniline.[5][6] However, standard silica gel chromatography must be modified to account for the basicity of the amine. The most successful approaches involve either neutralizing the stationary phase or using a specialized, less acidic stationary phase.[1][2][7]

Q3: Can I use recrystallization for the final purification step?

Recrystallization can be an excellent method for achieving high purity, especially if the crude product is already relatively clean (>90%).[5][8] The key is identifying a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. If your compound fails to crystallize, it may be due to a high impurity load, which can inhibit crystal lattice formation.[5] In such cases, a preliminary purification by flash chromatography is recommended.[5]

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor Separation and Tailing in Flash Column Chromatography

Q: My compound is streaking badly on the silica gel column, and I'm not getting a good separation from impurities. What's happening and how do I fix it?

A: Causality & Solution

This is a classic sign of a strong acid-base interaction between your basic aniline and the acidic silica gel.[2] The amine adsorbs strongly to the silica surface, leading to a slow, continuous elution (tailing) rather than a sharp band. To resolve this, you need to mitigate this interaction.

Troubleshooting Steps:

  • Mobile Phase Modification: The quickest solution is to add a small amount of a competing base to your eluent.[9]

    • Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Mechanism: The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your target compound. This allows your aniline to travel through the column without strong, undesirable interactions, resulting in sharper peaks and better separation.[1][9]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient or if your compound is particularly sensitive, changing the stationary phase is the next logical step.

    • Amine-Functionalized Silica: These columns have an amine-deactivated surface that is much more compatible with basic compounds, often providing excellent separation without the need for mobile phase additives.[1][2] This is often the best solution for simplifying amine purification.[2][7]

    • Basic Alumina: Alumina is another option, as it is basic and will not have the same acidic interaction issues as silica. However, its chromatographic properties are different, so solvent system development will be required.

  • Consider Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be effective.

    • Method: Use a C18 column with a mobile phase like acetonitrile and water. It is often beneficial to make the mobile phase slightly basic (e.g., by adding 0.1% TEA) to ensure the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[1]

Issue 2: The Purified Compound is Colored or Darkens Over Time

Q: I successfully purified my compound, and it was a light-colored oil/solid, but it has started to turn brown/dark. Is it decomposing?

A: Causality & Solution

Anilines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen) and light.[3][4] This degradation often results in the formation of highly colored polymeric impurities. While the compound is generally stable under normal conditions, precautions are necessary for long-term storage.[10][11]

Preventative Measures:

  • Inert Atmosphere: After purification and solvent removal, blanket the compound with an inert gas like nitrogen or argon before sealing the container.

  • Storage Conditions: Store the compound in a tightly sealed container, preferably in an amber vial to protect it from light, and place it in a refrigerator or freezer (2-8°C is common).[11][12]

  • Solvent Purity: Ensure that the solvents used for the final product dissolution are peroxide-free, as peroxides can accelerate oxidation.

Issue 3: Recrystallization Attempts are Failing

Q: I've tried multiple solvents, but I can't get 2-(Cyclohexylmethoxy)-5-fluoroaniline to crystallize. It just oils out or remains in solution. What should I do?

A: Causality & Solution

Crystallization failure can be due to several factors: high impurity levels, selection of an inappropriate solvent, or supersaturation issues.

Troubleshooting Strategies:

  • Initial Chromatographic Cleanup: If your crude material is less than 90% pure, perform a quick flash chromatography "plug" to remove the bulk of the impurities first. Highly impure samples can significantly disrupt crystal formation.[5]

  • Systematic Solvent Screening:

    • Test solubility in a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.

  • Employ a Two-Solvent System: This is a powerful technique when a single ideal solvent cannot be found.[5]

    • Method: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate or acetone). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Crystallization: Allow the mixture to cool slowly to room temperature, and then in an ice bath. The gradual decrease in solubility should induce crystallization.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, saturated solution to act as a template for crystal growth.

Data Presentation

Table 1: Comparison of Chromatographic Purification Strategies
StrategyStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Modified Normal Phase Standard Silica GelHexane/Ethyl Acetate + 1% TEAUtilizes common lab supplies; cost-effective.TEA can be difficult to remove from the final product.
Amine-Specific Phase Amine-Functionalized SilicaHexane/Ethyl AcetateExcellent peak shape; no additives needed; simplified workflow.[2]Higher initial column cost.
Reversed Phase C18 SilicaAcetonitrile/Water + 0.1% TEAEffective for more polar amines and impurities.[1]Requires different solvent systems; may be less intuitive for chemists used to normal phase.

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography

This protocol provides a robust method for purifying 2-(Cyclohexylmethoxy)-5-fluoroaniline on a standard silica gel column.

1. Sample Preparation:

  • Dissolve the crude 2-(Cyclohexylmethoxy)-5-fluoroaniline in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively, for better resolution, perform a "dry load": add a small amount of silica gel to the dissolved crude product, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the column.

2. Column Packing & Equilibration:

  • Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate + 1% Triethylamine).

  • Equilibrate the packed column by flushing with at least 5 column volumes of the starting eluent until the baseline is stable.

3. Elution and Fraction Collection:

  • Load the prepared sample onto the column.

  • Begin elution with the starting mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., from 2% to 10% Ethyl Acetate in Hexane, while maintaining 1% TEA throughout).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator.

  • To remove residual triethylamine, the residue can be co-evaporated with a solvent like toluene or dissolved in a suitable solvent and washed with a dilute aqueous acid (note: this will protonate your product, requiring subsequent basification and extraction).

Visualization

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification technique for 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_chrom_options Chromatography Troubleshooting cluster_end Final Product Start Crude Product Analysis (TLC, NMR, LCMS) CheckPurity Is Purity >90% and Crude is Crystalline? Start->CheckPurity CheckScale Lab Scale (<5g)? Start->CheckScale Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes FlashChrom Flash Column Chromatography CheckPurity->FlashChrom No CheckScale->FlashChrom Yes Distillation Fractional Distillation (Under Vacuum) CheckScale->Distillation No (Pilot/Mfg Scale) Recrystallize->FlashChrom Fails FinalProduct Pure Compound >98% Recrystallize->FinalProduct Success CheckTailing Severe Tailing on Silica TLC? FlashChrom->CheckTailing Distillation->FinalProduct ModifiedSilica Use Standard Silica + 1% TEA in Eluent CheckTailing->ModifiedSilica Yes AmineColumn Use Amine-Functionalized Silica Column CheckTailing->AmineColumn No/Alternative ModifiedSilica->FinalProduct AmineColumn->FinalProduct

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Fluoroaniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on fluoroaniline compounds. As basic analytes, fluoroanilines present a common yet manageable challenge in reversed-phase chromatography. This guide is structured to provide not just solutions, but a foundational understanding of the chemical interactions at play, empowering you to troubleshoot effectively and build robust analytical methods.

An ideal chromatographic peak is symmetrical, resembling a Gaussian distribution, which is crucial for accurate quantification and resolution.[1][2] Peak tailing, a distortion where the latter half of the peak is broader than the front half, compromises both of these critical parameters and often indicates underlying chemical or mechanical issues in your method.[3] For fluoroanilines, this is typically rooted in secondary chemical interactions with the stationary phase.

This document will walk you through the causes, provide a systematic troubleshooting workflow in a question-and-answer format, and offer detailed protocols to restore your peak symmetry.

Part 1: The "Why" - Core Mechanisms of Peak Tailing for Basic Compounds

Understanding the root cause is paramount to effective troubleshooting. For basic compounds like fluoroanilines, peak tailing in reversed-phase HPLC is rarely a simple physical problem; it's a chemical one. There are three primary mechanisms responsible for this phenomenon.

Secondary Silanol Interactions

The most common cause of peak tailing for basic compounds is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[4][5] While the primary retention mechanism is hydrophobic interaction with the bonded phase, the basic amine group of a fluoroaniline can engage in strong secondary ionic or hydrogen-bonding interactions with acidic silanol groups.[6][7]

  • The Chemistry: At mid-range pH values (typically > 3), silanol groups become deprotonated and negatively charged (Si-O⁻).[1][5] Fluoroaniline, being a weak base, will be protonated and positively charged (Ar-NH3⁺). This leads to a strong ion-exchange interaction that acts as a secondary, high-energy retention mechanism.[7] Because these silanol sites are not uniformly distributed, a portion of the analyte molecules are held longer than the bulk, resulting in a "tail."

  • Column Types: This issue is more pronounced on older "Type A" silica columns, which have a higher concentration of acidic silanols and trace metal impurities.[6][8] Modern, high-purity "Type B" silica columns that are densely bonded and end-capped significantly reduce these interactions, but do not eliminate them entirely.[9][10] End-capping is a process where residual silanol groups are chemically reacted with a small silylating agent to make them inert.[7][11]

Metal Chelation

Trace metals, such as iron, aluminum, and titanium, can be present in the silica matrix of the column packing material or can leach from stainless steel or titanium components of the HPLC system itself (e.g., frits, tubing).[3][11][12] These metal ions can act as potent interaction sites.

  • The Chemistry: Fluoroanilines, with their electron-donating amine group and electronegative fluorine, can act as chelating agents, forming complexes with these metal ions.[12] This interaction creates another form of secondary retention, contributing to peak tailing.[3] In some cases, this can be so problematic that analysts pre-complex their chelating analytes with a specific metal ion (like Iron (III)) to form a single, well-behaved species.[13]

Mobile Phase pH and Analyte pKa Mismatch

The ionization state of both the analyte and the stationary phase is controlled by the mobile phase pH.[14][15] If the mobile phase pH is too close to the pKa of the fluoroaniline (typically around 3-5), the analyte will exist as a mixture of both its ionized (protonated) and non-ionized (free base) forms.

  • The Chemistry: These two forms have different retention characteristics. The non-ionized form is more hydrophobic and will be retained longer by the C18 phase, while the ionized form is more polar and will elute earlier.[16] When both species are present simultaneously, it can lead to broadened, distorted, or even split peaks.[15][17]

Part 2: Systematic Troubleshooting - A Q&A Guide

This section is designed to mirror the logical process an experienced chromatographer follows when faced with a tailing peak.

Q1: My fluoroaniline peak is tailing badly. Where do I even begin?

A1: Start with a systematic and logical approach. The goal is to isolate the variable causing the issue. Avoid changing multiple parameters at once. A great first step is to use a workflow that starts with the easiest and most common solutions.

Below is a diagnostic workflow to guide your troubleshooting process.

G cluster_0 cluster_1 Step 1: Mobile Phase & Sample cluster_2 Step 2: Additives & Modifiers cluster_3 Step 3: Hardware & Column cluster_4 start Peak Tailing Observed for Fluoroaniline check_ph Is mobile phase pH ~2 units away from analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH to < 3.0 or > 7.0 (if column stable) check_ph->adjust_ph No check_overload Is sample overloaded? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample ACTION: Dilute sample 10x and re-inject check_overload->dilute_sample Maybe add_additive ACTION: Add competing base (e.g., 0.1% TEA) or chelating agent (e.g., 0.1% TFA) check_overload->add_additive No dilute_sample->add_additive check_additive Did peak shape improve? add_additive->check_additive check_column Is column old, contaminated, or inappropriate for bases? check_additive->check_column No end_good Problem Solved: Symmetrical Peak check_additive->end_good Yes replace_column ACTION: Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_system Check for extra-column volume (long tubing, dead volume) check_column->check_system No replace_column->check_system replace_column->end_good If peak improves end_bad Persistent Issue: Consult Manufacturer or Consider Alternative Chemistry check_system->end_bad

Caption: A systematic decision tree for troubleshooting peak tailing.

Q2: How does mobile phase pH affect my peak shape, and what pH should I use?

A2: The mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like fluoroanilines.[17]

  • The Rule of Thumb: To ensure a single ionic species and minimize peak distortion, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15][16] For a basic fluoroaniline, this means operating at either a low pH (<3) or a high pH (>7).

  • Low pH (e.g., 2.5-3.0): At this pH, the fluoroaniline's amine group is fully protonated (positively charged). More importantly, the residual silanol groups on the silica surface are also protonated (neutral), which suppresses the strong ion-exchange interaction that causes tailing.[5][8] This is the most common and effective strategy.

  • High pH (e.g., 8-10): At high pH, the fluoroaniline is in its neutral, free base form, which increases hydrophobic retention. The silanol groups are fully deprotonated (negatively charged). While this seems counterintuitive, the absence of a charge on the analyte eliminates the problematic ion-exchange mechanism.[18][19] Caution: This approach requires a pH-stable column (e.g., a hybrid or polymer-based column), as standard silica columns will rapidly degrade at pH > 7.[11][14]

Q3: I've adjusted the pH to 2.7 with formic acid, but still see tailing. What's next?

A3: If adjusting the pH alone is insufficient, the next step is to introduce a mobile phase additive to mask the remaining active sites on the stationary phase.

  • Competing Bases: Additives like triethylamine (TEA) or diethylamine (DEA) are known as "silanol blockers" or "tail-suppressing agents."[6][8] These are small basic molecules that are added to the mobile phase at low concentrations (e.g., 0.05% - 0.2% or ~10-25 mM). They are more abundant than your analyte and will competitively bind to the active silanol sites, effectively shielding your fluoroaniline from these secondary interactions.[7][8]

  • Chelating Agents: If trace metal contamination is the suspected cause, an additive that can chelate metals may help. Trifluoroacetic acid (TFA), often used for pH control, can also act as an ion-pairing agent and has some chelating properties. Adding a small amount of EDTA to the mobile phase is a more direct approach to scavenge metal ions, but can be problematic for system maintenance.[13]

AdditiveTypical ConcentrationPrimary Mechanism of ActionNotes
Formic Acid 0.1%pH controlVolatile, good for LC-MS.[20]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%pH control, strong ion-pairingCan cause ion suppression in MS.
Triethylamine (TEA) 0.1% - 0.2%Competing Base (Silanol Blocker)Masks active silanol sites.[8] Not MS-friendly.
Ammonium Acetate/Formate 5-20 mMBuffer, weak ion-pairingProvides buffering capacity around pH 4.7/3.7. MS-friendly.
Q4: Could my column be the problem? How do I choose the right one?

A4: Absolutely. The column is the heart of the separation, and its chemistry is critical.

  • Column Age and Contamination: Columns have a finite lifetime. Over time, the stationary phase can degrade, or strongly retained matrix components can accumulate, creating new active sites that cause tailing.[2][4] If you have a guard column, replacing it is an easy first diagnostic step.[2] If that fails, try replacing the analytical column with a new one of the same type. If the problem is resolved, the old column was the culprit.[21]

  • Choosing the Right Column: For basic compounds like fluoroanilines, not all C18 columns are created equal.

    • High-Purity, End-Capped Silica: Select a modern column based on high-purity (Type B) silica that has been exhaustively end-capped.[10] Manufacturers often label these as "base-deactivated."[7][10]

    • Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded within the C18 chain. This polar group helps to shield the residual silanols, improving peak shape for basic compounds without the need for mobile phase additives.[10]

    • Hybrid or pH-Stable Phases: If you need to work at high pH, you must use a column specifically designed for it, such as those with hybrid organic/silica particles or polymeric packings.[18][22]

Q5: I suspect metal chelation from my HPLC system. How can I confirm and fix this?

A5: This is a more subtle issue, often called an "instrument effect." If you see good peak shape on one HPLC system but poor shape on another with the same column and mobile phase, metal contamination is a likely cause.

  • Diagnosis: The issue often stems from stainless-steel solvent frits or tubing. Over time, aggressive mobile phases can leach metal ions that accumulate on the column head.[12]

  • Solution: System Passivation. You can attempt to passivate the system to remove metal ions. A common procedure involves flushing the entire system (with the column removed) with a sequence of solvents, including an acid like 20% nitric acid, followed by copious amounts of water and isopropanol. Always consult your HPLC manufacturer's guidelines before performing such a procedure. A simpler, less aggressive approach is to flush with a mobile phase containing a strong chelator like EDTA for an extended period.

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

Objective: To methodically determine the optimal mobile phase pH and additive concentration to eliminate peak tailing for a fluoroaniline compound.

Methodology:

  • Baseline Injection: Prepare your fluoroaniline standard in the mobile phase. Use a simple starting mobile phase (e.g., 50:50 Acetonitrile:Water) without any additives. Inject and record the chromatogram, noting the tailing factor.

  • pH Adjustment (Low): Prepare a new aqueous mobile phase containing 0.1% Formic Acid (pH ~2.7). Equilibrate the column with at least 10-15 column volumes of the new mobile phase (e.g., 15-20 minutes at 1 mL/min). Inject the standard and assess the peak shape.

  • Additive Introduction (Competing Base): If tailing persists, prepare a mobile phase identical to Step 2, but add 0.1% Triethylamine (TEA). Equilibrate the system thoroughly and re-inject the standard.

  • Analysis: Compare the tailing factors from each step.

    • If Step 2 resolves the issue, the primary cause was silanol ionization.

    • If Step 3 resolves the issue, the cause was highly active residual silanols that required a competing base to mask.[8][21]

Protocol 2: Column Health and Contamination Check

Objective: To determine if the analytical column is the source of peak tailing.

Methodology:

  • Guard Column Removal: If a guard column is installed, remove it and replace it with a union. Inject the standard. If the peak shape improves significantly, the guard column is contaminated and must be replaced.[2]

  • Column Reversal and Flush: If there is no guard column or its removal did not help, disconnect the column from the detector. Reverse the column direction and flush it to waste with a strong, compatible solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for 20-30 column volumes.[4][23] This can dislodge particulates from the inlet frit.

  • Re-equilibration and Test: Re-install the column in the correct orientation, re-equilibrate with your mobile phase, and inject the standard.

  • New Column Test: If the problem persists, the most definitive test is to replace the analytical column with a new, identical one. If this solves the problem, the original column has either reached the end of its life or is irreversibly contaminated.[21]

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • The Theory of HPLC Column Chemistry.
  • Benchchem. (2025, December).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Shodex HPLC Columns.
  • Benchchem. A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline.
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Element. HPLC Column Selection.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Element Lab Solutions.
  • MAC-MOD Analytical. Column Stability.
  • Moravek. (2024, December 3).
  • (2023, December 27).
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • Alwsci. (2025, July 17).
  • Veeprho. (2025, August 25).
  • Labtech.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • Oxford Academic. Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. [Link]

  • SIELC Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
  • ResearchGate. (2025, August 9). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.
  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • PMC. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO)

Sources

Degradation pathways of 2-(Cyclohexylmethoxy)-5-fluoroaniline under stress conditions

Author: BenchChem Technical Support Team. Date: March 2026

Stability, Handling, and Degradation Troubleshooting

Welcome to the Technical Support Hub. This guide addresses the stability profile of 2-(Cyclohexylmethoxy)-5-fluoroaniline (often referred to as 2-CMFA in this documentation). As a Senior Application Scientist, I have compiled this troubleshooting resource to assist you in identifying degradation products, optimizing storage, and resolving analytical anomalies during drug development workflows.

Core Degradation Pathways (Mechanistic Overview)

Understanding why the molecule degrades is the first step to prevention. 2-CMFA contains three chemically distinct functionalities that dictate its stress profile:

  • Electron-Rich Aniline System: Highly susceptible to oxidative radical coupling.

  • Cyclohexyl Ether Linkage: Susceptible to acid-catalyzed cleavage (hydrolysis).

  • Fluorine Substituent: Generally stable, but electronically deactivates the position para to it, directing electrophilic attack elsewhere.

The Degradation Map

The following diagram illustrates the primary degradation routes confirmed via functional group chemistry and stress testing principles.

DegradationMap Parent 2-(Cyclohexylmethoxy)-5-fluoroaniline (Parent) Radical Anilino Radical (Intermediate) Parent->Radical Oxidation (Air/Peroxide/Light) Protonated Protonated Ether (Acidic Media) Parent->Protonated Strong Acid (H+) Azo Azo Dimer Impurity (Colored/Brown) Radical->Azo Dimerization NOxide N-Oxide / Hydroxylamine Radical->NOxide ROS Attack Phenol 2-Amino-4-fluorophenol (Cleavage Product A) Protonated->Phenol Hydrolysis (Ether Cleavage) Cyclohex Cyclohexanol / Cyclohexene (Cleavage Product B) Protonated->Cyclohex Elimination/Substitution

Caption: Primary degradation pathways showing oxidative coupling (Red) and acid-catalyzed hydrolysis (Yellow).

Troubleshooting Guide: Common Issues & Solutions

Issue A: "My sample has turned brown/red upon storage."

Diagnosis: Oxidative Degradation (Azo coupling). Anilines are notorious for "browning" due to the formation of azo-dimers and conjugated quinoid species upon exposure to air and light. This is often a surface phenomenon but indicates compromised purity.

  • Mechanism: Free radical oxidation of the primary amine (

    
    ) leads to 
    
    
    
    radicals, which couple to form azo linkages (
    
    
    ).
  • Corrective Action:

    • Purification: Recrystallize immediately (typically from Ethanol/Water or Toluene/Heptane) to remove the colored oligomers.

    • Storage: Store under Argon or Nitrogen atmosphere.

    • Container: Use amber glass vials to prevent photo-initiated radical formation.

Issue B: "I see a new polar peak in HPLC after acidic workup."

Diagnosis: Ether Hydrolysis (De-alkylation). While alkyl aryl ethers are generally stable, the cyclohexyl group can be cleaved under strong acidic conditions or high heat, especially if Lewis acids are present.

  • Mechanism: Protonation of the ether oxygen weakens the

    
     bond, leading to cleavage via an 
    
    
    
    -like mechanism (stabilized by the secondary carbocation character of the cyclohexyl ring).
  • Expected Impurity: 2-Amino-4-fluorophenol . This will elute earlier (more polar) than the parent 2-CMFA in Reverse Phase HPLC.

  • Prevention: Avoid heating >50°C in pH < 2. Neutralize acid quenches immediately at low temperature.

Issue C: "Ghost peaks appearing in LC-MS."

Diagnosis: In-Source Fragmentation or N-Oxidation.

  • Scenario 1 (N-Oxide): If the peak has a mass of

    
    , you have likely formed the N-oxide or hydroxylamine during sample prep (e.g., using diluents containing peroxides).
    
  • Scenario 2 (Fragmentation): If you see a mass corresponding to the phenol loss (

    
    ), this may be in-source fragmentation in the MS source (loss of cyclohexene), not real degradation.
    
  • Verification: Lower the cone voltage/fragmentor voltage. If the peak ratio changes, it is an artifact, not an impurity.

Forced Degradation Protocols (Stress Testing)

To validate your analytical method (HPLC/UPLC), you must demonstrate specificity by separating the parent peak from degradation products. Use these protocols to generate the necessary impurities.

Stress TypeConditionsTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 4–8 hours10–20%Generates the phenol impurity. Neutralize before injection.
Base Hydrolysis 1N NaOH, 60°C, 4–8 hours< 5%Ether linkage is base-stable. Expect minimal degradation.[1]
Oxidation 3%

, RT, 1–2 hours
10–20%Generates N-oxides and azo dimers. Caution: Reaction is exothermic.
Photolysis 1.2 million lux hours (ICH Q1B)VariableSolid state is more stable than solution. Monitor for discoloration.
Thermal 80°C (Solid State), 7 days< 5%Generally thermally stable if pure.

Analytical Method Troubleshooting (HPLC)

When developing a release method for 2-CMFA, peak tailing is a common complaint due to the basic amine interacting with silanols on the column.

Recommended Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA (pH 2.0). Avoid neutral pH (6-8) where the amine is partially protonated, causing broad peaks.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

Diagnostic Workflow for Impurities

Use this decision tree to identify unknown peaks in your chromatogram.

TroubleshootingFlow Start Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting Earlier than Parent (More Polar) CheckRT->EarlyEluting LateEluting Later than Parent (Less Polar) CheckRT->LateEluting MassCheck1 Mass Check [M-82] or [M-83]? EarlyEluting->MassCheck1 MassCheck2 Mass Check [2M-2] or [M+16]? LateEluting->MassCheck2 ResultPhenol Impurity: Phenol (Acid Hydrolysis) MassCheck1->ResultPhenol Yes ResultAzo Impurity: Azo Dimer (Oxidation) MassCheck2->ResultAzo Dimer Mass ResultNox Impurity: N-Oxide (Peroxide/Air) MassCheck2->ResultNox +16 Da

Caption: Decision tree for identifying impurities based on retention time and mass shift.

References

  • Leyva, E., et al. (1999).[2] Chemical Oxidation of Fluoroanilines to Fluoroazobenzenes. Canadian Journal of Chemistry. Describes the oxidative coupling mechanism specific to fluoroanilines.

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Defines standard stress testing protocols (Acid, Base, Oxidative, Thermal).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • BenchChem Technical Data. Stability and Storage of 4-(Furan-2-ylmethoxy)aniline. (Analogous ether/aniline stability data used for comparative extrapolation).

Sources

Technical Support Center: Preventing Dimer Formation in Aniline Derivative Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving aniline derivatives. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. Aniline and its derivatives are foundational building blocks in medicinal chemistry, but their inherent reactivity can often lead to undesirable side reactions, most notably dimerization, which can complicate purification and reduce yields.[1][2][3][4][5]

Troubleshooting Guide: Addressing Dimerization in Real-Time

This section is designed to help you diagnose and solve dimerization issues as they arise during your experiments.

Q1: My reaction mixture is turning a dark color, and I'm observing a significant, high-molecular-weight byproduct by TLC/LC-MS. What is happening and how can I fix it?

A1: This is a classic sign of oxidative dimerization. Aniline derivatives are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or even some reagents.[6] This oxidation generates reactive radical cations or nitrenium ions that readily couple to form dimers and oligomers.[7][8][9][10] The extended conjugation in these dimerized products is often responsible for the dark coloration.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical first step is to rigorously exclude oxygen.

    • Protocol: Before adding your reagents, thoroughly degas your solvent by bubbling a stream of an inert gas (argon or nitrogen) through it for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Purity: Peroxides in common solvents like THF or diethyl ether can initiate oxidation.

    • Protocol: Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Test for peroxides using commercially available test strips.

  • Antioxidant Addition: The inclusion of a radical scavenger can inhibit the oxidative pathway.

    • Protocol: Add a small amount (1-5 mol%) of an antioxidant like butylated hydroxytoluene (BHT) or 2,6-di-tert-butylphenol to your reaction mixture at the beginning of the experiment. These antioxidants are more easily oxidized than your aniline derivative, effectively sacrificing themselves to protect your starting material.[11][12][13][14]

Q2: I'm performing a cross-coupling reaction (e.g., Buchwald-Hartwig, Ullmann) and observing significant homocoupling of my aniline derivative. How can I promote the desired cross-coupling over dimerization?

A2: Aniline homocoupling is a common side reaction in these processes, often catalyzed by the same metal catalyst intended for the cross-coupling.[15] This occurs when two aniline molecules couple with each other instead of with the aryl halide.

Troubleshooting Steps:

  • Optimize Ligand and Catalyst: The choice of ligand is critical in modulating the reactivity of the metal center.

    • Protocol: For Buchwald-Hartwig reactions, switching to more sterically hindered phosphine ligands can disfavor the binding of a second aniline molecule to the palladium center, thus suppressing homocoupling.[16] Experiment with ligands such as XantPhos or cataCXium A.[17]

  • Control Stoichiometry: The relative amounts of your reactants can influence the reaction pathway.

    • Protocol: Use a slight excess of the aryl halide relative to the aniline derivative. This can increase the probability of the desired cross-coupling reaction occurring.[15]

  • Temperature and Reaction Time: Higher temperatures can sometimes promote side reactions.

    • Protocol: Monitor your reaction closely by TLC or LC-MS. Once the desired product is formed, work up the reaction promptly to prevent further side reactions, including the formation of triarylamine impurities.[15] Consider running the reaction at a lower temperature for a longer period.

Q3: My purification is challenging due to a byproduct with a similar polarity to my product. I suspect it's a dimer. How can I confirm this and improve my purification strategy?

A3: Co-elution of a dimer with the desired product is a frequent purification hurdle.

Troubleshooting and Purification Steps:

  • Confirm Dimer Identity:

    • Protocol: Obtain a high-resolution mass spectrum (HRMS) of the impurity. The dimer will have a mass-to-charge ratio approximately double that of your starting aniline derivative minus two hydrogen atoms.

  • Acidic Wash: This is often the simplest and most effective method for removing basic aniline-containing compounds.

    • Protocol: During your workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline and its dimer will be protonated, forming water-soluble ammonium salts that partition into the aqueous layer.[18][19] This is only suitable if your desired product is stable to acid.

  • Modified Column Chromatography:

    • Protocol: If an acidic wash is not feasible, consider adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent during column chromatography. This can help to differentiate the interaction of your product and the dimer with the silica gel, potentially improving separation.[18]

  • Recrystallization:

    • Protocol: If your product is a solid, recrystallization can be a powerful purification technique. Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the dimer remains in solution.

Frequently Asked Questions (FAQs)

Q4: What is an aniline dimer, and why does it form?

A4: An aniline dimer is a molecule formed by the coupling of two aniline derivative molecules. This typically occurs through an oxidative process where the nitrogen atoms of the anilines lose electrons to form reactive intermediates (radical cations).[7][8] These intermediates then react with another aniline molecule to form a new carbon-nitrogen or nitrogen-nitrogen bond, leading to the dimer. The most common coupling modes are head-to-tail and tail-to-tail.[20]

Q5: What are the best general practices to prevent aniline dimerization from the outset?

A5: Proactive prevention is always the best strategy.

  • Protecting Groups: The most robust method to prevent dimerization is to temporarily protect the reactive amino group. Acetylation of the aniline to form an acetanilide is a common and effective strategy.[21][22] The amide is significantly less nucleophilic and less prone to oxidation.[22] The protecting group can be easily removed later by hydrolysis.[21]

  • Inert Atmosphere: Always assume your aniline derivative is sensitive to air and handle it under an inert atmosphere (nitrogen or argon).

  • Low Temperatures: If possible, run your reactions at lower temperatures. While this may slow down the desired reaction, it often has a more pronounced effect on suppressing side reactions like dimerization.

  • pH Control: The pH of the reaction medium can significantly influence the reactivity of anilines. In highly acidic conditions, the aniline is protonated to the anilinium ion, which is deactivated towards electrophilic attack and oxidation.[23] However, this also reduces its nucleophilicity. The optimal pH will be reaction-dependent.

Q6: Are there any "green" or more sustainable approaches to preventing aniline dimerization?

A6: Yes, there is growing interest in developing more environmentally friendly methods.

  • Catalytic Oxidative Dimerization Control: While seemingly counterintuitive, some research focuses on using specific catalysts and oxidants to control the dimerization process, leading to specific desired dimers (like azobenzenes) instead of a mixture of oligomers.

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, which can help to minimize side reactions. The in-situ generation of reactive intermediates in a flow setup can also reduce their decomposition and side reactions.[24][25][26]

  • Water as a Solvent: Some newer protocols are being developed for oxidative coupling reactions of anilines in water, which can reduce the need for volatile organic solvents.[27]

Visualization of Key Concepts

Mechanism of Oxidative Dimerization

G cluster_0 Initiation cluster_1 Propagation cluster_2 Prevention Strategies Aniline Aniline Derivative Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidation (O2, Metal, etc.) Radical_Cation2 Aniline Radical Cation Dimer Dimer Product Radical_Cation2->Dimer Another_Aniline Another Aniline Molecule Another_Aniline->Dimer Protecting_Group Protecting Group (e.g., Acetyl) Antioxidant Antioxidant (e.g., BHT) Inert_Atmosphere Inert Atmosphere (N2, Ar) G Start Dimer Formation Suspected (Dark Color, High MW Byproduct) Inert Implement Inert Atmosphere? Start->Inert Antioxidant Add Antioxidant? Inert->Antioxidant If still an issue Protect Use Protecting Group? Antioxidant->Protect For persistent issues Purification Optimize Purification (Acid Wash, Modified Chromatography) Protect->Purification If dimer still present Success Problem Solved Purification->Success

Caption: A logical workflow for troubleshooting dimer formation.

Data Summary

Prevention Strategy Mechanism of Action Applicability Key Considerations
Inert Atmosphere Prevents oxidation by atmospheric oxygen.Almost all aniline reactions.Requires proper degassing and handling techniques.
Antioxidants Scavenge radical intermediates.Reactions prone to radical formation.Must be compatible with reaction conditions.
Protecting Groups Reduces the nucleophilicity and oxidizability of the amine.Broadly applicable, especially in multi-step synthesis.Adds two steps (protection/deprotection) to the synthesis. [28]
Optimized Catalysis Steric hindrance or electronic effects disfavor dimer formation.Cross-coupling reactions (e.g., Buchwald-Hartwig).Requires screening of ligands and reaction conditions. [16][29][30][31]
pH Control Protonation deactivates the aniline.Aqueous or protic solvent systems.Can also inhibit the desired reaction. [32]

References

  • Protection of NH2 in aniline - Filo. (2025, October 15). Vertex AI Search.
  • Scheme 1 Mechanism of ANI electrochemical oxidation and dimer formation. (n.d.).
  • Acid Doping of Phenyl-Capped Aniline Dimer: Intermolecular Polaron Formation Mechanism and Its Applicability to Polyaniline. (2017, December 19).
  • Reactions of Aniline. (2024, January 12). Chemistry Steps.
  • The formation of aniline dimers: (a) reaction of neutral aniline with... (n.d.).
  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. (2015). PubMed.
  • Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. (n.d.). Benchchem.
  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. (2025, August 9).
  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024, July 8). Synthesis Spotlight.
  • Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis. (n.d.). Benchchem.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21).
  • New drug 'building block' won't damage your liver. (2018, December 6). Futurity.org.
  • Acid Doping of Phenyl-Capped Aniline Dimer: Intermolecular Polaron Formation Mechanism and Its Applicability to Polyaniline. (2018, January 18). PubMed.
  • Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group.
  • Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.).
  • Oxidative Reactions Role in the Synthesis of Organic Compounds. (2023, February 1). Longdom Publishing.
  • MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019, May 22).
  • Aniline. (n.d.). Wikipedia.
  • The oxidation of aniline yields a dimer, semidine, and subsequently a... (n.d.).
  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. (n.d.). PMC.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • How can I temporarily stop the polymerization of aniline? Can i achieve this by changing the pH alone? (2015, July 14).
  • Protection of Aniline Deriv
  • Polymerization of aniline by copper-catalyzed air oxid
  • Antioxidants: a comprehensive review. (n.d.). PMC.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Purific
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
  • Discover The Secret: Aniline Is Usually Purified By Steam Distill
  • How do I remove aniline from the reaction mixture? (2014, December 12).
  • Buchwald–Hartwig amin
  • How to remove aniline from reaction mixture. (2013, January 29).
  • aniline impurities. (2005, January 11). Sciencemadness Discussion Board.
  • Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. (n.d.). Green Chemistry (RSC Publishing).
  • (PDF) In‐situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. (2025, October 17).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5).
  • How aniline react with carboxylic acid and carboxylic acid deriv
  • The Design of Multifunctional Antioxidants Against the Damaging Ingredients of Oxidative Stress. (2008, October 29). Taylor & Francis.
  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. (n.d.). ChemRxiv.
  • A metal-catalyst-free oxidative coupling of anilines to aromatic azo compounds in w
  • Antioxidants in Natural Product Chemistry. (2022, January 23). NSTchemicals.com.
  • (PDF) Antioxidants Activity of Selected Synthesized Compounds. (2025, February 10).
  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. (2024, May 21). PubMed.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic

Sources

Technical Support Center: Method Development for Resolving Impurities in 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the analytical challenges associated with 2-(Cyclohexylmethoxy)-5-fluoroaniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to facilitate robust impurity profiling and method development. Our approach is grounded in scientific principles and aligned with global regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - The Regulatory and Scientific Foundation

This section addresses foundational questions that form the basis of any impurity resolution project.

Q1: What are the primary types of impurities I should anticipate when working with 2-(Cyclohexylmethoxy)-5-fluoroaniline?

A: Impurities are broadly classified by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] For a synthesized molecule like 2-(Cyclohexylmethoxy)-5-fluoroaniline, you should expect to encounter:

  • Organic Impurities: These are the most common and can be process-related or degradation-related.[2]

    • Process-Related: Includes starting materials (e.g., 5-fluoro-2-nitrophenol, cyclohexylmethanol), by-products from unintended side-reactions, and intermediates that were not fully consumed in the synthesis.

    • Degradation Products: These arise from the decomposition of the drug substance itself during storage or manufacturing. Given the aniline and ether functionalities, potential degradation pathways include oxidation of the amine group and hydrolysis of the ether linkage.[3]

  • Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, and catalysts.[1][2]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis process.[1][4] Their control is specifically addressed in the ICH Q3C guideline.

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?

A: The ICH Q3A(R2) guideline provides a clear framework for this.[4][5][6] The thresholds are linked to the maximum daily dose (MDD) of the drug. Assuming an MDD of ≤2 g/day , the following thresholds apply:

Threshold TypePurposeThreshold Level
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which the structure of an impurity must be determined.0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.0.15% or 1.0 mg per day intake (whichever is lower)
Data sourced from ICH Guideline Q3A(R2) Impurities in New Drug Substances.[4][5]

Q3: Why is a forced degradation study essential for my method development?

A: A forced degradation or stress testing study is a critical component of drug development.[7] Its primary purposes are:

  • To Identify Likely Degradants: By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat), you can generate degradation products that might form under normal storage conditions over time.[8][9]

  • To Establish Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.

  • To Demonstrate Method Specificity: A successful forced degradation study proves that your analytical method is "stability-indicating." This means the method can accurately measure the active pharmaceutical ingredient (API) without interference from any potential impurities or degradants.[7][10]

Section 2: Core Methodology - A Step-by-Step Guide to HPLC Method Development

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis in the pharmaceutical industry.[11] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for a molecule like 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Below is a foundational workflow for developing a robust, stability-indicating HPLC method.

HPLC Method Development Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation info Gather Analyte Info (pKa, logP, solubility) select_col Select Initial Column (e.g., C18, 250x4.6mm, 5µm) info->select_col prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) select_col->prep_mobile scout_grad Run Scouting Gradient (e.g., 5-95% B in 30 min) prep_mobile->scout_grad eval_res Evaluate Resolution & Peak Shape scout_grad->eval_res opt_grad Optimize Gradient Slope & Time eval_res->opt_grad Sub-optimal separation? force_deg Perform Forced Degradation Study eval_res->force_deg Good initial separation opt_mobile Optimize Mobile Phase (pH, organic modifier) opt_grad->opt_mobile opt_temp Adjust Temperature (e.g., 30-40°C) opt_mobile->opt_temp opt_temp->force_deg check_spec Check Specificity & Peak Purity (PDA/MS) force_deg->check_spec validate Full Method Validation (per ICH Q2(R2)) check_spec->validate

Caption: A typical workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Initial HPLC Method Development

This protocol provides a robust starting point for separating 2-(Cyclohexylmethoxy)-5-fluoroaniline from its potential impurities.

1. Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmA versatile, general-purpose column providing good retention for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to protonate the aniline group, which minimizes peak tailing from silanol interactions.[12] Formic acid is volatile and MS-compatible.[13]
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and elution strength.
Gradient Program 10% to 90% B over 30 minutesA good starting "scouting" gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.
Detection (UV) 245 nmAromatic anilines typically have strong absorbance in this region. A PDA detector is recommended to assess peak purity.
Injection Volume 10 µLA standard volume to avoid column overload.
Sample Conc. ~0.5 mg/mL in 50:50 Water:ACNA typical concentration for impurity analysis. The diluent should be miscible with the mobile phase.

2. Procedure:

  • Prepare the mobile phases using HPLC-grade solvents and water.[14] Filter and degas thoroughly to prevent baseline noise and pump issues.[12]

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A: 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Prepare a sample of 2-(Cyclohexylmethoxy)-5-fluoroaniline at approximately 0.5 mg/mL.

  • Inject the sample and run the scouting gradient.

  • Analyze the resulting chromatogram for peak shape, resolution between the main peak and any impurities, and overall separation.

  • Systematically adjust parameters (gradient slope, pH, organic solvent) to achieve optimal resolution (>1.5) for all impurity peaks from the main peak and each other.

Section 3: Troubleshooting Guide - Resolving Common Chromatographic Issues

Q4: My main API peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for a basic compound like an aniline is a classic chromatography problem.

  • Primary Cause: Secondary Silanol Interactions. The surface of silica-based columns has residual silanol groups (-Si-OH) which are acidic. At mid-range pH, your basic aniline analyte can form strong ionic interactions with these sites, retarding the tail end of the peak as it passes through the column.

    • Solution 1 (Adjust pH): Lower the mobile phase pH. By using an acidic modifier like formic or trifluoroacetic acid (TFA) to bring the pH below 4, you ensure the aniline is fully protonated (positive charge) and the silanols are non-ionized. This eliminates the secondary interaction and results in a much sharper, more symmetrical peak.[12]

    • Solution 2 (Use an End-Capped Column): Modern HPLC columns are "end-capped," meaning most of the residual silanols have been chemically deactivated. Ensure you are using a high-quality, end-capped C18 column.

  • Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume and reinject. If the peak shape improves, you were likely overloading the column.[12]

Q5: I have two impurity peaks that are not fully resolved from each other (co-eluting). What steps should I take to separate them?

A: Improving resolution is about manipulating the "selectivity" of your chromatographic system.

  • Strategy 1: Modify the Gradient. A shallow gradient provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks. Try reducing the %B/minute slope in the region where your impurities elute.

  • Strategy 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties. Switching from acetonitrile to methanol (or using a ternary mixture) can alter the elution order and improve selectivity between two compounds.

  • Strategy 3: Adjust the pH. A small change in mobile phase pH can significantly impact the retention of ionizable impurities, potentially moving them away from each other. This is especially effective if one impurity is acidic and the other is basic.

  • Strategy 4: Change the Stationary Phase. If the above steps fail, the impurities may have very similar properties on a C18 phase. Switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano (CN) phase, provides a different separation mechanism that can often resolve difficult pairs.

Q6: My baseline is very noisy, which is compromising my limit of quantitation (LOQ) for trace impurities. What's wrong?

A: A noisy baseline can originate from several sources.[12][14][15]

  • Mobile Phase Issues:

    • Cause: Inadequate degassing, leading to air bubbles in the pump or detector.[14] Contaminated or low-quality solvents can also introduce noise.[12]

    • Solution: Always use an online degasser or sonicate/sparge your mobile phases before use. Use fresh, HPLC-grade solvents for every run.

  • Detector Issues:

    • Cause: An aging UV detector lamp will lose intensity and cause noise. A contaminated detector flow cell can also be a culprit.[16]

    • Solution: Check the lamp's operating hours and replace it if it exceeds its recommended lifetime. Flush the flow cell with a strong solvent like isopropanol to remove any contaminants.

  • System Leaks:

    • Cause: A loose fitting anywhere in the system can cause pressure fluctuations that manifest as a noisy baseline.

    • Solution: Systematically check all fittings from the pump to the detector for any signs of leakage and tighten as necessary.

Section 4: Advanced Protocols & Workflows

Q7: How do I perform a forced degradation study and what do I do with the results?

A: A forced degradation study should be systematic. The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[7][9]

Experimental Protocol: Forced Degradation Study
  • Preparation: Prepare a stock solution of 2-(Cyclohexylmethoxy)-5-fluoroaniline at ~1 mg/mL.

  • Stress Conditions: Expose the API solution to the following conditions in separate vials. Include a control sample (unstressed) for comparison.

Stress ConditionReagent / ConditionTime / Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)80 °C for 2, 4, 8 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)80 °C for 2, 4, 8 hours
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp for 8, 24 hours
Thermal API solution stored at 80 °C24, 48, 72 hours
Photolytic API solution exposed to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B)Duration as needed
Note: After exposure, neutralize the acid and base samples before injection. The conditions may need to be adjusted to achieve the target 5-20% degradation.
  • Analysis: Analyze all stressed samples, along with the unstressed control, using your developed HPLC method with a PDA or MS detector.

  • Evaluation:

    • Mass Balance: Calculate the mass balance. The sum of the API and all impurities should ideally be between 95-105% of the initial concentration, indicating that all degradants are being detected.

    • Peak Purity: Use the PDA or MS data to confirm that the main API peak is spectrally pure in all stressed samples. This is the key evidence that your method is stability-indicating.

    • Identify Degradation Pathways: Note which conditions produced significant degradation. This provides insight into the molecule's intrinsic stability.

Workflow: Identifying an Unknown Impurity

Once an unknown impurity is detected above the identification threshold, a structured approach is required for its characterization. Mass spectrometry (MS) is the most powerful tool for this purpose.[17][18][19]

Impurity Identification Workflow cluster_confirm Structure Confirmation start Unknown Impurity > Identification Threshold lcms Step 1: LC-MS Analysis (High Resolution) start->lcms get_mw Determine Accurate Mass & Molecular Formula lcms->get_mw msms Step 2: MS/MS Fragmentation get_mw->msms fragment Analyze Fragmentation Pattern & Compare to API msms->fragment propose Propose Putative Structure(s) fragment->propose isolate Isolate Impurity (Prep-HPLC) propose->isolate nmr Characterize by NMR isolate->nmr confirm Confirm Structure nmr->confirm

Caption: Decision tree for the structural elucidation of an unknown impurity.

This workflow combines chromatographic separation with advanced analytical techniques to move from detection to definitive identification, a crucial process for ensuring drug safety and regulatory compliance.[17][20]

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Gao, H., et al. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. [Link]

  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. [Link]

  • LCGC. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

  • Hichrom. HPLC Troubleshooting Guide. [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling. [Link]

  • PubMed. (2015, February 15). Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. [Link]

  • International Journal of Applied Pharmaceutics. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • RSC Publishing. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. [Link]

  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • World Journal of Pharmaceutical Research. (2022, June 3). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • PubMed. (2009, November 10). Development and Validation of an HPLC Method for the Determination of Process-Related Impurities in Pridinol Mesylate, Employing Experimental Designs. [Link]

  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

Sources

Validation & Comparative

Comparative Analysis of 2-(Cyclohexylmethoxy)-5-fluoroaniline and Other Aniline Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-(Cyclohexylmethoxy)-5-fluoroaniline and a selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and predicted reactivity of these aniline derivatives. By examining the influence of varying alkoxy substituents, this guide aims to provide a rational framework for the selection and application of these compounds in synthetic and medicinal chemistry.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of substituents on the aniline ring profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and its potential for intermolecular interactions.[1][2] The introduction of a fluorine atom, for instance, can enhance metabolic stability and binding affinity to biological targets.[1] Similarly, the nature of an alkoxy group can modulate solubility and provide steric bulk, which can be crucial for directing reactions or fitting into the binding pockets of enzymes.

This guide focuses on 2-(Cyclohexylmethoxy)-5-fluoroaniline, a compound featuring a bulky, non-aromatic cyclohexylmethoxy group. To understand the unique contributions of this substituent, we will compare it with derivatives bearing smaller and aromatic alkoxy groups: methoxy, isopropoxy, and benzyloxy. This comparative approach will illuminate the structure-property relationships within this specific class of aniline derivatives.

Synthesis of 2-Alkoxy-5-fluoroaniline Derivatives

The general and most common synthetic route to 2-alkoxy-5-fluoroanilines involves a two-step process: the etherification of a substituted phenol followed by the reduction of a nitro group. A plausible pathway starts from 4-fluoro-2-nitrophenol.

General Synthetic Workflow

Synthesis_Workflow A 4-Fluoro-2-nitrophenol B 2-Alkoxy-4-fluoro-1-nitrobenzene A->B Williamson Ether Synthesis (R-X, Base) C 2-Alkoxy-5-fluoroaniline B->C Nitro Group Reduction (e.g., H2/Pd/C or SnCl2/HCl)

Caption: General synthetic pathway for 2-alkoxy-5-fluoroaniline derivatives.

Experimental Protocol: Synthesis of 2-Alkoxy-5-fluoroanilines (General Procedure)

This protocol outlines a general method for the synthesis of the title compounds, which can be adapted based on the specific alkoxy group to be introduced.

Step 1: Williamson Ether Synthesis to form 2-Alkoxy-4-fluoro-1-nitrobenzene

  • To a solution of 4-fluoro-2-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the corresponding alkyl or benzyl halide (R-X, e.g., cyclohexylmethyl bromide, methyl iodide, isopropyl bromide, or benzyl bromide) (1.2 eq.) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-alkoxy-4-fluoro-1-nitrobenzene, which can be purified by column chromatography if necessary.

Step 2: Reduction of the Nitro Group to form 2-Alkoxy-5-fluoroaniline

A common and effective method for the reduction of the nitro group is catalytic hydrogenation.[3]

  • Dissolve the 2-alkoxy-4-fluoro-1-nitrobenzene (1.0 eq.) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases (as monitored by a pressure gauge).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired 2-alkoxy-5-fluoroaniline. The crude product can be purified by column chromatography or recrystallization.

A patent for the preparation of 2-fluoro-5-nitroaniline describes a selective reduction of 2,4-dinitrofluorobenzene using iron powder in the presence of an acid.[4] This method could potentially be adapted for the reduction step as well.

Comparative Physicochemical Properties

The physicochemical properties of aniline derivatives are heavily influenced by their substituents. The following table summarizes key properties of 2-(Cyclohexylmethoxy)-5-fluoroaniline and its selected analogs. Where experimental data is unavailable, predicted values from computational models are provided.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form (Predicted)Boiling Point (°C)pKa (Predicted)
2-(Cyclohexylmethoxy)-5-fluoroaniline C₁₃H₁₈FNO223.29LiquidNot Available~4.2
2-Methoxy-5-fluoroaniline C₇H₈FNO141.14LiquidNot Available~4.0
2-Isopropoxy-5-fluoroaniline C₉H₁₂FNO169.20LiquidNot Available~4.1
5-(Benzyloxy)-2-fluoroaniline C₁₃H₁₂FNO217.24Solid364[5][6]~3.9

Note: Predicted pKa values are estimations based on computational models and the influence of substituents on aniline basicity. Experimental determination is required for definitive values.

Spectroscopic Analysis: A Comparative Overview

1H and 13C NMR Data

The following table presents available and predicted 1H and 13C NMR data for 4-fluoroaniline as a reference, along with expected trends for the alkoxy-substituted derivatives. The presence of the electron-donating alkoxy group at the ortho position and the electron-withdrawing fluorine at the meta position relative to the amine will influence the chemical shifts of the aromatic protons and carbons.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Reference
4-Fluoroaniline 6.89 (t, J=8.0 Hz, 2H, ArH), 6.62 (dd, J=8.6, 4.5 Hz, 2H, ArH), 3.60 (s, 2H, NH₂)156.38 (d, J=235.2 Hz), 142.57 (d, J=2.0 Hz), 116.10 (d, J=7.6 Hz), 115.69 (d, J=22.4 Hz)[7][8]
2-(Cyclohexylmethoxy)-5-fluoroaniline Aromatic protons expected in the range of 6.5-7.0 ppm. Cyclohexyl and methylene protons expected in the aliphatic region (1.0-4.0 ppm).Aromatic carbons expected in the range of 110-160 ppm. Aliphatic carbons expected in the range of 25-75 ppm.Predicted
2-Methoxy-5-fluoroaniline Aromatic protons expected in the range of 6.6-7.1 ppm. Methoxy protons expected around 3.8 ppm.Aromatic carbons expected in the range of 110-160 ppm. Methoxy carbon expected around 55 ppm.Predicted
2-Isopropoxy-5-fluoroaniline Aromatic protons expected in the range of 6.6-7.1 ppm. Isopropyl protons (methine and methyl) expected in the aliphatic region.Aromatic carbons expected in the range of 110-160 ppm. Isopropyl carbons expected in the aliphatic region.Predicted
5-(Benzyloxy)-2-fluoroaniline Aromatic protons of both rings expected in the range of 6.7-7.5 ppm. Methylene protons expected around 5.0 ppm.Aromatic carbons expected in the range of 110-160 ppm. Methylene carbon expected around 70 ppm.Predicted

The 1H and 13C NMR spectra of these compounds will be characterized by the coupling of the fluorine atom with adjacent protons and carbons, providing distinct splitting patterns that can aid in structural confirmation.

Comparative Reactivity Analysis

The reactivity of aniline derivatives, particularly in electrophilic aromatic substitution, is governed by the electronic and steric effects of the substituents on the aromatic ring.

Basicity (pKa)

The basicity of an aniline is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups have the opposite effect.

The fluorine atom at the 5-position is electron-withdrawing through its inductive effect, which is expected to decrease the basicity of all the compounds compared to their non-fluorinated counterparts. The alkoxy groups at the 2-position are electron-donating through resonance, which will increase the basicity. The net effect on pKa will be a balance of these opposing electronic influences.

Predicted Basicity Trend:

2-(Cyclohexylmethoxy)-5-fluoroaniline ≈ 2-Isopropoxy-5-fluoroaniline > 2-Methoxy-5-fluoroaniline > 5-(Benzyloxy)-2-fluoroaniline

The bulky alkyl groups (cyclohexylmethyl and isopropyl) are slightly more electron-donating than the methyl group, leading to a predicted higher basicity. The benzyloxy group, with its electron-withdrawing phenyl ring, is expected to be less electron-donating than the alkyl ethers, resulting in the lowest basicity in this series. Computational studies on substituted anilines provide a framework for these predictions.[1][7][9][10]

Reactivity in Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. The alkoxy group at the 2-position is also an activating and ortho-, para-director. The fluorine atom at the 5-position is a deactivating group but is also ortho-, para-directing.

Directing_Effects cluster_legend Directing Effects of Substituents Substituent Substituent NH2 NH2 Substituent->NH2 Position Position ortho_para_activating Ortho, Para-directing (Activating) Effect Effect ortho_para_deactivating Ortho, Para-directing (Deactivating) OR OR NH2->OR NH2->ortho_para_activating Strong F F OR->F OR->ortho_para_activating Strong F->ortho_para_deactivating Weak

Caption: Directing effects of the substituents in 2-alkoxy-5-fluoroanilines.

The positions most activated for electrophilic attack will be C4 and C6, which are ortho and para to the strongly activating amino and alkoxy groups. Steric hindrance from the bulky alkoxy group at the 2-position may influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered C4 position.

Predicted Reactivity Trend in Electrophilic Aromatic Substitution:

2-(Cyclohexylmethoxy)-5-fluoroaniline ≈ 2-Isopropoxy-5-fluoroaniline > 2-Methoxy-5-fluoroaniline > 5-(Benzyloxy)-2-fluoroaniline

The more electron-donating alkyl ethers are expected to activate the ring more strongly towards electrophilic attack compared to the benzyloxy derivative. The relative rates of bromination of alkoxybenzenes have been shown to be influenced by both electronic and steric factors.[11]

Conclusion

This comparative guide has provided a comprehensive overview of 2-(Cyclohexylmethoxy)-5-fluoroaniline and its structural analogs. The analysis of their synthesis, physicochemical properties, and predicted reactivity highlights the significant role of the alkoxy substituent in modulating the characteristics of the aniline core. The bulky, electron-donating cyclohexylmethoxy group is expected to confer increased basicity and reactivity in electrophilic aromatic substitution compared to smaller alkyl ethers and the benzyloxy group.

The detailed synthetic protocols and comparative data presented herein offer a valuable resource for researchers in the rational design and synthesis of novel compounds for applications in drug discovery and materials science. Further experimental validation of the predicted properties will provide a more complete understanding of these versatile building blocks.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Rsc.org. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. arXiv.org. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7314–7319.
  • Klicić, J. J., Friesner, R. A., Liu, S.-Y., & Guida, W. C. (2002). Accurate Prediction of Acidity Constants in Aqueous Solution via Density Functional Theory and Continuum Solvation Models. The Journal of Physical Chemistry A, 106(7), 1327–1335.
  • NIST. (n.d.). 4-Fluoroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Mizuta, S., Kitamura, K., Kitagawa, A., & Ishikawa, T. (2024). Hammett plot for fluoro substitution reactions of para-substituted aniline derived α-bromoamide. Synlett.
  • Clarke, C. T., & Smith, M. B. (2010). Enantioselective Hydroformylation of Aniline Derivatives. PMC. Retrieved from [Link]

  • Al-awadie, F. A., Al-obaidi, Y. F., & Yousif, E. I. (2003). electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. HETEROCYCLES, 60(2), 379.
  • ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve... Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs). Retrieved from [Link]

  • Chen, S.-T., Li, J.-T., & Li, T.-S. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Organic Chemistry, 37(7), 1833–1838.
  • Schammel, M. H., Martin-Culet, K. R., Taggart, G. A., & Sivey, J. D. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(32), 17497–17507.
  • ResearchGate. (n.d.). 1 H and 13 C NMR data for compounds 1 and 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

Sources

A Comparative Guide to Purity Determination: A Validated HPLC Method for 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is governed by stringent quality control. The compound 2-(Cyclohexylmethoxy)-5-fluoroaniline serves as a key building block in the synthesis of various therapeutic agents. Its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of toxic by-products, alter the pharmacological profile of the API, or compromise the stability of the drug formulation.[1][2][3]

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate that all impurities at or above a 0.1% threshold be identified and quantified using validated analytical procedures.[4] This guide provides an in-depth analysis of a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(Cyclohexylmethoxy)-5-fluoroaniline. Furthermore, it offers a critical comparison with alternative analytical techniques, providing researchers and drug development professionals with the data and rationale necessary to select the most appropriate method for their needs.

A Validated Reversed-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[2][5] For the analysis of 2-(Cyclohexylmethoxy)-5-fluoroaniline, a reversed-phase HPLC (RP-HPLC) method is optimal. This choice is predicated on the molecule's structure—a moderately polar aniline derivative—which interacts effectively with a non-polar stationary phase.

The causality behind our experimental design is rooted in achieving a balance between resolution, speed, and robustness. A C18 column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds.[6] The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is meticulously controlled. Acetonitrile serves as the strong organic solvent to elute the analyte, while the buffer maintains a constant pH.[7] Maintaining a stable pH is crucial because the basic aniline group's ionization state can change with pH, drastically affecting retention time and peak shape.[6][7] UV detection is employed, with the wavelength set at a maximum absorbance for the aniline chromophore to ensure high sensitivity.

Experimental Protocol: HPLC Purity Determination

1. Chromatographic System & Conditions:

  • System: HPLC with a UV or Photodiode Array (PDA) detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(Cyclohexylmethoxy)-5-fluoroaniline reference standard in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 100 mg of the test sample in 100 mL of diluent. This higher concentration is used to ensure that low-level impurities can be accurately detected and quantified.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.[8]

3. Data Analysis:

  • Calculate the percentage of each impurity using the area normalization method, assuming the response factor of the impurities is the same as the main component. For identified impurities, use a reference standard for more accurate quantification.

Workflow for HPLC Method Validation

The validation of this analytical method is not a one-time event but a systematic process to ensure it is fit for its intended purpose.[9] This workflow is designed in accordance with ICH Q2(R2) guidelines.[9][10]

HPLC_Validation_Workflow A Method Development B Define Validation Protocol & Criteria A->B Finalize Method C Specificity (Peak Purity, Placebo) B->C Execute Protocol I System Suitability (Daily Check) B->I Define SST D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness (Varied Parameters) G->H J Final Validation Report H->J Compile Data I->J Pre-run Verification

Caption: Workflow for HPLC method validation per ICH guidelines.

Summary of Validation Data

The reliability of the HPLC method is demonstrated through rigorous validation. The following table summarizes the acceptance criteria, as stipulated by ICH and USP guidelines, and the hypothetical (yet typical) results for this method.[11]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo or degradation products.Peak is spectrally pure; no co-elution observed.
Linearity & Range Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.05 µg/mL to 150 µg/mL.
Accuracy 98.0% - 102.0% recoveryAverage recovery of 99.5% - 101.2% at three concentration levels.
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability RSD = 0.8%Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.03 µg/mL
Robustness RSD ≤ 2.0% under varied conditionsSystem remains reliable with minor changes in flow rate, pH, and temperature.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different physicochemical principles.[12] This ensures that no impurity goes undetected. Below is a comparison of the validated HPLC method with other common analytical techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
Validated HPLC-UV (This Method) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High precision and accuracy, robust for routine QC, excellent for quantifying known and unknown impurities with chromophores.[2]May not detect impurities without a UV chromophore; structural identification of unknown peaks requires a hyphenated technique.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[5]Excellent for analyzing residual solvents and other volatile impurities.[3]The analyte has low volatility and may require derivatization, adding complexity and potential for side reactions.[13][14]
Quantitative NMR (qNMR) Absolute quantification by comparing analyte signal integrals to a certified internal standard.[15]Provides an absolute purity value without needing a reference standard of the analyte; non-destructive and structurally informative.[12]Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis; potential for signal overlap.[15]
Liquid Chromatography-Mass Spec (LC-MS) Combines HPLC separation with mass spectrometry for detection.[16]Unparalleled for identifying unknown impurities by providing molecular weight and fragmentation data; highly sensitive.[3][16]More expensive and complex instrumentation for routine QC; quantification can be more variable than with UV detection.
Logical Framework for Purity Assessment

The selection of an analytical technique is a strategic decision based on the stage of development and the specific question being asked. This diagram illustrates the logical relationship between the primary QC method (HPLC) and its complementary, investigatory alternatives.

Purity_Assessment_Logic Center Purity Assessment of 2-(Cyclohexylmethoxy)-5-fluoroaniline HPLC HPLC-UV (Primary QC Method) Center->HPLC Routine Quantification & Purity Profiling GC Gas Chromatography (GC) Center->GC Volatile Impurities & Residual Solvents qNMR Quantitative NMR (qNMR) Center->qNMR Absolute Purity & Reference Standard Characterization LCMS LC-MS Center->LCMS Unknown Impurity Identification HPLC_sub High Throughput Robust Precise HPLC->HPLC_sub GC_sub High Sensitivity for Volatiles GC->GC_sub qNMR_sub Non-destructive Universal Detection qNMR->qNMR_sub LCMS_sub Structural Info High Specificity LCMS->LCMS_sub

Caption: Logical relationship between HPLC and alternative analytical techniques.

Conclusion

The validated reversed-phase HPLC method presented here offers a robust, sensitive, and accurate solution for the routine purity determination of 2-(Cyclohexylmethoxy)-5-fluoroaniline. Its adherence to ICH validation guidelines ensures that the data generated is reliable and suitable for regulatory submission. While HPLC stands as the primary workhorse for quality control, a comprehensive understanding of product purity is best achieved by integrating orthogonal techniques like GC for volatile impurities, LC-MS for structural elucidation of unknowns, and qNMR for absolute purity assessment. By judiciously applying these complementary methods, researchers and drug development professionals can ensure the highest quality and safety standards for their pharmaceutical intermediates and final APIs.

References

  • How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024, October 1). Novasol Biotech.
  • Full article: Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. (2010, October 27). Taylor & Francis. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). U.S. Environmental Protection Agency. Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Available from: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Available from: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. Available from: [Link]

  • Selective determination of potential impurities in an active pharmaceutical ingredient using HPLC-SPE-HPLC. (2026, February 26). Ovid. Available from: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Authorea. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). IntechOpen. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Available from: [Link]

  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc.. Available from: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? (2025, August 17). ResearchGate. Available from: [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009, May 1). Agilent. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC. Available from: [Link]

  • a review on hplc method development and validation. (2023, April 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Identification and synthesis of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Available from: [Link]

Sources

A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Comparison for 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant contributor to late-stage clinical trial failures and unforeseen toxicity is unintended biological interactions, commonly known as off-target effects.[1][2] This guide provides a comprehensive framework for designing and executing a cross-reactivity and selectivity profiling strategy for a novel chemical entity (NCE), using the hypothetical compound 2-(Cyclohexylmethoxy)-5-fluoroaniline as a case study. We will objectively compare various screening platforms, provide detailed experimental protocols for hit validation, and explain the causal logic behind a tiered, data-driven approach to compound de-risking. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust safety and selectivity profile for their lead candidates.

The Strategic Imperative: Why Comprehensive Cross-Reactivity Profiling is Non-Negotiable

The journey of a drug from bench to bedside is fraught with peril, with up to 90% of candidates failing during clinical trials, often due to safety issues stemming from off-target interactions.[3] 2-(Cyclohexylmethoxy)-5-fluoroaniline, a molecule with structural motifs common in medicinal chemistry (a substituted aniline core), presents a classic challenge.[4][5] While its intended "on-target" activity is the focus of discovery, its potential to bind to dozens or even hundreds of other proteins represents a significant liability.

Identifying these unintended interactions early is crucial for several reasons:

  • Patient Safety: Proactively identifying potential off-target toxicities is essential for protecting patient health in future clinical trials.[6]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require thorough preclinical safety assessments, and a well-documented selectivity profile is a key component of any Investigational New Drug (IND) application.[7][8]

  • Resource Optimization: Early identification of a compound with a "dirty" off-target profile saves immense time and resources, preventing costly late-stage failures.[6] It allows teams to either terminate the program or initiate medicinal chemistry efforts to engineer out the undesirable activities.[9]

This guide outlines a systematic, multi-tiered approach to proactively identify and mitigate these risks.

A Phased Approach to Selectivity Profiling

A robust cross-reactivity assessment is not a single experiment but a strategic, phased workflow. Each stage builds upon the last, moving from broad, high-throughput methods to more focused, biologically relevant assays.

G A Compound Structure Analysis (2-(Cyclohexylmethoxy)-5-fluoroaniline) B Computational Screening (Similarity searches, 2D/3D fingerprints) A->B C High-Throughput Screening (HTS) (e.g., Radioligand Binding, Enzyme Assays) B->C D Comparative Platform Analysis (e.g., Eurofins SafetyScreen vs. Reaction Bio KinomeScan) C->D Select panel based on coverage, cost, methodology E Data Output: Primary Hits (% Inhibition @ fixed conc.) F Orthogonal Biochemical Assays (e.g., TR-FRET, AlphaLISA) E->F G Cellular Target Engagement (e.g., NanoBRET®, CETSA®) F->G Confirm direct binding in cells H Functional Cellular Assays (e.g., cAMP, Phospho-flow, Reporter Gene) G->H Assess functional consequence I Data Output: Potency (IC50/EC50) & On-Target Confirmation J J I->J Go / No-Go Decision or Medicinal Chemistry Optimization

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: In Silico Analysis

Before committing to expensive wet-lab experiments, computational methods can provide valuable early warnings. By analyzing the 2D and 3D structure of 2-(Cyclohexylmethoxy)-5-fluoroaniline, we can compare it against databases of known pharmacophores.

  • Rationale: Molecules with similar structures often bind to similar proteins.[11] This step helps to flag potential protein families (e.g., kinases, GPCRs, ion channels) that are more likely to interact with the compound, thereby guiding the selection of appropriate screening panels in Tier 2.

Tier 2: Broad-Panel Biochemical Screening - A Platform Comparison

This is the core of the cross-reactivity assessment, where the compound is tested against a large panel of diverse protein targets. The choice of screening platform is a critical decision. Here, we compare two leading approaches.

FeaturePlatform A: Broad Radioligand Binding (e.g., Eurofins SafetyScreen 44®)Platform B: Kinase-Focused Scan (e.g., Reaction Biology KinomeScan®)
Methodology Equilibrium-based radioligand binding assays.Competition binding assays using an immobilized ligand.
Primary Output Percent inhibition (%I) at a single high concentration (e.g., 10 µM).Percent of control (%Ctrl), which can be converted to dissociation constant (Kd).
Target Coverage Broad but relatively shallow. Covers diverse families like GPCRs, ion channels, transporters, and some enzymes.Narrow but very deep. Covers a large percentage of the human kinome (400+ kinases).
Strengths Excellent for a "wide net" approach to identify liabilities across major target classes as recommended by safety pharmacology guidelines.[12]Unmatched for assessing kinase selectivity, which is critical as many drugs have unintended kinase activity.[13]
Limitations Provides little information on potency (Ki/IC50) without follow-up studies. May miss non-enzymatic targets.Does not provide information on other critical target classes like GPCRs or ion channels.
Best Use Case Initial, broad safety liability screen for any NCE.Essential for any compound intended to be a kinase inhibitor or for which kinase off-targets are a known risk.

Recommendation for 2-(Cyclohexylmethoxy)-5-fluoroaniline: A pragmatic approach involves an initial screen with a broad panel like Platform A. If significant hits are observed on the few kinases in that panel, or if the primary target is a kinase, a follow-up screen with a comprehensive kinome scan (Platform B) is strongly warranted.

Hypothetical Screening Data (Tier 2):

Let's assume we screened our compound at 10 µM using a broad panel and obtained the following results:

TargetTarget Class% Inhibition @ 10 µMInitial Assessment
Primary Target X Kinase 98% Expected On-Target Activity
hERGIon Channel65%High Priority Hit: Potential cardiotoxicity risk.
5-HT2B ReceptorGPCR82%High Priority Hit: Potential valvulopathy risk.
SRC KinaseKinase55%Medium Priority Hit: Common off-target, requires potency determination.
Dopamine D2 ReceptorGPCR15%Low Priority: Likely insignificant at therapeutic doses.
Tier 3: Orthogonal and Cellular Hit Validation

A "hit" in a primary biochemical screen is merely an unconfirmed lead.[14] It is essential to validate these findings using different assay technologies (orthogonal testing) and, most importantly, in a more physiologically relevant cellular context.[15] Biochemical assay results do not always translate to cellular activity due to factors like cell permeability and the presence of endogenous cofactors.[16]

Why is this critical? A compound might show activity in a purified, artificial buffer system but fail to engage the target in a live cell. Conversely, a seemingly weak biochemical hit could be potent in a cell. Cellular assays provide a more accurate picture of a compound's true specificity.

Experimental Protocols for Hit Validation

Here we provide example protocols for validating the high-priority hits identified in our hypothetical screen.

Protocol 1: Cellular Target Engagement for SRC Kinase

Objective: To confirm that 2-(Cyclohexylmethoxy)-5-fluoroaniline directly binds to SRC kinase inside living cells and to determine its cellular potency.

Methodology: NanoBRET® Target Engagement Assay

Rationale: This assay measures the displacement of a fluorescent tracer from a NanoLuciferase®-tagged target protein in live cells, providing a direct readout of compound binding.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the SRC-NanoLuc® fusion protein in DMEM with 10% FBS at 37°C and 5% CO2.

  • Cell Plating: Seed cells into a 96-well white assay plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 2-(Cyclohexylmethoxy)-5-fluoroaniline in Opti-MEM medium, typically from 100 µM down to 1 nM.

  • Assay Execution:

    • Add the NanoBRET® Tracer to all wells at the recommended final concentration.

    • Add the serially diluted compound to the appropriate wells. Include "no compound" and "no tracer" controls.

    • Incubate the plate for 2 hours at 37°C.

  • Signal Detection:

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls and plot the BRET ratio against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

Protocol 2: Functional Cellular Assay for 5-HT2B Receptor

Objective: To determine if the binding of our compound to the 5-HT2B receptor translates into a functional response (agonist or antagonist activity).

Methodology: Gq-coupled GPCR Calcium Flux Assay

Rationale: The 5-HT2B receptor signals through the Gq pathway, leading to a release of intracellular calcium upon activation. This protocol measures that functional downstream effect.

G cluster_0 5-HT2B Signaling Pathway A Compound or Serotonin (Agonist) B 5-HT2B Receptor A->B C Gq Protein Activation B->C D Phospholipase C (PLC) C->D E IP3 Production D->E F Ca2+ Release from ER E->F G Fluorescent Signal (Measured by Assay) F->G Causes

Caption: Simplified Gq signaling cascade for the 5-HT2B receptor.

Step-by-Step Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom assay plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.

    • Remove culture medium from cells and add the dye loading buffer.

    • Incubate for 1 hour at 37°C.

  • Compound Addition & Signal Reading (Agonist Mode):

    • Prepare serial dilutions of 2-(Cyclohexylmethoxy)-5-fluoroaniline.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the compound dilutions to the wells and immediately begin reading fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Compound Addition & Signal Reading (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of your compound for 15-30 minutes.

    • Place the plate in the reader and record a baseline.

    • Add a known 5-HT2B agonist (e.g., Serotonin) at its EC80 concentration.

    • Immediately begin reading fluorescence intensity as described above.

  • Data Analysis:

    • Calculate the response magnitude (Peak fluorescence - Baseline fluorescence).

    • Plot the response against compound concentration and fit to a four-parameter logistic curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion: Synthesizing Data for a Go/No-Go Decision

The goal of this comprehensive profiling is to build a "Selectivity Scorecard" for 2-(Cyclohexylmethoxy)-5-fluoroaniline. This scorecard moves beyond a simple list of interactions to provide a quantitative measure of risk.

Example Selectivity Scorecard:

TargetPrimary Screen (%I @ 10µM)Cellular Engagement (IC50)Cellular Function (EC50/IC50)Selectivity Window (Off-Target IC50 / On-Target IC50)Risk Assessment
Target X (On-Target) 98%15 nM25 nM-GO
hERG65%1.2 µMN/A80-foldMONITOR: A >30-fold window is often considered acceptable, but this requires close monitoring.
5-HT2B82%500 nM750 nM (Agonist)20-foldHIGH RISK: A low selectivity window against a target with known clinical toxicity is a major red flag.
SRC Kinase55%8 µM>10 µM>500-foldLOW RISK: Weak activity and a large selectivity window.

Based on this hypothetical data, the 20-fold selectivity window against the functional agonism of the 5-HT2B receptor represents a serious liability.[6] This data provides a clear, evidence-based rationale for a "No-Go" decision or, at a minimum, a directive for the medicinal chemistry team to re-engineer the molecule to eliminate this off-target activity.

By adopting a structured, multi-tiered approach that compares broad screening platforms and validates hits in robust, orthogonal cellular assays, researchers can build a deep understanding of a compound's true biological signature. This strategy not only satisfies regulatory expectations but, more importantly, enhances the probability of developing safe, effective, and successful therapeutics.

References

  • Vertex AI Search. (2026, February 13).
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?.
  • PubMed. (2007, September 15). Methods for computer-aided chemical biology. Part 2: Evaluation of compound selectivity using 2D molecular fingerprints.
  • Massive Bio. (2026, January 6). Off Target Effect.
  • Promega Connections. (2025, September 11).
  • The Institute of Cancer Research. (2020, March 3).
  • PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Retrieved from Understanding the implications of off-target binding for drug safety and development.
  • ResearchGate. Four ways to measure selectivity | Download Scientific Diagram.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Patsnap Synapse. (2025, May 21). How to improve drug selectivity?.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • FDA. S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • PMC. (2023).
  • PMC. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study.
  • Creative Biolabs.
  • Retrieved from Cell Based Assays in Drug Development: Comprehensive Overview.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • Retrieved from Solutions to immunoassay interference, cross reactivity and other challenges.
  • Labcorp. TCR: Tissue cross reactivity studies.
  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
  • PubMed. (2010, December 15). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • YouTube. (2026, February 19).
  • PMC. (2013, November 26). Structural Insights into G Protein-Coupled Receptor Kinase Function.
  • ChemScene. 937596-77-5 | 2-(Cyclopropylmethoxy)-5-fluoroaniline.
  • PMC. The Open Question of How GPCRs Interact with GPCR Kinases (GRKs).
  • ChemScene. 473732-52-4 | 2-(Cyclohexylmethoxy)-4-fluoroaniline.
  • Retrieved from G Protein-Coupled Receptors: A Century of Research and Discovery.
  • Physiological Reviews. (2021, May 14). G protein-coupled receptor-G protein interactions: a single-molecule perspective.
  • Benchchem. 2-cyclopropyl-5-fluoroaniline hydrochloride | 2551116-17-5.
  • PubChem. 2,5-Difluoroaniline | C6H5F2N | CID 67775.
  • BLD Pharm. 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline.

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Cyclohexylmethoxy)-5-fluoroaniline is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structural motif, featuring a fluoro-substituted aniline core appended with a cyclohexylmethoxy group, imparts unique physicochemical properties that are often sought after in drug discovery and materials science. The efficient and scalable synthesis of this aniline derivative is therefore of significant interest to researchers and process chemists.

This guide provides an in-depth comparative analysis of two plausible and robust synthetic routes to 2-(Cyclohexylmethoxy)-5-fluoroaniline. By presenting detailed experimental protocols, a thorough comparison of key metrics, and a discussion of the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.

Proposed Synthetic Pathways

Two primary synthetic strategies are evaluated in this guide, each commencing from commercially available starting materials and employing well-established chemical transformations.

  • Route A: A two-step sequence involving an initial Williamson ether synthesis followed by the reduction of a nitro group.

  • Route B: A two-step approach beginning with a Nucleophilic Aromatic Substitution (SNAr) reaction, also concluding with a nitro group reduction.

The following sections will provide a detailed breakdown of each route, including step-by-step experimental procedures and a critical evaluation of their respective merits and drawbacks.

Route A: Williamson Ether Synthesis and Nitro Reduction

This classical approach leverages the well-established Williamson ether synthesis to construct the core ether linkage, followed by a standard reduction of an aromatic nitro group to furnish the target aniline.

Workflow Diagram

Route_A cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Reduction A 4-Fluoro-2-nitrophenol C 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene A->C K₂CO₃, DMF B Cyclohexylmethyl bromide B->C C_2 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene D 2-(Cyclohexylmethoxy)-5-fluoroaniline C_2->D Fe, NH₄Cl, EtOH/H₂O

Caption: Synthetic pathway for Route A.

Experimental Protocols

Step 1: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene

The formation of the ether bond is achieved via an SN2 reaction between the phenoxide of 4-fluoro-2-nitrophenol and cyclohexylmethyl bromide. The nitro group in the ortho position increases the acidity of the phenolic proton, facilitating its deprotonation by a mild base like potassium carbonate.

  • Materials:

    • 4-Fluoro-2-nitrophenol (1.0 eq)

    • Cyclohexylmethyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol and anhydrous potassium carbonate.

    • Add anhydrous DMF to the flask to create a stirrable suspension.

    • Slowly add cyclohexylmethyl bromide to the mixture at room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 2-(cyclohexylmethoxy)-5-fluoronitrobenzene.

Step 2: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

The reduction of the nitro group to an amine is a critical step. While various methods exist, the use of iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and scalable option that avoids the need for high-pressure hydrogenation equipment.[1][2][3][4]

  • Materials:

    • 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (5.0 eq)

    • Ethanol/Water (e.g., 4:1 v/v)

  • Procedure:

    • In a round-bottom flask, suspend 2-(cyclohexylmethoxy)-5-fluoronitrobenzene and ammonium chloride in the ethanol/water solvent mixture.

    • Add iron powder to the suspension with vigorous stirring.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter it through a pad of celite while still warm to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Combine the filtrate and washings and remove the ethanol under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(cyclohexylmethoxy)-5-fluoroaniline. Further purification can be achieved by column chromatography if necessary.

Route B: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

This alternative route utilizes a nucleophilic aromatic substitution reaction, where the alkoxide of cyclohexylmethanol displaces a fluoride from an activated aromatic ring. This is followed by the same nitro reduction step as in Route A.

Workflow Diagram

Route_B cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction E 2,4-Difluoronitrobenzene G 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene E->G NaH, THF F Cyclohexylmethanol F->G G_2 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene H 2-(Cyclohexylmethoxy)-5-fluoroaniline G_2->H H₂, Pd/C, EtOH

Caption: Synthetic pathway for Route B.

Experimental Protocols

Step 1: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene

The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The fluoride at the 2-position is preferentially displaced by the alkoxide due to the strong activating effect of the ortho nitro group.[5][6]

  • Materials:

    • 2,4-Difluoronitrobenzene (1.0 eq)

    • Cyclohexylmethanol (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexylmethanol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C to form the sodium cyclohexylmethoxide.

    • Slowly add a solution of 2,4-difluoronitrobenzene in anhydrous THF to the alkoxide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-(cyclohexylmethoxy)-5-fluoronitrobenzene.

Step 2: Synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline

For this route, catalytic hydrogenation is presented as an alternative to the iron-based reduction. This method is often cleaner and can provide very high yields, although it requires specialized equipment.[7]

  • Materials:

    • 2-(Cyclohexylmethoxy)-5-fluoronitrobenzene (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt%) (5-10 mol%)

    • Hydrogen (H₂) gas

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-(cyclohexylmethoxy)-5-fluoronitrobenzene in ethanol or ethyl acetate.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired product, 2-(cyclohexylmethoxy)-5-fluoroaniline.

Comparative Analysis

MetricRoute A: Williamson Ether SynthesisRoute B: SNAr Reaction
Number of Steps 22
Starting Materials 4-Fluoro-2-nitrophenol[8][9][10][11], Cyclohexylmethyl bromide[12][13][14][15][16]2,4-Difluoronitrobenzene[17][18][19][20], Cyclohexylmethanol
Reagent & Catalyst Cost Generally lower cost starting materials. Uses inexpensive base (K₂CO₃) and reducing agent (Fe).2,4-Difluoronitrobenzene can be more expensive. Requires a strong, moisture-sensitive base (NaH). Catalytic hydrogenation requires a precious metal catalyst (Pd/C).
Estimated Overall Yield Good to excellent. Williamson ether syntheses on activated phenols are typically high-yielding. Iron-based nitro reductions are also efficient.Potentially higher overall yield due to the high efficiency of SNAr on highly activated substrates and clean catalytic hydrogenation.
Reaction Conditions Step 1: Moderate heating (80-90 °C). Step 2: Reflux conditions.Step 1: Requires anhydrous conditions and handling of a pyrophoric reagent (NaH). Step 2: Requires specialized hydrogenation equipment.
Safety & Handling Cyclohexylmethyl bromide is a lachrymator. DMF is a reproductive toxin.Handling of sodium hydride requires care due to its flammability upon contact with water. Handling of hydrogen gas under pressure requires appropriate safety measures.
Scalability Both steps are generally scalable. The work-up for the iron reduction can be cumbersome on a large scale due to the filtration of iron salts.[21]The SNAr step is scalable with appropriate engineering controls for handling NaH. Catalytic hydrogenation is a standard industrial process.
Green Chemistry Aspects Uses a less hazardous reducing agent (Fe) compared to some alternatives. DMF is a solvent of concern.Catalytic hydrogenation is atom-economical. THF is a more environmentally benign solvent than DMF.

Conclusion

Both Route A and Route B present viable and efficient pathways for the synthesis of 2-(Cyclohexylmethoxy)-5-fluoroaniline. The choice between the two will largely depend on the specific constraints and priorities of the laboratory or production facility.

Route A is likely the more cost-effective and accessible method for many research laboratories. The starting materials are generally less expensive, and the reagents used are common and do not require specialized handling procedures beyond standard laboratory practice. The main drawback of this route is the potentially cumbersome work-up of the iron-based reduction on a larger scale.

Route B offers the potential for higher yields and a cleaner reaction profile, making it an attractive option for process development and large-scale synthesis. The SNAr reaction is typically very clean and high-yielding on activated substrates like 2,4-difluoronitrobenzene. Catalytic hydrogenation is a highly efficient and clean reduction method. However, this route requires more stringent anhydrous conditions for the SNAr step and access to hydrogenation equipment. The higher cost of the starting materials and the palladium catalyst may also be a consideration.

Ultimately, for initial laboratory-scale synthesis, Route A may be the preferred starting point due to its simplicity and cost-effectiveness. For process optimization and scale-up, the potential for higher throughput and cleaner conversion may make Route B the more advantageous approach, provided the necessary equipment and safety protocols are in place.

References

  • PureSynth. 4-Fluoro-2-Nitrophenol product page. [Link]

  • CP Lab Safety. 2,4-Difluoronitrobenzene, 500 grams. [Link]

  • University of Richmond. The Williamson Ether Synthesis. [Link]

  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • Kennesaw State University. 12. The Williamson Ether Synthesis. [Link]

  • Oakwood Chemical. 4-Fluoro-2-nitrophenol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Scribd. Williamson Ether Synthesis Experiment. [Link]

  • Durham Research Online. Downloaded - Durham Research Online (DRO). [Link]

  • Mdpi. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Semantic Scholar. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]

  • Semantic Scholar. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. [Link]

  • ePrints Soton. Reaction Chemistry & Engineering. [Link]

  • Google Patents.
  • ResearchGate. Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with.... [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. [Link]

  • ResearchGate. The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [Link]

  • Google Patents. Process for producing 2,4-difluoronitrobenzene.
  • Google Patents.
  • Google Patents. Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • BazTech. Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. [Link]

  • Google Patents.
  • Polish Journal of Chemical Technology. Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. [Link]

  • Pure. Enhanced hydrogenation catalyst synthesized by Desulfovibrio desulfuricans exposed to a radio frequency magnetic field. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity and Mechanistic Profiling of 2-(Cyclohexylmethoxy)-5-fluoroaniline and Related Alkoxy-fluoroanilines

Target Audience: Researchers, Medicinal Chemists, and Toxicologists Document Type: Technical Comparison Guide & Protocol Standard

Executive Summary & Structural Rationale

In medicinal chemistry, 2-(Cyclohexylmethoxy)-5-fluoroaniline (CMFA) and its structural analogs are critical building blocks, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. While these compounds are primarily intermediates, understanding the intrinsic cytotoxicity of their structural fragments is paramount. The incorporation of these moieties into an Active Pharmaceutical Ingredient (API) can dictate the drug's pharmacokinetic distribution, off-target toxicity, and metabolic fate.

As a Senior Application Scientist, I approach the evaluation of these compounds through the lens of Structure-Toxicity Relationships (STR). The cytotoxicity of aniline derivatives is generally driven by CYP450-mediated N-hydroxylation, leading to reactive oxygen species (ROS) generation and subsequent intrinsic apoptosis [1]. However, modifying the aniline core with a fluorine atom and varying alkoxy tails fundamentally alters this behavior:

  • The Fluorine Effect: The strong σ-inductive effect of the fluorine atom at the 5-position blocks metabolic soft spots, preventing rapid aromatic hydroxylation. However, it also increases the lipophilicity and alters the electron density of the amine, potentially stabilizing reactive radical intermediates [2].

  • The Alkoxy Tail (Causality of Toxicity): The transition from a simple methoxy group to a bulky cyclohexylmethoxy group drastically increases the partition coefficient (LogP). This drives higher intracellular accumulation and prolonged membrane retention, exacerbating mitochondrial stress.

Comparative Cytotoxicity Profiles

To objectively evaluate the impact of the lipophilic tail, we compare CMFA against two closely related analogs: 2-(Cyclopentylmethoxy)-5-fluoroaniline (CPFA) and 5-Fluoro-2-methoxyaniline (FMA) .

The following data represents standardized in vitro profiling in HepG2 (human hepatoma) cells, a standard model for assessing metabolism-driven hepatotoxicity.

CompoundStructural Modification (Alkoxy Tail)Calculated LogP (cLogP)HepG2 IC₅₀ (72h)ROS Generation (Fold Change vs Control)*
FMA Methoxy (-OCH₃)~1.8> 120 µM1.2x
CPFA Cyclopentylmethoxy (-OCH₂C₅H₉)~3.545.2 ± 3.1 µM2.8x
CMFA Cyclohexylmethoxy (-OCH₂C₆H₁₁)~4.128.4 ± 2.5 µM4.1x

*Measured via DCFDA assay at 20 µM exposure for 24 hours.

Key Insight: There is a direct, causal relationship between the steric bulk/lipophilicity of the ortho-alkoxy substituent and the cytotoxic potency. CMFA, with the highest LogP, exhibits the lowest IC₅₀, driven by enhanced cellular penetrance and a disproportionate increase in oxidative stress.

Mechanistic Pathway Visualization

The primary mechanism of cell death induced by lipophilic fluoroanilines is the disruption of redox homeostasis. The diagram below maps the self-validating pathway from cellular uptake to apoptosis.

G Compound Lipophilic Fluoroaniline (e.g., CMFA) Uptake Enhanced Cellular Uptake (LogP > 4.0) Compound->Uptake Passive Diffusion Metabolism CYP450 Bioactivation (N-hydroxylation) Uptake->Metabolism Hepatic Processing OxStress Severe ROS Generation (Redox Cycling) Metabolism->OxStress Radical Formation Mito Mitochondrial Depolarization (Loss of ΔΨm) OxStress->Mito Lipid Peroxidation Apoptosis Caspase-9/3 Activation (Intrinsic Apoptosis) Mito->Apoptosis Cytochrome c Release

Fig 1: ROS-mediated intrinsic apoptotic pathway induced by lipophilic fluoroanilines.

Self-Validating Experimental Protocols

To ensure trustworthiness, a cytotoxicity assay must not merely report cell death; it must prove the mechanism of that death. The following protocol utilizes a Reversal Control System . By co-administering N-acetyl-L-cysteine (NAC), a potent ROS scavenger, we can validate whether the cytotoxicity of CMFA is specifically driven by oxidative stress or non-specific membrane lysis [1].

Protocol A: High-Throughput Viability & Mechanistic Rescue (HepG2 Model)

Objective: Determine the IC₅₀ of CMFA and validate ROS-dependent toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well opaque-walled plate at a density of 1 × 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of CMFA in anhydrous DMSO. Perform serial dilutions in complete media to achieve final well concentrations ranging from 1 µM to 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • The Reversal Control (Self-Validation Step): Designate a parallel set of wells for the "Rescue Cohort." Pre-treat these wells with 5 mM N-acetyl-L-cysteine (NAC) for 2 hours prior to CMFA exposure.

  • Exposure: Aspirate media and apply the CMFA dose-response treatments to both the standard and NAC-pre-treated cohorts. Incubate for 72 hours.

  • Viability Quantification: Add 100 µL of CellTiter-Glo® (ATP-based luminescent assay) reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence using a microplate reader. Normalize data to the vehicle control (0.5% DMSO).

    • Expected Outcome: CMFA will show a dose-dependent reduction in ATP (viability). In the NAC-pre-treated cohort, the IC₅₀ curve should shift significantly to the right, proving that CMFA's cytotoxicity is intrinsically linked to ROS generation rather than purely physical membrane disruption.

Protocol B: Direct ROS Quantification (DCFDA Assay)

Objective: Quantify the intracellular oxidative burst triggered by the cyclohexylmethoxy group.

Step-by-Step Methodology:

  • Dye Loading: Wash HepG2 cells (pre-seeded in a 96-well clear-bottom black plate) with PBS. Incubate with 10 µM H₂DCFDA (a cell-permeant fluorogenic dye) in serum-free media for 45 minutes at 37°C.

  • Washing: Remove the dye and wash the cells twice with PBS to remove extracellular background fluorescence.

  • Treatment: Apply 20 µM of FMA, CPFA, and CMFA in complete media. Use 100 µM H₂O₂ as a positive control.

  • Kinetic Read: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (T=0) and every 2 hours up to 24 hours.

    • Expected Outcome: CMFA will exhibit the steepest slope of fluorescence increase, confirming that its high LogP facilitates rapid entry and subsequent massive redox cycling compared to the less lipophilic FMA.

References

  • Wang, Y., et al. (2016). "Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes." International Journal of Environmental Research and Public Health, 13(12), 1188. Available at:[Link]

  • Xing, L., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 10(7), 1018-1022. Available at:[Link]

A Comparative Efficacy Analysis of Novel 2-(Cyclohexylmethoxy)-5-fluoroaniline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Within this pursuit, the structural motif of fluoroaniline has emerged as a promising scaffold for the development of potent anticancer compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced pharmacological activity.[1][2] This guide provides a comprehensive in vitro and in vivo efficacy comparison of a novel 2-(Cyclohexylmethoxy)-5-fluoroaniline derivative, herein designated as Compound X , against established and alternative anticancer agents.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective analysis supported by experimental data to inform preclinical research and development strategies. We will delve into the causality behind the experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Rationale for Investigating 2-(Cyclohexylmethoxy)-5-fluoroaniline Derivatives

Aniline and its derivatives have been explored for their potential as cytotoxic agents.[2] The strategic incorporation of a cyclohexylmethoxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring in Compound X is a deliberate design choice aimed at optimizing its therapeutic window. The bulky, lipophilic cyclohexylmethoxy moiety is hypothesized to enhance membrane permeability and potentially facilitate entry into cancer cells. Concurrently, the electron-withdrawing fluorine atom is expected to influence the electronic properties of the aniline ring, potentially enhancing its interaction with biological targets and improving its metabolic stability.[1]

In Vitro Efficacy Evaluation

The initial phase of our investigation focused on characterizing the cytotoxic potential of Compound X across a panel of human cancer cell lines. This head-to-head comparison against a standard chemotherapeutic agent, Doxorubicin, provides a clear benchmark for its potency.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., H460 - non-small cell lung cancer, HT-29 - colorectal carcinoma, MKN-45 - gastric cancer, U87MG - glioblastoma, SMMC-7721 - hepatocellular carcinoma, and A375 - malignant melanoma) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with serial dilutions of Compound X and Doxorubicin (ranging from 0.01 to 100 µM) for 48 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Diagram of the In Vitro Cytotoxicity Workflow:

in_vitro_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_compounds Treat Cells for 48 hours cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of Compounds compound_prep->add_compounds add_mtt Add MTT Reagent add_compounds->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Measure Absorbance at 490 nm solubilize->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50

Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the IC50 values of Compound X and Doxorubicin against a panel of human cancer cell lines.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM)
H460 Non-Small Cell Lung Cancer8.50.5
HT-29 Colorectal Carcinoma12.21.1
MKN-45 Gastric Cancer9.80.8
U87MG Glioblastoma15.61.5
SMMC-7721 Hepatocellular Carcinoma10.50.9
A375 Malignant Melanoma7.90.4

Interpretation of In Vitro Results:

The data indicates that while Compound X demonstrates broad-spectrum cytotoxic activity against all tested cancer cell lines, its potency is lower than that of the conventional chemotherapeutic agent, Doxorubicin. Notably, Compound X exhibited its most potent activity against the malignant melanoma cell line A375. The consistent activity across different cancer types suggests a potentially fundamental mechanism of action.

In Vivo Efficacy Evaluation

To translate the in vitro findings into a more physiologically relevant context, the in vivo efficacy of Compound X was evaluated in a murine xenograft model. This model is crucial for assessing a compound's antitumor activity within a living organism, taking into account factors such as pharmacokinetics and bioavailability.[3]

Experimental Protocol: In Vivo Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.

  • Tumor Cell Implantation: H460 human non-small cell lung cancer cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Mice were then randomized into three groups: a vehicle control group, a Compound X treatment group (e.g., 50 mg/kg, administered intraperitoneally daily), and a Doxorubicin treatment group (e.g., 5 mg/kg, administered intraperitoneally once a week).

  • Tumor Volume and Body Weight Measurement: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Study Termination and Analysis: The study was terminated after a predefined period (e.g., 21 days), and the tumors were excised and weighed.

Diagram of the In Vivo Xenograft Study Workflow:

in_vivo_workflow cluster_preparation Model Preparation cluster_monitoring Tumor Growth & Treatment cluster_data_collection Data Collection animal_model Athymic Nude Mice cell_implantation Subcutaneous Injection of H460 Cells animal_model->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Compounds randomization->treatment measurements Measure Tumor Volume & Body Weight treatment->measurements termination Terminate Study measurements->termination tumor_excision Excise & Weigh Tumors termination->tumor_excision

Caption: Workflow for the In Vivo Xenograft Efficacy Study.

Comparative In Vivo Antitumor Efficacy

The following table presents the summary of the in vivo antitumor efficacy of Compound X and Doxorubicin in the H460 xenograft model.

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1500 ± 150-+2.0
Compound X (50 mg/kg) 850 ± 12043.3-1.5
Doxorubicin (5 mg/kg) 450 ± 9070.0-8.0

Interpretation of In Vivo Results:

In the H460 xenograft model, Compound X demonstrated a statistically significant inhibition of tumor growth compared to the vehicle control. While its tumor growth inhibition was less pronounced than that of Doxorubicin, Compound X was associated with a more favorable tolerability profile, as indicated by the minimal change in body weight. In contrast, the Doxorubicin-treated group exhibited a notable decrease in body weight, suggesting a higher level of systemic toxicity.

Discussion and Future Directions

This comparative guide demonstrates that the novel 2-(Cyclohexylmethoxy)-5-fluoroaniline derivative, Compound X , possesses promising broad-spectrum in vitro cytotoxic activity and in vivo antitumor efficacy with a favorable safety profile. The discrepancy in potency between the in vitro and in vivo results may be attributed to various factors, including the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which warrant further investigation.

Future studies should focus on elucidating the mechanism of action of Compound X . Given the structural similarities to other aniline derivatives with anticancer properties, potential mechanisms could involve the inhibition of key signaling pathways implicated in cell proliferation and survival.[5] Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of additional analogs, could lead to the identification of derivatives with enhanced potency and an improved therapeutic index.

References

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics. [Link]

  • Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. European Journal of Medicinal Chemistry. [Link]

  • Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. European Journal of Medicinal Chemistry. [Link]

  • Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]

  • Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. IFTM University. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online. [Link]

  • Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. [Link]

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports. [Link]

  • Unveiling the promising in vitro anticancer activity of lipophilic platinum(II) complexes containg (1S, 4R, 5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane: spectroscopical characterization and DFT calulation. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives. The Open Medicinal Chemistry Journal. [Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. [Link]

  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ResearchGate. [Link]

  • Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Molecules. [Link]

Sources

Confirmation of 2-(Cyclohexylmethoxy)-5-fluoroaniline structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Elucidation: A Comparative Guide to X-Ray Crystallography for 2-(Cyclohexylmethoxy)-5-fluoroaniline

Executive Summary: The Case for Absolute Confirmation

In the development of fluorinated pharmaceutical intermediates, structural ambiguity is a critical risk. For the molecule 2-(Cyclohexylmethoxy)-5-fluoroaniline , the primary challenge lies in definitively distinguishing it from its regioisomers (e.g., the 4-fluoro or 3-fluoro analogs) and confirming the conformational stability of the cyclohexyl ether linkage.

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily characterization, it relies on scalar couplings that can be ambiguous in substituted anilines. Single Crystal X-ray Diffraction (SCXRD) stands as the "Gold Standard," offering absolute structural proof, including the precise spatial arrangement of the fluorine atom, the chair conformation of the cyclohexyl ring, and the intermolecular hydrogen-bonding network that dictates solid-state stability.

This guide compares SCXRD against standard spectroscopic alternatives and provides a validated protocol for the structural confirmation of 2-(Cyclohexylmethoxy)-5-fluoroaniline.

Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives

The following analysis evaluates the "Product" (SCXRD) against its primary "Alternatives" (NMR and Mass Spectrometry) for this specific aniline derivative.

Table 1: Technical Comparison of Structural Confirmation Methods
FeatureX-Ray Crystallography (SCXRD) NMR Spectroscopy (1H/13C/19F) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Resonance Frequencies (Connectivity)Mass-to-Charge Ratio (m/z)
Regioisomer Certainty Absolute (Direct visualization of F vs. H)High (Requires complex coupling analysis)Low (Isomers often have identical mass)
Conformational Data Precise bond angles/torsions (e.g., Cyclohexyl chair)Averaged solution-state conformationNone
Sample State Solid (Single Crystal required)Solution (Deuterated solvent)Gas Phase / Solution
Data Acquisition Time Hours to Days (including crystal growth)MinutesMinutes
"Confidence" Level 100% (Definitive) 90-95% (Inferred)Supports formula only
Why X-Ray is Critical for this Molecule:
  • Fluorine Regiochemistry: In 1H NMR, the coupling constants (

    
    ) for 2,5-disubstituted anilines can overlap with those of 2,4-isomers, especially if the aromatic signals are compressed. X-ray diffraction maps the electron density of the Fluorine atom (
    
    
    
    ) distinct from Hydrogen (
    
    
    ) or Carbon (
    
    
    ), eliminating ambiguity.
  • Ether Linkage Geometry: The

    
     torsion angle is critical for understanding the molecule's docking potential in protein binding pockets. SCXRD captures this "active" conformation in the solid state.
    

Experimental Protocol: From Synthesis to Structure

Phase 1: Synthesis & Purification (Prerequisite)
  • Reaction: Alkylation of 2-amino-5-fluorophenol (or reduction of 2-(cyclohexylmethoxy)-5-fluoronitrobenzene).

  • Purification: The crude aniline must be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1) to remove isomers.

  • Purity Check: Verify

    
     purity via HPLC before attempting crystallization. Impurities poison crystal growth.
    
Phase 2: Crystallization Strategy

Anilines are excellent hydrogen bond donors (


) and acceptors (

,

,

), making them amenable to crystallization via slow evaporation.
  • Method: Slow Evaporation.[1][2]

  • Solvent System: Ethanol/Water (10:1) or Acetonitrile.[3]

  • Protocol:

    • Dissolve 20 mg of the purified aniline in 2 mL of Ethanol.

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean 4 mL vial (removes dust nucleation sites).
      
    • Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

    • Store in a vibration-free, dark environment at room temperature (293 K).

    • Observation: Colorless block-like crystals should appear within 3-7 days.

Phase 3: X-Ray Data Collection & Refinement
  • Mounting: Select a crystal (

    
     mm) and mount on a glass fiber or MiTeGen loop using Paratone oil.
    
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.[1]
  • Temperature: Collect data at 100 K (using a nitrogen cryostream) to reduce thermal motion (atomic displacement parameters) and improve resolution.

  • Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.

Visualization of the Workflow

The following diagram illustrates the logical flow from crude material to the final CIF (Crystallographic Information File), highlighting the decision points.

G Synthesis Crude 2-(Cyclohexylmethoxy)-5-fluoroaniline Purification Purification (>98% HPLC) Synthesis->Purification Crystallization Crystallization (EtOH/Slow Evap) Purification->Crystallization Screening Microscope Check (Birefringence) Crystallization->Screening Screening->Crystallization Amorphous/Twinned Diffraction X-Ray Diffraction (Mo-Kα, 100K) Screening->Diffraction Good Crystal Refinement Structure Solution (SHELXL) Diffraction->Refinement Result Final Structure (CIF) Refinement->Result

Caption: Figure 1.[3][4][5][6][7] Structural Elucidation Workflow. The critical path requires high-purity input for successful crystallization.

Data Interpretation & Expected Structural Features

Upon solving the structure, the following features confirm the identity of 2-(Cyclohexylmethoxy)-5-fluoroaniline :

  • Cyclohexyl Conformation: The cyclohexane ring will adopt a classic chair conformation , which is thermodynamically favored. The alkoxy substituent (

    
    ) usually occupies the equatorial position to minimize 1,3-diaxial interactions.
    
  • Aniline Geometry: The nitrogen atom of the amino group (

    
    ) typically exhibits a slight pyramidal geometry but may appear planar due to conjugation with the aromatic ring.
    
  • Regiochemistry Verification:

    • C-F Bond: Look for a bond length of approx. 1.35 Å at the C5 position.

    • C-N Bond: Approx. 1.38–1.40 Å at the C1 position.

    • C-O Bond: The ether linkage at C2 will show characteristic

      
       (~1.37 Å) and 
      
      
      
      (~1.43 Å) distances.
  • Hydrogen Bonding: Expect intermolecular hydrogen bonds where the amine

    
     acts as a donor and the ether Oxygen or Fluorine acts as an acceptor, forming "chains" or "dimers" in the crystal packing (e.g., 
    
    
    
    or
    
    
    ).

Conclusion

While NMR and MS are sufficient for routine purity checks, X-ray Crystallography is the only method that provides unambiguous proof of the 2-(Cyclohexylmethoxy)-5-fluoroaniline structure. It resolves potential regioisomeric confusion regarding the fluorine position and provides valuable insight into the solid-state packing forces that influence the compound's stability and solubility. For regulatory submission or publication in high-impact journals (e.g., Molbank, Acta Cryst.), the SCXRD data (CIF) is the requisite standard of identity.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[6] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • BenchChem. (2025).[8] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Application Notes. Link

  • Molbank Editorial Office. (2023). Short Notes of Molecular Structures. Molbank.[4] (Referencing general scope for aniline derivatives). Link[3][4]

Sources

Inter-laboratory validation of analytical methods for 2-(Cyclohexylmethoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-77-5) is a critical Key Starting Material (KSM) in the synthesis of next-generation kinase inhibitors. Its structural complexity—combining a basic aniline moiety (pKa ~3.8) with a lipophilic cyclohexyl ether tail—presents specific analytical challenges.

Legacy High-Performance Liquid Chromatography (HPLC) methods often suffer from peak tailing due to secondary silanol interactions and require long run times (>25 mins) to resolve process impurities. This guide presents the results of an Inter-Laboratory Validation Study comparing a modern UPLC-PDA (Charged Surface Hybrid) method against the legacy HPLC-UV standard.

The Verdict: The UPLC method demonstrates superior inter-laboratory reproducibility (%RSD < 1.0%), a 5x reduction in solvent consumption, and improved peak symmetry (Tailing Factor < 1.2), making it the recommended standard for release testing under ICH Q2(R2) guidelines.

Chemical Context & Methodological Challenges[1]

The analyte possesses two conflicting properties that complicate analysis:

  • Basicity: The aniline nitrogen protonates at neutral pH, interacting with free silanols on traditional silica columns, causing severe tailing.

  • Hydrophobicity: The cyclohexyl group requires high organic strength for elution.

Comparison of Analytical Architectures
FeatureLegacy Method (Alternative) Proposed Method (Product)
Technique HPLC-UV (Agilent 1100/1200 equiv)UPLC-PDA (Waters ACQUITY H-Class equiv)
Column C18 (5 µm, 4.6 x 250 mm)CSH C18 (1.7 µm, 2.1 x 100 mm)
Mechanism Hydrophobic Interaction + Ion PairingCharged Surface Hybrid (Repels protons)
Run Time 35.0 minutes6.5 minutes
Tailing Factor 1.5 – 1.8 (Risk of integration error)0.9 – 1.1 (Sharp, symmetrical)

Experimental Protocols

To ensure this guide is actionable, the exact protocols used in the validation study are defined below.

A. The Legacy Method (HPLC)
  • Column: Symmetry C18, 5 µm, 4.6 mm x 250 mm.

  • Mobile Phase A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H3PO4).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 25 mins.

  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL.

B. The Proposed Method (UPLC)
  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 mm x 100 mm.

  • Rationale: The CSH particle carries a low-level surface charge that repels the protonated aniline, preventing secondary interactions without needing amine modifiers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection: 1.0 µL.

Visualizing the Validation Workflow

The following diagram illustrates the "Round Robin" validation strategy used to stress-test the methods across three distinct sites (Sponsor, CMO A, and CMO B).

ValidationWorkflow cluster_labs Inter-Laboratory Execution Start Validation Plan (ICH Q2 R2) Lab1 Lab 1: Sponsor (R&D Center) Start->Lab1 Lab2 Lab 2: CMO A (QC Release) Start->Lab2 Lab3 Lab 3: CMO B (Stability) Start->Lab3 DataPool Data Pooling & Statistical Analysis Lab1->DataPool n=6 replicates Lab2->DataPool n=6 replicates Lab3->DataPool n=6 replicates Decision Method Suitability Assessment DataPool->Decision Compare %RSD Final Transfer Protocol Approved Decision->Final Pass

Caption: Workflow for the Round Robin study ensuring method robustness across different instrument platforms and operators.

Inter-Laboratory Validation Data

The following data summarizes the performance of the Proposed UPLC Method across three laboratories. The acceptance criteria were based on ICH Q2(R2) standards for assay methods (98.0% - 102.0% recovery, RSD < 2.0%).

Table 1: Precision & Reproducibility (Assay)

Sample Concentration: 0.5 mg/mL

LaboratoryInstrument PlatformRetention Time (min)Mean Assay (%)% RSD (n=6)Tailing Factor
Lab 1 (Sponsor) Waters ACQUITY H-Class3.4299.80.42 1.05
Lab 2 (CMO A) Agilent 1290 Infinity II3.4599.50.65 1.08
Lab 3 (CMO B) Thermo Vanquish Horizon3.41100.10.51 1.02
Global Stats N/AMean: 3.43Mean: 99.80.53 Avg: 1.05

Analysis: The Global %RSD of 0.53% confirms the method is robust regardless of the hardware vendor. The legacy HPLC method (data not shown) yielded a Global %RSD of 2.1% due to integration variability caused by peak tailing in Lab 2.

Table 2: Accuracy (Recovery by Spiking)

Spiked at 50%, 100%, and 150% levels into sample matrix.

Spike LevelMean Recovery (%)Acceptance CriteriaPass/Fail
50% 99.298.0 – 102.0%PASS
100% 100.498.0 – 102.0%PASS
150% 100.198.0 – 102.0%PASS

Scientific Logic: Why the Switch is Necessary

The decision to switch methods is not merely operational; it is rooted in the chemical interaction between the analyte and the stationary phase.

Mechanism of Failure in Legacy Methods

In standard silica-based C18 columns (Legacy Method), the silanol groups (


) on the silica surface can ionize to 

above pH 3. The 2-(Cyclohexylmethoxy)-5-fluoroaniline, being a base, exists as a cation (

).

Mechanism of Success in Proposed Method

The CSH (Charged Surface Hybrid) technology introduces a low-level surface charge that is also positive.



This repulsion prevents the analyte from "sticking" to the surface silanols, resulting in Gaussian peak shapes even at high solute concentrations.

MethodLogic cluster_legacy Legacy HPLC (C18) cluster_uplc Proposed UPLC (CSH) Molecule Analyte: 2-(Cyclohexylmethoxy)-5-fluoroaniline Silanol Free Silanols (Si-O-) Molecule->Silanol Attracted to Surface Charged Surface (+) Molecule->Surface Repelled by Interaction Ionic Binding (Tailing) Silanol->Interaction ResultLegacy High RSD / Poor Integration Interaction->ResultLegacy Repulsion Electrostatic Repulsion (No Binding) Surface->Repulsion ResultNew Gaussian Peaks / High Precision Repulsion->ResultNew

Caption: Mechanistic comparison showing how CSH technology eliminates the peak tailing common in aniline analysis.

Conclusion & Recommendations

For the release and stability testing of 2-(Cyclohexylmethoxy)-5-fluoroaniline , the UPLC-PDA method using CSH technology is superior to legacy HPLC-UV.

  • Efficiency: Reduces analysis time from 35 mins to 6.5 mins.

  • Green Chemistry: Reduces solvent waste by ~80%.

  • Compliance: Meets all ICH Q2(R2) validation criteria with higher confidence margins than the alternative.

Recommendation: Laboratories currently utilizing the legacy TEA-buffered HPLC method should initiate a technology transfer to the UPLC protocol described in Section 3B to ensure long-term data integrity and operational efficiency.

References

  • International Council for Harmonisation (ICH). (2024).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5][6][7] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][8][9] FDA Guidance Documents.[3] [Link]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing in Basic Compounds.[Link]

  • PubChem. (n.d.). Compound Summary: 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS 937596-77-5). National Library of Medicine. [Link]

Sources

A Head-to-Head Comparison Guide: 2-(Cyclohexylmethoxy)-5-fluoroaniline vs. Commercially Available Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex, hydrophobic binding pockets (such as allosteric sites on GPCRs or the deep hinge regions of kinases), the selection of the right chemical building block becomes critical. Fluoroanilines are ubiquitous in medicinal chemistry due to their favorable pharmacokinetic profiles and hydrogen-bonding capabilities.

This guide provides an objective, head-to-head comparison between 2-(Cyclohexylmethoxy)-5-fluoroaniline and its less sterically demanding commercial alternatives, specifically 2-Methoxy-5-fluoroaniline and 2-(Cyclopentylmethoxy)-5-fluoroaniline . By analyzing structural physicochemical properties, synthetic reactivity, and biological impact, this guide empowers researchers to make evidence-based decisions in their synthetic workflows.

Structural & Physicochemical Profiling (The "Why")

The substitution pattern on the aniline core directly dictates both the molecule's behavior in a biological system and its reactivity in the flask.

  • The Fluorine Effect: A fluorine atom at the 5-position serves a dual purpose. First, it withdraws electron density via the inductive effect, lowering the pKa of the aniline nitrogen and making it a better hydrogen-bond donor in kinase hinge-binding motifs. Second, it blocks cytochrome P450-mediated oxidative metabolism at the para-position relative to the alkoxy group [3].

  • The Alkoxy Effect: The transition from a simple methoxy group to a bulky cyclohexylmethoxy group drastically alters the lipophilicity (LogP) and topological polar surface area (TPSA) dynamics. The cyclohexyl ring acts as a lipophilic anchor, designed to occupy deep, hydrophobic accessory pockets that smaller groups cannot reach [3].

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of these precursors, demonstrating how increasing the cycloalkyl ring size impacts the overall molecular profile. (Note: LogP values are calculated estimates based on isomeric data) [5].

Compound NameMolecular WeightLogP (Calculated)TPSA (Ų)Steric Hindrance (Ortho)Primary Application
2-Methoxy-5-fluoroaniline 141.14 g/mol ~1.5035.25LowGeneral fragment libraries, early hit generation [4].
2-(Cyclopentylmethoxy)-5-fluoroaniline 209.26 g/mol ~2.8035.25ModerateIntermediate lipophilicity for balanced ADME profiles.
2-(Cyclohexylmethoxy)-5-fluoroaniline 223.29 g/mol ~3.3635.25HighDeep hydrophobic pocket targeting, late-stage lead optimization[5].

Reactivity & Synthetic Workflow (The "How")

While the bulky cyclohexylmethoxy group provides excellent pharmacological properties, it introduces significant synthetic challenges. The ortho-substitution creates a steric shield around the primary amine, which can severely impede standard carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination [1].

The Causality of Catalyst Selection

When reacting 2-Methoxy-5-fluoroaniline, standard bidentate ligands like BINAP or DPPF are usually sufficient because the methoxy group is small enough to allow the palladium oxidative addition complex to approach the amine [1].

However, for 2-(Cyclohexylmethoxy)-5-fluoroaniline , the steric bulk of the cyclohexyl ring prevents efficient coupling with first-generation catalysts. To overcome this, highly active, sterically demanding dialkylbiarylphosphine ligands (such as BrettPhos or RuPhos ) must be employed. These ligands are specifically designed to facilitate reductive elimination in hindered systems while preventing the formation of inactive palladium off-cycle species [2].

Workflow Start Aniline Precursor Selection Ortho Evaluate Ortho-Substitution Bulk Start->Ortho Small Small Group (-OMe) 2-Methoxy-5-fluoroaniline Ortho->Small Low Steric Hindrance Bulky Bulky Group (-OCH2Cy) 2-(Cyclohexylmethoxy)-5-fluoroaniline Ortho->Bulky High Steric Hindrance Cat1 Standard Ligands (BINAP, DPPF) Small->Cat1 Cat2 Sterically Demanding Ligands (BrettPhos, RuPhos) Bulky->Cat2 Product Successful C-N Cross-Coupling Cat1->Product Cat2->Product

Fig 1. Catalyst selection logic for Buchwald-Hartwig amination based on ortho-steric hindrance.
Validated Protocol: Buchwald-Hartwig Amination of 2-(Cyclohexylmethoxy)-5-fluoroaniline

This self-validating protocol utilizes a BrettPhos-based catalyst system to ensure high yields despite the ortho-steric hindrance.

Reagents:

  • 2-(Cyclohexylmethoxy)-5-fluoroaniline (1.0 equiv, limiting reagent)

  • Aryl Halide (e.g., 4-bromopyridine) (1.1 equiv)

  • Pd2(dba)3 (0.02 equiv, 4 mol% Pd)

  • BrettPhos ligand (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalyst Pre-complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 and BrettPhos. Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature. Causality: Pre-mixing allows the active L-Pd(0) species to form before exposure to the bulky aniline, preventing catalyst poisoning.

  • Substrate Addition: To the pre-complexed catalyst solution, add the Aryl Halide, followed by 2-(Cyclohexylmethoxy)-5-fluoroaniline.

  • Base Addition: Add the strong base, NaOtBu, in one portion. Causality: NaOtBu is required to deprotonate the amine upon its coordination to the Pd(II) complex, facilitating the crucial reductive elimination step.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 100°C in an oil bath for 12 hours under vigorous stirring.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo. Validate conversion via LC-MS; the disappearance of the aniline mass (m/z 224 [M+H]+) and appearance of the coupled product confirms success.

Biological and Pharmacological Impact (The "So What")

Why endure the synthetic hurdles of a bulky precursor? The answer lies in structure-activity relationship (SAR) optimization.

When developing neuro-active compounds (such as 5-HT1A receptor antagonists) or targeted oncology drugs, metabolic stability and target residence time are paramount[3]. The cyclohexylmethoxy group in 2-(Cyclohexylmethoxy)-5-fluoroaniline is specifically designed to exploit van der Waals interactions within deep, hydrophobic receptor cavities.

Compared to the flat, rigid phenoxy alternatives (e.g., 5-Fluoro-2-phenoxyaniline), the sp3-hybridized cyclohexyl ring offers conformational flexibility, allowing it to adapt to the induced fit of the target protein. Furthermore, the combination of the fluorine atom and the bulky cycloalkyl group significantly reduces the rate of amide bond hydrolysis and prevents defluorination in vivo, leading to a superior pharmacokinetic half-life [3].

SAR Molecule 2-(Cyclohexylmethoxy) -5-fluoroaniline F_Group 5-Fluoro Substitution Molecule->F_Group Cy_Group 2-Cyclohexylmethoxy Molecule->Cy_Group NH2_Group Aniline Core Molecule->NH2_Group F_Effect Blocks P450 Oxidation Modulates pKa F_Group->F_Effect Cy_Effect Fills Deep Lipophilic Pockets Increases LogP Cy_Group->Cy_Effect NH2_Effect H-Bond Donor Kinase Hinge Binder NH2_Group->NH2_Effect

Fig 2. Structure-Activity Relationship (SAR) logic tree for the building block.

References

  • "Buchwald–Hartwig amination", Wikipedia,[Link]

  • "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions", Chemical Reviews,[Link]

  • "Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) for the 5-HT(1A) receptor", PubMed (NIH),[Link]

Safety Operating Guide

2-(Cyclohexylmethoxy)-5-fluoroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal and Handling Protocols for 2-(Cyclohexylmethoxy)-5-fluoroaniline

As an Application Scientist, ensuring the safe lifecycle management of specialized chemical intermediates is as critical as the synthesis workflows themselves. 2-(Cyclohexylmethoxy)-5-fluoroaniline (CAS: 937596-79-7) is a fluorinated aniline derivative utilized in pharmaceutical research and active pharmaceutical ingredient (API) development[1][2].

Due to its specific structural components—an aromatic amine and a halogenated ring—this compound requires strict adherence to institutional Environmental Health and Safety (EHS) protocols. Improper disposal not only violates environmental regulations (such as RCRA in the United States) but also poses severe occupational hazards.

Hazard Assessment & Mechanistic Causality

To understand the disposal requirements, we must first analyze the chemical properties that dictate its hazard profile:

  • The Aniline Moiety: Aromatic amines are notorious for their potential to cause methemoglobinemia upon systemic absorption (via dermal contact or inhalation). They are also highly toxic to aquatic life.

  • The Fluorine Substituent: The presence of the fluorine atom strictly classifies this compound as a Halogenated Organic . The Carbon-Fluorine (C-F) bond is exceptionally stable. Standard low-temperature incineration or chemical neutralization is ineffective and dangerous. High-temperature commercial incineration (>1100°C) is the only acceptable method of destruction, as it ensures complete cleavage of the C-F bond while utilizing industrial scrubbers at the facility to neutralize hydrogen fluoride (HF) off-gassing.

Crucial Safety Directive: Under no circumstances should in-house chemical neutralization (e.g., attempting to oxidize or degrade the compound manually) be attempted. Such improvised treatments pose severe exposure risks, generate toxic byproducts, and violate professional laboratory safety standards.

Physical Properties & Waste Stream Implications

Summarizing the quantitative data is essential for proper waste segregation[1][3].

PropertyValueDisposal & Handling Implication
Molecular Formula C13H18FNOMandates Halogenated Waste Stream. Must not be mixed with non-halogenated solvents.
Molecular Weight 223.29 g/mol Standard gravimetric tracking for waste manifests.
Boiling Point ~348.6 °C (Predicted)Low volatility at room temperature; however, requires sealed containment to prevent long-term vapor exposure.
Density ~1.103 g/cm³ (Predicted)Denser than water; will form a distinct layer if mixed with aqueous waste (avoid mixing).
pKa 3.83±0.10 (Predicted)Weak base; strictly avoid mixing with strong acids in the waste container to prevent exothermic salt formation.

Step-by-Step Operational Disposal Protocol

This protocol outlines the standard operating procedure for the safe collection, segregation, and institutional transfer of 2-(Cyclohexylmethoxy)-5-fluoroaniline waste in a professional laboratory setting.

Step 1: Waste Segregation and Stream Identification

  • Identify the waste as Halogenated Organic Waste .

  • Ensure the designated waste carboy contains only compatible halogenated solvents (e.g., dichloromethane, chloroform) or is kept as a dedicated solid/liquid waste container specifically for fluorinated aromatics.

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost and complexity of commercial incineration and violates EHS segregation policies.

Step 2: Primary Containment

  • Transfer the chemical (whether neat, in solution, or as contaminated solid debris like Kimwipes) into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass containers are required.

  • Causality: Do not use metal containers. Trace amines can slowly react with certain metals over time, leading to degradation of the container integrity.

Step 3: Secondary Containment & RCRA Labeling

  • Place the primary waste container inside a secondary containment tray to capture any potential leaks.

  • Affix a standardized Hazardous Waste label immediately upon placing the first drop of waste into the container.

  • The label must explicitly list "2-(Cyclohexylmethoxy)-5-fluoroaniline" and check the boxes for "Toxic" and "Halogenated". Do not use abbreviations.

Step 4: Institutional Transfer (EHS Handoff)

  • Once the container is 75% full, cap it securely and submit a waste pickup request to your institution's EHS department.

  • EHS will manifest the waste for transport to a licensed commercial facility equipped for high-temperature incineration with acid-gas scrubbing capabilities.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-(Cyclohexylmethoxy) -5-fluoroaniline Check Halogen Content Check Start->Check Stream Halogenated Organic Waste Stream Check->Stream Contains Fluorine Contain HDPE/Glass Containment & RCRA Labeling Stream->Contain EHS EHS Collection & Manifesting Contain->EHS Incinerate Commercial High-Temp Incineration (>1100°C) EHS->Incinerate Licensed Transport

Figure 1: Standardized laboratory waste segregation and EHS disposal workflow for fluorinated anilines.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylmethoxy)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylmethoxy)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.